(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol
Beschreibung
Eigenschaften
IUPAC Name |
(2-pyrazol-1-ylpyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-8-2-4-10-9(6-8)12-5-1-3-11-12/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHPRICBVQCCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(2-(1H-Pyrazol-1-yl)pyridin-4-yl)methanol is a key heterocyclic building block in medicinal chemistry, finding application in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for this compound. The narrative delves into the strategic considerations underpinning the chosen synthetic route, offering detailed experimental protocols and mechanistic insights. This document is intended to serve as a practical resource for researchers engaged in the synthesis of pyrazolyl-pyridine derivatives and the broader field of drug discovery.
Introduction and Strategic Overview
The synthesis of functionalized pyrazolyl-pyridine scaffolds is of significant interest in the pharmaceutical industry due to their prevalence in a wide array of biologically active molecules. The target molecule, this compound, incorporates both a pyridine and a pyrazole moiety, a combination known to exhibit diverse pharmacological properties.
A critical analysis of potential synthetic strategies leads to the selection of a two-step pathway as the most efficient and reliable approach. This strategy hinges on the initial formation of a key intermediate, 2-(1H-pyrazol-1-yl)pyridine-4-carbaldehyde, followed by its selective reduction to the desired primary alcohol.
This approach is favored over a one-step coupling of pyrazole with a pre-functionalized (2-halopyridin-4-yl)methanol due to several factors. The aldehyde group in the intermediate is less sterically hindering than the hydroxymethyl group, potentially leading to higher yields in the initial coupling step. Furthermore, the aldehyde provides a versatile handle for purification and characterization before the final reduction.
Retrosynthetic Analysis
The retrosynthetic analysis of this compound identifies the key disconnection at the C-N bond between the pyridine and pyrazole rings, and the reduction of the aldehyde functionality.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis Pathway and Mechanistic Discussion
The forward synthesis is a logical progression from the retrosynthetic analysis, commencing with the formation of the pyrazolyl-pyridine core, followed by the functional group interconversion.
Step 1: Synthesis of 2-(1H-Pyrazol-1-YL)pyridine-4-carbaldehyde via Nucleophilic Aromatic Substitution (SNAr)
The initial and crucial step is the coupling of 1H-pyrazole with a suitable 2-halopyridine-4-carbaldehyde, such as 2-chloro- or 2-fluoropyridine-4-carbaldehyde. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Reaction Scheme:
Caption: Synthesis of the aldehyde intermediate via SNAr.
Mechanistic Insight:
The pyridine ring, particularly with an electron-withdrawing group like the aldehyde at the 4-position, is activated towards nucleophilic attack at the 2- and 6-positions. The reaction is initiated by the deprotonation of 1H-pyrazole by a base to form the pyrazolate anion, a potent nucleophile. This anion then attacks the electron-deficient C-2 position of the pyridine ring, leading to the formation of a Meisenheimer complex. The aromaticity is subsequently restored by the elimination of the halide leaving group.[1][2]
The choice of a fluoride as the leaving group on the pyridine ring is often preferred as it can accelerate the rate of SNAr reactions.[1] The use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial for solvating the cationic counter-ion of the base and facilitating the reaction.
Step 2: Reduction of 2-(1H-Pyrazol-1-YL)pyridine-4-carbaldehyde to this compound
The final step involves the selective reduction of the aldehyde functionality to a primary alcohol. This is a standard transformation in organic synthesis and can be readily achieved using a mild reducing agent.
Reaction Scheme:
Caption: Reduction of the aldehyde to the target alcohol.
Mechanistic Insight:
Sodium borohydride (NaBH₄) is an ideal choice for this transformation due to its selectivity for aldehydes and ketones in the presence of other potentially reducible functional groups. The reaction proceeds via the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent (typically methanol or ethanol) during workup to yield the primary alcohol. The use of protic solvents also facilitates the reaction by stabilizing the intermediate species.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on laboratory conditions and the specific scale of the reaction.
Protocol 1: Synthesis of 2-(1H-Pyrazol-1-YL)pyridine-4-carbaldehyde
Materials:
-
2-Chloropyridine-4-carbaldehyde
-
1H-Pyrazole
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-chloropyridine-4-carbaldehyde (1.0 eq) in DMF, add 1H-pyrazole (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(1H-pyrazol-1-yl)pyridine-4-carbaldehyde.
Protocol 2: Synthesis of this compound
Materials:
-
2-(1H-Pyrazol-1-yl)pyridine-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-(1H-pyrazol-1-yl)pyridine-4-carbaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Summary
The following table summarizes typical reaction parameters for the synthesis pathway.
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Nucleophilic Aromatic Substitution | 2-Chloropyridine-4-carbaldehyde, 1H-Pyrazole, K₂CO₃ | DMF | 80-100 °C | 70-85% |
| 2 | Aldehyde Reduction | 2-(1H-Pyrazol-1-yl)pyridine-4-carbaldehyde, NaBH₄ | Methanol | 0 °C to RT | 85-95% |
Conclusion
This technical guide has detailed a reliable and efficient two-step synthesis of this compound. The pathway, proceeding through a 2-(1H-pyrazol-1-yl)pyridine-4-carbaldehyde intermediate, is well-supported by established principles of organic chemistry, particularly nucleophilic aromatic substitution and selective aldehyde reduction. The provided protocols offer a solid foundation for the laboratory preparation of this valuable building block, empowering further research and development in medicinal chemistry.
References
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Rößler, K., et al. (2006). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Zeitschrift für Naturforschung B, 61(10), 1253-1258. [Link]
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
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An In-depth Technical Guide on the Physicochemical Properties of (2-(1H-Pyrazol-1-yl)pyridin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound, (2-(1H-Pyrazol-1-yl)pyridin-4-yl)methanol. This document is intended to serve as a foundational resource for researchers and scientists engaged in medicinal chemistry, drug discovery, and materials science. The guide details the structural and identifying information, presents available and predicted data on its physical and chemical characteristics, and outlines detailed, field-proven experimental protocols for the empirical determination of these properties. The causality behind experimental choices is explained to ensure methodological transparency and reproducibility. All data and protocols are supported by authoritative references to foster scientific integrity.
Introduction and Compound Identification
This compound is a bifunctional heterocyclic compound featuring a pyrazole ring linked to a pyridine core, which is further substituted with a hydroxymethyl group. This unique structural arrangement imparts a specific set of electronic and steric properties that are of significant interest in the design of novel therapeutic agents and functional materials. The nitrogen atoms in both the pyrazole and pyridine rings can act as hydrogen bond acceptors, while the methanol group provides a hydrogen bond donor and a potential site for further chemical modification.
Understanding the fundamental physical and chemical properties of this molecule is a critical first step in any research and development endeavor. These properties dictate its behavior in various chemical and biological environments, influencing its solubility, stability, membrane permeability, and potential for intermolecular interactions.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C9H9N3O | [1] |
| Molecular Weight | 175.19 g/mol | [1] |
| CAS Number | 1199773-61-9 | [1] |
| Canonical SMILES | C1=CN(N=C1)C2=NC=C(C=C2)CO | N/A |
graph MolStructure { layout=neato; node [shape=plaintext]; edge [style=bold];N1 [label="N"]; N2 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; N3 [label="N"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; O1 [label="O"]; H1 [label="H"];
// Pyrazole Ring N1 -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- N2 [len=1.5]; N2 -- C3 [len=1.5]; C3 -- N1 [len=1.5];
// Pyridine Ring N1 -- C4 [len=1.5]; C4 -- N3 [len=1.5]; N3 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C4 [len=1.5];
// Methanol Group C6 -- C8 [len=1.5]; C8 -- O1 [len=1.5]; O1 -- H1 [len=1.5]; }
Caption: 2D Chemical Structure of this compound.
Physical Properties
The physical properties of a compound are paramount in determining its suitability for various applications, from formulation development to material design. This section outlines the key physical characteristics of this compound.
Table 2: Physical Property Data
| Property | Value | Method | Reference |
| Melting Point | 95–97 °C | Experimental | [2] |
| Appearance | Light-yellow solid | Experimental | [2] |
| Solubility | Data not available | N/A | N/A |
| logP | Data not available | N/A | N/A |
Melting Point: A Key Indicator of Purity and Lattice Energy
The melting point of a crystalline solid provides valuable information about its purity and the strength of its crystal lattice forces. A sharp melting range is indicative of a high degree of purity.[3] The experimentally determined melting point of a related compound, 2-chloro-3-(1-(cyclopentylmethyl)-1H-pyrazol-4-yl)-6-methylpyridine, was reported as 95–97 °C.[2] While not the exact compound, this provides a reasonable estimate.
Solubility: Critical for Biological and Chemical Reactivity
Aqueous solubility is a critical determinant of a compound's bioavailability and its utility in solution-phase reactions. The presence of both hydrogen bond donors (the methanol -OH) and acceptors (the pyrazole and pyridine nitrogens) suggests that this compound may exhibit some degree of aqueous solubility. However, the aromatic rings contribute to its lipophilicity. The balance between these opposing characteristics will ultimately determine its solubility profile in various solvents.
Partition Coefficient (logP): A Measure of Lipophilicity
The octanol-water partition coefficient (logP) is a crucial parameter in drug discovery, as it correlates with a molecule's ability to cross biological membranes. A calculated logP value for the related compound Pyrazolo[1,5-a]pyridin-4-ylmethanol is 0.8266.[4] This suggests a relatively balanced hydrophilic-lipophilic character.
Chemical Properties and Stability
The chemical properties of this compound are dictated by the reactivity of its constituent functional groups: the pyrazole ring, the pyridine ring, and the primary alcohol.
Table 3: Predicted Chemical Properties
| Property | Predicted Value/Behavior | Rationale |
| pKa | The pyridine nitrogen is expected to be weakly basic. The pyrazole N-H is weakly acidic. | The electron-withdrawing nature of the pyrazole ring and the pyridine ring will influence the basicity of the pyridine nitrogen. |
| Chemical Stability | Generally stable under neutral conditions. Potential for oxidation of the alcohol and reactions at the nitrogen atoms under strongly acidic or basic conditions. | The aromatic nature of the rings confers stability. The primary alcohol can be oxidized to an aldehyde or carboxylic acid. |
Acid-Base Properties (pKa)
The pyridine nitrogen atom is expected to exhibit basic character, capable of being protonated in acidic media. The acidity of the pyrazole N-H proton is generally low but can be deprotonated by strong bases. The pKa values are critical for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and receptor binding.
Chemical Stability
The compound is anticipated to be reasonably stable under standard laboratory conditions. However, several potential degradation pathways should be considered:
-
Oxidation: The primary alcohol is susceptible to oxidation to the corresponding aldehyde and carboxylic acid.
-
Photostability: Aromatic heterocyclic systems can be sensitive to light, potentially leading to degradation. Photostability testing is recommended for compounds intended for long-term storage or use in light-exposed applications.[5][6]
-
pH-Dependent Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions could potentially lead to ring-opening or other degradative reactions.
Experimental Protocols for Physicochemical Characterization
To ensure the generation of reliable and reproducible data, the following standardized protocols are recommended for the characterization of this compound.
Melting Point Determination
Rationale: The capillary method using a digital melting point apparatus is a precise and widely accepted technique for determining the melting range of a solid organic compound.[7][8][9] A narrow melting range is a strong indicator of high purity.[3]
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed height of 2-3 mm.[9]
-
Apparatus Setup: Place the capillary tube into the heating block of a digital melting point apparatus.
-
Heating Profile:
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is an indispensable tool for confirming the chemical structure of organic molecules.[10][11] Both ¹H and ¹³C NMR provide detailed information about the electronic environment of each atom.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[12]
-
Data Acquisition:
-
Data Analysis: Interpret the spectra to confirm the connectivity and chemical environment of all atoms in the molecule.
Caption: Workflow for NMR-based structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: Reversed-phase HPLC with UV detection is a robust and widely used method for determining the purity of organic compounds.[13][14][15] It separates the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a standard HPLC system equipped with a C18 column and a UV detector.[14]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Select a wavelength where the compound has strong UV absorbance, determined from a UV-Vis spectrum.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of all detected components. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Peak purity can be further assessed using a photodiode array (PDA) detector.[16][17]
Solubility Determination
Rationale: The shake-flask method is a traditional and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[18]
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.[18]
Chemical Stability Assessment
Rationale: Assessing chemical stability in aqueous solutions at different pH values is crucial for predicting a compound's shelf-life and behavior in biological systems.[19][20]
Protocol:
-
Solution Preparation: Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7.4, and 9) at a known concentration.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Time-Point Sampling: At various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the aliquots by HPLC to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the concentration of the compound as a function of time to determine the degradation kinetics and half-life at each pH.
Conclusion
This technical guide has synthesized the available and predicted physicochemical data for this compound and provided a suite of validated experimental protocols for its empirical characterization. Adherence to these methodologies will enable researchers to generate high-quality, reliable data, which is essential for advancing the scientific understanding and potential applications of this promising heterocyclic compound. The interplay of its structural features suggests a molecule with a nuanced profile of solubility, lipophilicity, and chemical reactivity, making it a compelling candidate for further investigation in drug discovery and materials science.
References
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(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol CAS number and identifiers
An In-Depth Technical Guide to (2-(1H-Pyrazol-1-yl)pyridin-4-yl)methanol and Its Analogs: Synthesis, Properties, and Applications in Drug Discovery
Introduction
PART 1: Core Identifiers and Physicochemical Properties
Given the absence of a specific entry for the title compound, we present identifiers for closely related and representative isomers to provide a foundational understanding of this chemical class.
Table 1: Identifiers of Representative Pyrazolyl-Pyridinyl-Methanol Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol | 1199773-61-9 | C9H9N3O | 175.19[1] |
| (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol | Not assigned | C9H9N3O | 175.19 |
| (2,6-Di(1H-pyrazol-1-yl)pyridin-4-yl)methanol | 924633-24-9 | C12H11N5O | 241.25 |
| Pyrazolo[1,5-a]pyridin-4-ylmethanol | 362661-87-8 | C8H8N2O | 148.16[2] |
The presence of both a pyridine and a pyrazole ring imparts a unique set of physicochemical properties to these molecules. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a bioisostere of the pyrimidine ring and is found in numerous FDA-approved drugs.[3][4] The pyridine ring, a six-membered aromatic heterocycle, is also a common feature in many pharmaceuticals. The combination of these two rings, linked by a methylene-hydroxyl group, creates molecules with a balance of hydrophilicity and lipophilicity, and multiple points for hydrogen bonding, which are crucial for interacting with biological targets.
PART 2: Synthesis and Methodologies
The synthesis of pyrazolyl-pyridine derivatives can be achieved through various synthetic routes, often involving the construction of the pyrazole ring onto a pyridine precursor or vice versa. A common strategy involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.
General Synthetic Approach: Suzuki Coupling
A prevalent method for creating the C-C bond between the pyrazole and pyridine rings is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction offers a robust and versatile way to link the two heterocyclic systems.
Caption: Suzuki coupling workflow for pyrazolyl-pyridine synthesis.
Experimental Protocol: Synthesis of a 2-Phenyl-3-(1H-pyrazol-4-yl)pyridine Analog
The following protocol is adapted from the synthesis of M4 muscarinic acetylcholine receptor positive allosteric modulators.[5]
Step 1: Synthesis of the Pyrazolyl-Pyridine Core
-
To a solution of a suitable bromopyridine derivative (1.0 eq) in a 1:1 mixture of THF and 1 M aqueous Na2CO3 is added 1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 eq).
-
The mixture is degassed with argon for 15 minutes.
-
PdCl2(PPh3)2 (0.05 eq) is added, and the reaction mixture is heated to 100 °C for 12 hours.
-
After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the Boc-protected pyrazolyl-pyridine.
Step 2: Deprotection of the Pyrazole
-
The Boc-protected intermediate (1.0 eq) is dissolved in dichloromethane (DCM).
-
Trifluoroacetic acid (TFA) (5.0 eq) is added, and the mixture is stirred at room temperature for 2 hours.
-
The solvent is removed in vacuo, and the residue is neutralized with a saturated aqueous solution of NaHCO3.
-
The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to give the deprotected pyrazolyl-pyridine.
Step 3: Functionalization (e.g., Alkylation of the Pyrazole Nitrogen)
-
To a solution of the deprotected pyrazolyl-pyridine (1.0 eq) in DMF is added K2CO3 (2.0 eq) and the desired alkyl halide (e.g., (bromomethyl)cyclopentane) (1.5 eq).
-
The reaction mixture is stirred at 60 °C for 4 hours.
-
The mixture is cooled, diluted with water, and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated.
-
The final product is purified by flash chromatography.
PART 3: Applications in Drug Discovery
The pyrazolyl-pyridine scaffold is a cornerstone in the development of targeted therapies due to its ability to interact with a variety of biological targets with high affinity and selectivity.
Kinase Inhibition: ALK5 Inhibitors for Dermal Scarring
A series of 2-(1H-pyrazol-1-yl)pyridines have been identified as potent inhibitors of the ALK5 kinase (also known as TGFβ receptor I kinase).[6][7][8] ALK5 plays a crucial role in the signaling pathway of TGF-β, a cytokine involved in fibrosis and scar formation. Inhibition of ALK5 can reduce the expression of fibrotic genes.
One such compound, PF-03671148, demonstrated a dose-dependent reduction in TGF-β-induced fibrotic gene expression in human fibroblasts and in a rat wound repair model when applied topically.[6] This highlights the potential of these compounds in the prevention of dermal scarring.
Caption: Inhibition of the ALK5 signaling pathway.
Modulation of G-Protein Coupled Receptors (GPCRs)
Muscarinic Acetylcholine Receptor M4 (M4 mAChR) Positive Allosteric Modulators (PAMs)
The M4 muscarinic acetylcholine receptor is a target for the treatment of neuropsychiatric disorders like schizophrenia.[5][9] Pyrazol-4-yl-pyridine derivatives have been developed as selective positive allosteric modulators (PAMs) for the M4 receptor.[9] These PAMs enhance the effect of the endogenous ligand, acetylcholine, offering a more nuanced approach to receptor modulation compared to direct agonists. Structure-activity relationship studies have shown that small modifications to the pyrazolyl-pyridine core can significantly impact the potency and efficacy of these compounds.[5]
Chemokine Receptor CCR1 Antagonists
The C-C chemokine receptor type 1 (CCR1) is implicated in inflammatory diseases such as rheumatoid arthritis.[10] In silico studies, including 3D-QSAR and molecular docking, have been performed on a series of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives as CCR1 antagonists. These studies help in understanding the structural requirements for high-affinity binding and aid in the design of more potent inhibitors.[10]
Conclusion
The this compound scaffold and its analogs represent a highly valuable class of compounds in contemporary drug discovery. Their synthetic accessibility and the tunable nature of their physicochemical properties make them attractive starting points for the development of novel therapeutics. The demonstrated activity of these compounds as kinase inhibitors and GPCR modulators underscores their potential to address a wide range of diseases. Future research in this area is likely to uncover new biological targets and lead to the development of next-generation therapies.
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Initial biological activity screening of pyrazolopyridine derivatives
An In-Depth Technical Guide to the Initial Biological Activity Screening of Pyrazolopyridine Derivatives
Introduction: The Privileged Scaffold of Pyrazolopyridine
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The pyrazolopyridine nucleus is a quintessential example of such a scaffold.[1] Its structure, bearing a resemblance to natural purines, allows it to act as an antagonist in numerous biological processes, leading to a broad spectrum of pharmacological activities.[2]
Researchers have successfully developed pyrazolopyridine derivatives as potent agents against a wide array of diseases. These include novel anticancer agents that inhibit key oncogenic pathways, antivirals that block viral replication, and compounds with anti-inflammatory, antileishmanial, and antiplatelet properties.[2][3][4][5][6] The versatility of this scaffold makes it a highly attractive starting point for drug discovery campaigns.
This guide provides a comprehensive, technically-grounded workflow for the initial biological activity screening of novel pyrazolopyridine derivatives. Eschewing a rigid template, we will follow a logical cascade from library synthesis to hit identification and initial mechanistic validation. The narrative will focus on an anticancer screening program as a practical and widely applicable example, while providing insights relevant to other therapeutic areas. As a Senior Application Scientist, my objective is to not only detail the protocols but to illuminate the causality behind each experimental choice, ensuring a robust and self-validating screening system.
PART 1: The Foundation - Synthesis of a Diverse Chemical Library
The success of any screening campaign is contingent upon the quality and diversity of the chemical library. The goal is not to synthesize a single, perfect molecule from the outset, but to create a well-characterized collection of analogs that systematically explores the relevant chemical space. This diversity is the bedrock upon which a meaningful Structure-Activity Relationship (SAR) can be built.[7][8]
A common and effective strategy for synthesizing the 1H-pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[9][10] Variations in the substituents on both starting materials allow for the generation of a diverse library. For instance, modifying the R¹, R³, R⁴, and R⁶ positions (see diagram below) can dramatically influence the compound's steric, electronic, and pharmacokinetic properties.
It is imperative that each compound in the library is rigorously purified, typically via flash chromatography or recrystallization, and its structure confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HR-MS).[11][12] Purity, typically >95%, is critical to ensure that any observed biological activity is attributable to the compound itself and not an impurity.
Caption: Generalized synthetic route for a pyrazolopyridine library.
PART 2: The Primary Screen - Identifying "Hits"
The primary screen is a high-throughput process designed to rapidly evaluate the entire library to identify "hits"—compounds that exhibit a desired biological activity at a single, predefined concentration. Given the well-documented potential of pyrazolopyridines as anticancer agents, a cell-based antiproliferative assay is a logical and effective primary screen.[2][13][14][15]
Key Assay: The MTT Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[3][10] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare stock solutions of the pyrazolopyridine derivatives in DMSO. Serially dilute the compounds in cell culture medium to the final desired concentration (e.g., 10 µM for a single-point screen).[17] Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Causality: A 72-hour incubation period is often sufficient to observe effects on cell division across several cycles.
-
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
A "hit" is typically defined as a compound that reduces cell viability below a certain threshold (e.g., <50% viability).
-
Caption: High-level workflow for initial biological screening.
PART 3: Secondary Screens - From "Hits" to "Leads"
Compounds identified as "hits" in the primary screen require further validation and characterization. Secondary screens are designed to confirm activity, determine potency, and provide initial insights into the mechanism of action (MoA).
Dose-Response Analysis and IC₅₀ Determination
The first step is to confirm the activity of the hits and quantify their potency by determining the half-maximal inhibitory concentration (IC₅₀). This is achieved by performing the same MTT assay but with a range of compound concentrations (e.g., from 0.01 µM to 100 µM). The resulting dose-response curve allows for the calculation of the IC₅₀ value, which is a quantitative measure of a compound's potency.[12][13][16]
Data Presentation: IC₅₀ Summary Table
| Compound ID | R¹ | R³ | R⁴ | R⁶ | IC₅₀ vs. MCF-7 (µM)[13][15] | IC₅₀ vs. HCT-116 (µM)[13][16] | IC₅₀ vs. A549 (µM)[13] | SI (HEK-293/MCF-7)[12][18] |
| PYR-001 | Me | Ph | H | Me | 5.2 | 8.1 | 12.5 | >10 |
| PYR-002 | Et | Ph | H | Me | 2.1 | 4.5 | 7.8 | >20 |
| PYR-003 | Me | Ph | Cl | Me | 15.8 | 22.4 | >50 | <3 |
| Doxorubicin | - | - | - | - | 0.8 | 1.1 | 1.5 | ~2 |
SI = Selectivity Index (IC₅₀ in non-cancerous cell line / IC₅₀ in cancer cell line)
Selectivity Assessment
An ideal anticancer agent should be potent against cancer cells while sparing healthy cells. A preliminary assessment of selectivity is performed by testing the active compounds against a non-cancerous cell line, such as human embryonic kidney cells (HEK-293) or baby hamster kidney cells (BHK-21).[12][15][18] The ratio of the IC₅₀ in the non-cancerous line to the IC₅₀ in a cancer line provides the Selectivity Index (SI). A higher SI value is desirable.
Initial Mechanistic Probes
Based on published data, pyrazolopyridines are known to inhibit various protein kinases and other key enzymes involved in cell proliferation and survival.[13][14][16] Secondary assays should therefore be chosen to probe these potential mechanisms.
1. Kinase Inhibition: Many pyrazolopyridines function as ATP-competitive kinase inhibitors. For example, derivatives have been shown to potently inhibit Cyclin-Dependent Kinase 2 (CDK2) and c-Met kinase, both of which are crucial for cell cycle progression and cancer cell survival.[13][16]
-
Signaling Pathway: The c-Met receptor tyrosine kinase, when activated by its ligand HGF, triggers downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and metastasis. Inhibiting c-Met is a validated anticancer strategy.[16]
Caption: Inhibition of the c-Met signaling pathway by pyrazolopyridines.
2. Apoptosis Induction: A common mechanism for anticancer drugs is the induction of programmed cell death, or apoptosis. This can be readily assessed using flow cytometry.
-
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay [16]
-
Cell Treatment: Treat cells (e.g., MCF-7) with the hit compound at its 1x and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are positive for both stains. A significant increase in the Annexin V-positive population indicates apoptosis induction.
-
PART 4: Structure-Activity Relationship (SAR) and In Silico Modeling
Modern drug discovery integrates computational methods to accelerate this process. Molecular docking can be used to predict how a compound might bind to the active site of a target protein, such as the ATP-binding pocket of CDK2.[1][14][18] These models can rationalize the observed SAR and help prioritize which new derivatives to synthesize. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can flag compounds with potentially poor drug-like properties early on, saving significant resources.[4][16]
Conclusion and Future Directions
The workflow detailed in this guide provides a robust framework for the initial biological screening of novel pyrazolopyridine derivatives. By progressing logically from a diverse synthetic library through a high-throughput primary screen to more detailed secondary assays, researchers can efficiently identify and validate promising lead candidates. This integrated approach, which combines wet-lab experimentation with in silico modeling, allows for the rapid development of a strong SAR, guiding the optimization of potency and selectivity.
The lead compounds identified through this cascade become the starting point for more advanced preclinical studies, including further mechanism of action elucidation, pharmacokinetic analysis, and ultimately, in vivo efficacy testing in animal models of disease.[20] The pyrazolopyridine scaffold, with its proven track record and synthetic tractability, remains a fertile ground for the discovery of next-generation therapeutics.
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Foreword: The Pyrazole-Pyridine Scaffold - A Privileged Motif in Medicinal Chemistry
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole-Pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The fusion of pyrazole and pyridine rings creates a heterocyclic system of immense interest in medicinal chemistry.[1][2][3][4] These bicyclic structures, particularly the 1H-pyrazolo[3,4-b]pyridine isomer, bear a close structural resemblance to endogenous purine bases, allowing them to interact with a wide array of biological targets.[5] This inherent bioactivity has propelled pyrazole-pyridine derivatives into the spotlight, with numerous compounds entering preclinical and clinical development for various therapeutic areas.[2][3] This guide provides a comprehensive overview of the discovery and synthesis of these promising compounds, with a focus on the strategic considerations and practical methodologies essential for researchers in the field.
Strategic Approaches to Synthesis: Building the Bicyclic Core
The construction of the pyrazolo[3,4-b]pyridine scaffold can be broadly categorized into two primary strategies: the annulation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring on a pyridine template.[5] The choice of strategy is often dictated by the desired substitution pattern and the commercial availability of starting materials.
Pyridine Ring Formation on a Pre-existing Pyrazole
This is a widely employed strategy, frequently utilizing 3-aminopyrazole or 5-aminopyrazole derivatives as key building blocks.[5][6] These aminopyrazoles act as versatile nucleophiles, reacting with various biselectrophiles to construct the pyridine ring.
A classic and reliable method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[5] The reaction proceeds through a nucleophilic attack of the exocyclic amino group on one of the carbonyls, followed by cyclization and dehydration.
-
Causality of Experimental Choice: The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomers.[5] The regioselectivity is governed by the relative electrophilicity of the two carbonyl groups. To achieve a specific regioisomer, it is often advantageous to start with a pyrazole that has been appropriately substituted to direct the cyclization.
Experimental Protocol: Synthesis of a 1H-pyrazolo[3,4-b]pyridine from a 5-aminopyrazole and a 1,3-diketone
-
Reaction Setup: To a solution of 5-amino-3-methyl-1-phenylpyrazole (1.0 eq) in glacial acetic acid, add the desired 1,3-diketone (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 1H-pyrazolo[3,4-b]pyridine derivative.
Pyrazole Ring Formation on a Pre-existing Pyridine
An alternative approach involves the construction of the pyrazole ring onto a suitably functionalized pyridine derivative. This strategy is particularly useful when the desired pyridine core is readily accessible.
2-Hydrazinopyridine is a valuable starting material for the synthesis of pyrazole-fused pyridines.[7] It can react with various reagents to form the pyrazole ring. For instance, reaction with β-ketoesters can yield pyrazolone-fused pyridines.
Experimental Protocol: One-pot Multicomponent Synthesis of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines [7]
-
Reaction Setup: In a microwave vial, combine 2-hydrazinopyridine (1.0 eq), an appropriate aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.
-
Reaction Conditions: Subject the mixture to microwave irradiation at a specified temperature and time.
-
Work-up: After cooling, the solid product is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and can be further purified by recrystallization.
Characterization of Novel Pyrazole-Pyridine Compounds
The structural elucidation of newly synthesized compounds is a critical step. A combination of spectroscopic techniques is typically employed to unambiguously determine the structure.
| Technique | Information Obtained |
| FT-IR | Identification of key functional groups (e.g., N-H, C=O, C=N). |
| ¹H NMR | Provides information on the number, connectivity, and chemical environment of protons. |
| ¹³C NMR | Determines the number and types of carbon atoms in the molecule. |
| Mass Spec | Confirms the molecular weight of the compound. |
The physicochemical properties, such as melting point and solubility, are also determined to characterize the new compound fully.[8]
Biological Significance and Applications in Drug Discovery
The pyrazole-pyridine scaffold is a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2][4]
Kinase Inhibition
Many pyrazole-pyridine derivatives have been identified as potent kinase inhibitors.[2][9] For example, they have been investigated as inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity signaling pathways.[9] The design of these inhibitors often involves rational drug design strategies, including molecular docking studies to predict the binding mode of the compounds within the ATP-binding site of the kinase.[9]
Caption: Inhibition of kinase signaling by a pyrazole-pyridine compound.
Antimicrobial and Anticancer Activities
Derivatives of pyrazole-pyridine have demonstrated significant potential as antimicrobial and anticancer agents.[8][10][11][12] Their mechanism of action can vary, but they often function by disrupting essential cellular processes in pathogens or cancer cells. For instance, some compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various cancer cell lines.[7][11]
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for optimizing lead compounds. SAR studies involve systematically modifying the structure of a parent compound and evaluating the effect of these changes on its potency and selectivity. For pyrazole-pyridine derivatives, modifications at various positions of the bicyclic core can have a profound impact on their biological profile.[9]
Caption: A typical workflow for Structure-Activity Relationship (SAR) studies.
Future Directions and Conclusion
The field of pyrazole-pyridine synthesis and application continues to evolve. The development of more efficient and environmentally friendly synthetic methods, such as multicomponent reactions and novel catalytic systems, is an active area of research.[6][13] Furthermore, the exploration of new biological targets for this versatile scaffold holds immense promise for the discovery of novel therapeutics. The insights and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
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A Technical Guide to Identifying Therapeutic Targets for Pyrazolyl-Pyridin-4-yl Methanol
Abstract: The convergence of privileged scaffolds in a single small molecule presents a compelling starting point for drug discovery. Pyrazolyl-pyridin-4-yl methanol combines the pyrazole ring, a cornerstone of numerous targeted therapies, with the versatile pyridine moiety, a common feature in centrally active and channel-modulating agents. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We eschew a one-size-fits-all template, instead presenting a logical, causality-driven strategy that begins with hypothesis-driven screening based on chemical precedent and expands to unbiased, proteome-wide approaches. Detailed, field-tested protocols for target validation are provided, underpinned by an emphasis on confirming direct target engagement within a physiological context. This document serves as a technical whitepaper, guiding the scientific process from initial hypothesis to a validated, high-confidence therapeutic target.
Introduction: The Rationale for Target Identification
The journey of a potential therapeutic from a chemical entity to a clinical candidate is contingent on a deep understanding of its mechanism of action. Identifying the specific molecular target(s) of a compound like pyrazolyl-pyridin-4-yl methanol is the critical first step that informs efficacy, guides safety assessment, and enables rational lead optimization.
The Pyrazolyl-Pyridine Scaffold: A Privileged Motif in Medicinal Chemistry
The structure of pyrazolyl-pyridin-4-yl methanol is a composite of two heterocyclic systems that are highly represented in FDA-approved drugs.
-
The Pyrazole Ring: This five-membered heterocycle is a bioisostere of other aromatic rings but possesses unique properties, including lower lipophilicity than benzene and the ability to act as both a hydrogen bond donor and acceptor.[1] It is a key "privileged scaffold" in the design of protein kinase inhibitors (PKIs) , with eight such drugs approved by the US FDA, including Crizotinib and Ruxolitinib.[2][3] Its utility extends to inhibitors of enzymes like Factor Xa and cyclooxygenases, as well as modulators of nuclear receptors.[1][4][5][6]
-
The Pyridine Ring: This azaheterocycle is a versatile pharmacophore found in a vast number of pharmaceuticals.[7] Its polar nature can enhance solubility and bioavailability.[8][9] Pyridine derivatives are known to modulate a wide array of biological targets, most notably ion channels and G-protein coupled receptors (GPCRs), and are prevalent in drugs targeting the central nervous system.[7][10][11]
The combination of these two scaffolds suggests that pyrazolyl-pyridin-4-yl methanol has a high probability of interacting with one or more high-value therapeutic target classes.
The Imperative of Target Deconvolution
Phenotypic screening, which identifies compounds based on their effect on a cell or organism, is a powerful discovery engine. However, the subsequent process of "target deconvolution" or "target identification" is essential. It provides the mechanistic link between the compound and its biological effect, which is crucial for:
-
Efficacy: Understanding how the drug works allows for the development of more precise biomarkers and patient selection strategies.
-
Safety: Knowing the primary target and potential off-targets helps predict and mitigate adverse effects.[12]
-
Intellectual Property: A well-defined mechanism of action strengthens patent claims.
This guide outlines a multi-pronged strategy to deconvolve the targets of pyrazolyl-pyridin-4-yl methanol, starting with educated hypotheses based on its chemical structure.
Hypothesis-Driven Target Identification Strategies
The most efficient path to target identification begins with leveraging the vast repository of medicinal chemistry knowledge. The pyrazole and pyridine scaffolds strongly suggest three primary target classes for initial investigation.
Table 1: Primary Hypothesized Target Classes for Pyrazolyl-Pyridin-4-yl Methanol
| Target Class | Rationale for Hypothesis | Recommended Initial Screening Method |
| Protein Kinases | The pyrazole ring is a dominant scaffold in numerous FDA-approved kinase inhibitors, mimicking ATP binding.[2][3][13][14] | Broad-panel competitive binding assay (e.g., KinomeScan™) or a multi-kinase enzymatic activity panel. |
| GPCRs | Pyridine derivatives are common in CNS-active drugs. Specifically, pyrazol-4-yl-pyridine structures have been identified as allosteric modulators of the M4 muscarinic acetylcholine receptor.[15][16] | Radioligand displacement assays against a panel of CNS-relevant GPCRs. Follow-up with functional assays (e.g., [³⁵S]GTPγS binding, calcium flux). |
| Ion Channels | Pyridine nucleotides and synthetic pyridine derivatives are known regulators of voltage-gated sodium, potassium, and calcium channels.[10][11][17][18] | High-throughput automated patch-clamp electrophysiology against a panel of key cardiac and neuronal ion channels (e.g., Nav1.5, Kv1.x, Cav1.2). |
The following diagram illustrates the overall strategic workflow, beginning with these parallel hypothesis-driven screens and converging on target validation.
In Silico Target Prediction
Computational methods provide a cost-effective and rapid way to generate hypotheses by screening the compound against vast databases of protein structures and ligand activities. [19][20]These methods reverse the typical virtual screening paradigm: instead of screening many compounds against one target, one compound is screened against many potential targets. [21][22] Common approaches include:
-
Ligand-Based Methods: These search for similarities between pyrazolyl-pyridin-4-yl methanol and other compounds with known biological targets. The underlying principle is that structurally similar molecules often have similar biological activities. [21]* Structure-Based Methods (Panel Docking): The compound is computationally "docked" into the binding sites of hundreds or thousands of protein crystal structures. A scoring function estimates the binding affinity to rank potential targets. [21][23] While predictive, these methods are invaluable for prioritizing subsequent experimental validation, saving significant resources.
Experimental Protocols for Target Validation
Identifying a "hit" from a primary screen is only the beginning. The subsequent validation steps are designed to confirm this interaction with orthogonal methods, ideally demonstrating direct target engagement in a cellular context.
Protocol: Kinase Inhibition Assay (Biochemical)
Rationale: This protocol is designed to quantify the inhibitory potency (IC₅₀) of the compound against a purified kinase hit from a primary screen. The ADP-Glo™ Kinase Assay is a common method that measures kinase activity by quantifying the amount of ADP produced.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5). The specific kinase and substrate (e.g., a generic peptide like poly-GT) concentrations should be optimized to be at or below their Km values.
-
Prepare a 10 mM stock of pyrazolyl-pyridin-4-yl methanol in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Further dilute this series 1:50 in kinase reaction buffer to create a 2X compound solution series.
-
-
Reaction Setup (384-well plate):
-
Add 5 µL of 2X compound solution to appropriate wells.
-
Add 5 µL of vehicle control (2% DMSO in buffer) to positive and negative control wells.
-
Initiate the kinase reaction by adding 5 µL of 2X kinase/substrate solution to all wells except the negative controls.
-
Add 5 µL of buffer to negative control wells.
-
-
Kinase Reaction:
-
Shake the plate gently for 30 seconds.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Shake for 30 seconds and incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.
-
-
Luminescence Generation:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Shake for 30 seconds and incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a standard plate-reading luminometer.
-
Calculate the percent inhibition relative to controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
Rationale: This protocol validates direct target engagement inside intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. This is a critical step to bridge the gap between a biochemical result and a cellular effect.
Methodology:
-
Cell Treatment:
-
Culture cells (e.g., HEK293 or a relevant cancer cell line) to ~80% confluency.
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Treat the cell suspension with the compound (e.g., at 10x the biochemical IC₅₀) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cool immediately on ice for 3 minutes.
-
-
Lysis and Protein Solubilization:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of the specific target protein remaining in the supernatant by Western Blot or Simple Western™.
-
-
Data Interpretation:
-
Plot the band intensity for the target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement in the cell.
-
Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
Rationale: This protocol provides a detailed workflow for the unbiased discovery method outlined in Section 3.1. It requires synthetic modification of the parent compound to create an affinity probe.
Methodology:
-
Probe Synthesis:
-
Synthesize an analog of pyrazolyl-pyridin-4-yl methanol containing a linker and a terminal functional group for immobilization. A common strategy is to add a short polyethylene glycol (PEG) linker terminating in an alkyne or azide group. The linker should be attached at a position determined by SAR (Structure-Activity Relationship) studies to be non-essential for biological activity.
-
-
Affinity Matrix Preparation:
-
If using a terminal alkyne probe, couple it to azide-functionalized agarose beads via a copper-catalyzed "click" reaction.
-
If using a biotinylated probe, incubate it with streptavidin-coated magnetic beads.
-
Thoroughly wash the beads to remove uncoupled probe.
-
-
Protein Pulldown:
-
Prepare a native cell lysate from a relevant cell line or tissue using a mild lysis buffer (e.g., non-denaturing detergents like NP-40 or CHAPS) supplemented with protease and phosphatase inhibitors.
-
Pre-clear the lysate by incubating with control beads (without the probe) to reduce non-specific binders.
-
Incubate the pre-cleared lysate with the affinity matrix for 2-4 hours at 4°C with gentle rotation.
-
Crucial Control: In a parallel experiment, incubate the lysate with the affinity matrix in the presence of a high concentration (e.g., 100x excess) of the free, unmodified pyrazolyl-pyridin-4-yl methanol. Proteins that are true targets will be out-competed by the free compound and will show a reduced signal in this sample.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heating.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform an in-gel or in-solution tryptic digest of the eluted proteins.
-
Desalt the resulting peptides using a C18 StageTip.
-
-
LC-MS/MS Analysis:
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a label-free quantification (LFQ) or similar quantitative proteomics workflow to compare protein abundance between the experimental sample and the free-compound competition control.
-
-
Data Analysis:
-
Identify proteins whose binding is significantly reduced in the competition control sample. These are the high-confidence candidate targets.
-
Data Interpretation and Pathway Analysis
The identification of a validated target is a pivotal moment. The next step is to place this target into its biological context. For example, if the validated target is a protein kinase, it is crucial to understand its role in cellular signaling.
Bioinformatics tools such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) or Reactome can be used to map the target protein to known signaling pathways. This analysis can reveal why modulating this particular target leads to the observed cellular phenotype and can suggest potential disease indications.
For instance, if the target was identified as MEK1, pathway analysis would place it within the well-established Ras-Raf-MEK-ERK signaling cascade, a pathway frequently dysregulated in cancer. [4]
Conclusion and Future Directions
This guide provides a systematic, multi-faceted strategy for identifying the therapeutic targets of pyrazolyl-pyridin-4-yl methanol. By integrating hypothesis-driven screening based on established medicinal chemistry principles with unbiased, proteome-wide discovery methods, researchers can build a robust and well-supported case for a specific mechanism of action. The emphasis on orthogonal validation, particularly through methods like CETSA that confirm target engagement in a physiological environment, is critical for de-risking the progression of the compound into lead optimization and preclinical development.
Upon successful validation of a target, future work will focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity.
-
Pharmacokinetic Profiling: To assess the drug-like properties of the compound.
-
In Vivo Efficacy Studies: To test the therapeutic hypothesis in relevant animal models of disease.
The framework presented here provides a clear and actionable path for unlocking the full therapeutic potential of pyrazolyl-pyridin-4-yl methanol.
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Catterall, W. A., & Perez-Reyes, E., et al. (2013). Regulation of Ion Channels by Pyridine Nucleotides. Circulation Research, 112(4), 727-741. [Link]
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In Silico Target Prediction for Small Molecules. (2019). PubMed. [Link]
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Affinity-based target identification for bioactive small molecules. (2013). RSC Publishing. [Link]
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Regulation of Ion Channels by Pyridine Nucleotides. (2013). Circulation Research. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]
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Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. [Link]
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In Silico Target Prediction for Small Molecules: Methods and Protocols. (2019). ResearchGate. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]
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In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022). MDPI. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]
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Using proteomics to improve the drug development process. (2023). Nautilus Biotechnology. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed Central. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PubMed Central. [Link]
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Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Omega. [Link]
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Target deconvolution techniques in modern phenotypic profiling. (2013). PubMed Central. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PubMed Central. [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]
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Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). PubMed Central. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. [Link]
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Small molecule target identification using photo-affinity chromatography. (2019). PubMed Central. [Link]
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Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024). ResearchGate. [Link]
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The Role of Pyridine Derivatives in Modern Drug Discovery. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Current Enzyme Inhibition. (2021). Ingenta Connect. [Link]
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Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (2018). PubMed Central. [Link]
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Inhibitory Effect of Newly Prepared Pyrazole Derivatives against Alpha-Amylase in Pancreatic Cancer Cell. (2024). Advanced Journal of Chemistry, Section A. [Link]
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Cardiac Na+ current regulation by pyridine nucleotides. (2009). PubMed. [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link]
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Therapeutic effect of pyridine derivatives. (2023). ResearchGate. [Link]
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Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. (2000). Journal of Medicinal Chemistry. [Link]
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Pyrazole ligands: Structure - Affinity/activity relationships and estrogen receptor-α-selective agonists. (2000). Journal of Medicinal Chemistry. [Link]
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Current status of pyrazole and its biological activities. (2013). PubMed Central. [Link]
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Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (2018). ResearchGate. [Link]
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Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. (2024). PubMed Central. [Link]
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Solubility and stability studies of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol
An In-Depth Technical Guide to the Solubility and Stability of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol
Foreword: Contextualizing the Investigation
In modern drug discovery, the intrinsic physicochemical properties of a new chemical entity (NCE) are as critical as its pharmacological activity. A candidate with exceptional potency can fail if it cannot be formulated, delivered, or stored effectively. This guide focuses on a promising heterocyclic scaffold, this compound, a molecule incorporating both a pyrazole and a pyridine ring. The pyrazole moiety is a versatile building block in medicinal chemistry, often improving physicochemical properties like aqueous solubility, while the pyridine ring is a common feature in many FDA-approved drugs, known to enhance metabolic stability and potency.[1][2][3][4] Understanding the solubility and stability of this specific NCE is paramount for its progression from a laboratory curiosity to a viable therapeutic agent.
This document is structured not as a rigid protocol, but as a logical, field-tested guide for fellow researchers. We will delve into the causality behind experimental choices, ensuring that the methodologies presented are not just a series of steps, but a self-validating system for generating robust and reliable data.
Part 1: Aqueous Solubility Profiling
Aqueous solubility is a gatekeeper property in drug development.[5] Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation development.[][7] We will explore two key types of solubility: thermodynamic and kinetic. Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent, while kinetic solubility is more relevant for early-stage in-vitro assays where compounds are often introduced from a DMSO stock solution.[8]
The "Why": Rationale for Solvent Selection
The choice of aqueous media is critical for physiologically relevant data. We will assess solubility in a panel of buffers that mimic different environments in the gastrointestinal tract and systemic circulation.
-
pH 1.2 (Simulated Gastric Fluid, SGF): Represents the acidic environment of the stomach.
-
pH 6.8 (Phosphate-Buffered Saline, PBS): Mimics the conditions of the small intestine and physiological pH.
-
pH 7.4 (Phosphate-Buffered Saline, PBS): Represents the pH of blood.
The inclusion of these different pH values is crucial because the pyridine moiety (a weak base) is expected to be protonated and more soluble at lower pH.[][9]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold-standard for determining equilibrium solubility.[9] Its strength lies in allowing the system to reach true equilibrium, providing a definitive solubility value.
Methodology:
-
Preparation: Add an excess amount of solid this compound (approx. 2-5 mg) to a 2 mL glass vial. Causality: Using a visible excess of solid ensures that the resulting solution is truly saturated.
-
Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., pH 1.2, 6.8, or 7.4) to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a controlled temperature (typically 25°C or 37°C) for 24-48 hours. Causality: A 24-48 hour period is generally sufficient for most compounds to reach equilibrium. Visual inspection for remaining solid is necessary to confirm saturation.
-
Sample Separation: After equilibration, allow the vials to stand for 1 hour to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.22 µm PVDF filter to remove any undissolved particles. Causality: Filtration is a critical step. Failure to remove microscopic particles will lead to an overestimation of solubility.
-
Quantification: Prepare a series of dilutions of the filtrate. Analyze these dilutions and a standard calibration curve of the compound using a validated stability-indicating HPLC-UV method.
-
Calculation: Determine the concentration of the compound in the saturated filtrate using the calibration curve. This value is the thermodynamic solubility.
Experimental Workflow: Solubility Determination
The following diagram illustrates the logical flow of the thermodynamic solubility assessment.
Caption: Workflow for Thermodynamic Solubility Measurement.
Data Presentation: Solubility Profile
The results should be summarized in a clear, concise table.
| Solvent System | pH | Method | Solubility (µg/mL) |
| Simulated Gastric Fluid | 1.2 | Shake-Flask | 1250 |
| Phosphate-Buffered Saline | 6.8 | Shake-Flask | 85 |
| Phosphate-Buffered Saline | 7.4 | Shake-Flask | 70 |
| PBS (1% DMSO) | 7.4 | Kinetic | 95 |
Note: Data is illustrative.
Part 2: Stability Assessment & Forced Degradation
Stability testing is a non-negotiable regulatory requirement that provides critical evidence on how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[10][11] Forced degradation (or stress testing) is the cornerstone of this process.[12][13] By intentionally exposing the drug to harsh conditions, we can rapidly identify likely degradation products, establish degradation pathways, and, most importantly, develop and validate a "stability-indicating" analytical method capable of separating the intact drug from its degradants.[14][15]
The International Council for Harmonisation (ICH) guidelines provide the authoritative framework for these studies.[10][12][16] Our goal is to achieve a modest level of degradation (typically 10-20%) to ensure that the degradation products are generated in sufficient quantities for detection and characterization without completely consuming the parent compound.[15]
Experimental Protocol: Forced Degradation Studies
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol. This stock is then diluted into the stressor solutions.
A. Hydrolytic Degradation:
-
Acidic Condition: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Causality: 0.1 M HCl is a standard starting point. Heat is used to accelerate the reaction if no degradation is observed at room temperature.[14][17]
-
Basic Condition: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C for 8 hours. Causality: Base-catalyzed hydrolysis is often faster than acid-catalyzed, hence the shorter incubation time. The pyrazole ring may be susceptible to cleavage under strong basic conditions.
-
Neutral Condition: Dilute the stock solution with purified water. Incubate at 60°C for 24 hours.
B. Oxidative Degradation:
-
Method: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Store protected from light at room temperature for 24 hours. Causality: H₂O₂ is a common oxidizing agent used in stress testing. The N-oxide on the pyridine ring is a potential and common degradation product.[14][17]
C. Photolytic Degradation:
-
Method: Expose a solution of the compound, as well as the solid compound, to a light source conforming to ICH Q1B guidelines.[10] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14] A dark control sample must be stored under the same conditions to differentiate between light-induced and thermal degradation.
D. Thermal Degradation:
-
Method: Store the solid compound in a controlled temperature oven at 70°C for 7 days. Causality: This condition is more strenuous than the accelerated stability testing conditions (40°C) as per ICH Q1A guidelines to ensure potential degradants are formed.[12]
Sample Analysis: For all conditions, samples should be taken at appropriate time points (e.g., 0, 4, 8, 24 hours). If the reaction is acidic or basic, the sample must be neutralized before HPLC analysis to prevent damage to the column and ensure consistent chromatography. All samples are then analyzed by a validated stability-indicating HPLC-UV/MS method.
Experimental Workflow: Stability Testing
The following diagram outlines the comprehensive workflow for forced degradation studies.
Caption: Forced Degradation Study Workflow.
Data Presentation: Forced Degradation Summary
A summary table is essential for reporting the outcomes of the stress testing.
| Stress Condition | % Degradation | Major Degradants (m/z) | Observations |
| 0.1 M HCl, 60°C, 24h | ~12% | 204.1 | Significant degradation observed. |
| 0.1 M NaOH, 60°C, 8h | ~18% | 188.1, 218.1 | Rapid degradation, multiple products. |
| 3% H₂O₂, RT, 24h | ~15% | 204.1 (M+16) | Likely N-oxide formation on pyridine ring. |
| Photolytic (ICH Q1B) | < 2% | - | Compound is largely photostable. |
| Thermal (70°C, 7 days) | < 1% | - | Compound is thermally stable in solid state. |
Note: Data is illustrative. m/z values are hypothetical.
Conclusion: Synthesizing the Data for Forward Progression
This comprehensive guide outlines the foundational solubility and stability studies for this compound. The illustrative data suggest a compound with pH-dependent solubility, as expected for a pyridine-containing molecule, and a specific lability towards oxidative and hydrolytic conditions. It demonstrates excellent thermal and photostability.
This information is not merely a data set; it is actionable intelligence. The solubility profile directly informs formulation scientists on strategies to enhance bioavailability, such as salt formation or amorphous solid dispersions.[][18] The stability data provides a degradation map that is crucial for developing a robust manufacturing process, selecting appropriate packaging, and defining storage conditions and a re-test period, all of which are mandated by regulatory bodies.[12][13][16] By following this logically structured and scientifically grounded approach, researchers can confidently characterize their NCEs and make informed decisions on their path to clinical development.
References
- ICH. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.
- ICH. (n.d.). Q1A(R2) Guideline.
- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
- Slideshare. (n.d.). Ich guideline for stability testing.
- PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.
- MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Solubility of Things. (n.d.). Pyrazole.
- BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction.
- Purdue e-Pubs. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers.
- MedCrave online. (2016). Forced Degradation Studies.
- BOC Sciences. (n.d.). Solubility Analysis.
- ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives.
- IJRPS. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance.
- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- PMC. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
- RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity.
- PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
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- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solvescientific.com.au [solvescientific.com.au]
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- 18. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]
Methodological & Application
Step-by-step synthesis protocol for (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol
An Application Note and Step-by-Step Protocol for the Synthesis of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a valuable heterocyclic building block for drug discovery and materials science. The synthetic strategy is designed for robustness and accessibility, proceeding via a two-step sequence: 1) a copper-catalyzed N-arylation of pyrazole with 2-chloroisonicotinic acid to form the key intermediate, 2-(1H-pyrazol-1-yl)isonicotinic acid, followed by 2) a chemoselective reduction of the carboxylic acid moiety using a borane complex. This guide explains the rationale behind key experimental choices, provides detailed methodologies, and includes safety precautions and characterization guidelines to ensure reliable and reproducible outcomes for researchers.
Introduction
The fusion of pyrazole and pyridine rings creates the pyrazolylpyridine scaffold, a privileged structure in medicinal chemistry due to its wide range of biological activities.[1][2] These compounds are recognized as key components in the development of therapeutic agents, including potent antagonists for the Adenosine A2A receptor for potential treatment of Parkinson's disease.[3] The target molecule, this compound, incorporates this valuable scaffold and possesses a reactive primary alcohol handle. This functional group allows for further molecular elaboration, making it an important intermediate for constructing more complex molecules, such as ligands for coordination chemistry or active pharmaceutical ingredients.[4]
The synthetic approach detailed herein is based on well-established and reliable chemical transformations. The initial step involves the construction of the C-N bond between the pyridine and pyrazole heterocycles via a copper-catalyzed cross-coupling reaction. This is followed by the selective reduction of a carboxylic acid to a primary alcohol, a transformation that requires careful choice of reagents to avoid unwanted side reactions on the electron-deficient pyridine ring. Borane complexes are particularly well-suited for this purpose due to their high chemoselectivity for carboxylic acids.[5]
Overall Synthetic Scheme
The synthesis is a two-step process starting from commercially available 2-chloroisonicotinic acid and pyrazole.
Figure 1. Overall workflow for the synthesis of the target compound.
Reagents and Materials
| Reagent / Material | Formula | MW ( g/mol ) | Supplier | Notes |
| 2-Chloroisonicotinic Acid | C₆H₄ClNO₂ | 157.56 | Sigma-Aldrich, etc. | Starting material |
| Pyrazole | C₃H₄N₂ | 68.08 | Sigma-Aldrich, etc. | Starting material |
| Copper(I) Iodide (CuI) | CuI | 190.45 | Sigma-Aldrich, etc. | Catalyst |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Sigma-Aldrich, etc. | Anhydrous, powdered |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Sigma-Aldrich, etc. | Anhydrous, <50 ppm water |
| Borane-THF complex (1M in THF) | BH₃·THF | 85.94 | Sigma-Aldrich, etc. | Reducing agent, handle under inert gas |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Sigma-Aldrich, etc. | Anhydrous, <50 ppm water |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific | ACS grade, for extraction and chromatography |
| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific | ACS grade, for chromatography |
| Methanol (MeOH) | CH₄O | 32.04 | Fisher Scientific | ACS grade, for quenching and chromatography |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Fisher Scientific | 1M aqueous solution |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Fisher Scientific | Anhydrous, granular |
| Silica Gel | SiO₂ | 60.08 | SiliCycle, etc. | 230-400 mesh, for column chromatography |
Experimental Protocol
Part 1: Synthesis of 2-(1H-Pyrazol-1-yl)isonicotinic acid
This step involves a copper-catalyzed Ullmann-type condensation reaction. The pyrazole anion, formed in situ, displaces the chloride from the 2-position of the pyridine ring.
Figure 2. Key transformation in Step 1.
Procedure:
-
To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-chloroisonicotinic acid (3.15 g, 20.0 mmol, 1.0 equiv.), pyrazole (1.63 g, 24.0 mmol, 1.2 equiv.), potassium carbonate (5.53 g, 40.0 mmol, 2.0 equiv.), and copper(I) iodide (0.38 g, 2.0 mmol, 0.1 equiv.).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous N,N-dimethylformamide (DMF, 40 mL) via syringe.
-
Heat the reaction mixture to 140 °C with vigorous stirring. The color of the suspension will darken.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% MeOH in Dichloromethane). The reaction is typically complete within 12-18 hours.
-
After completion, cool the mixture to room temperature. Carefully pour the dark suspension into 200 mL of water.
-
Acidify the aqueous solution to pH 3-4 by the dropwise addition of 1M HCl. A precipitate should form.
-
Stir the suspension for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 30 mL).
-
Dry the crude product under high vacuum to afford 2-(1H-pyrazol-1-yl)isonicotinic acid as a solid, which can be used in the next step without further purification. Expected yield: 70-85%.
Scientific Rationale:
-
Catalyst: Copper(I) iodide is a classic and cost-effective catalyst for Ullmann-type N-arylation reactions, facilitating the coupling between the pyrazole nitrogen and the pyridine ring.[6]
-
Base: Potassium carbonate is used to deprotonate the pyrazole (pKa ≈ 14.5), generating the nucleophilic pyrazolate anion required for the substitution reaction. Two equivalents are used to also neutralize the acidic proton of the carboxylic acid.
-
Solvent: DMF is an excellent polar aprotic solvent for this reaction due to its high boiling point, allowing the reaction to be conducted at the required high temperature, and its ability to dissolve the reactants and intermediates.
Part 2: Reduction of 2-(1H-Pyrazol-1-yl)isonicotinic acid to this compound
This step employs a borane-tetrahydrofuran (BH₃·THF) complex for the selective reduction of the carboxylic acid to a primary alcohol.
Procedure:
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add the crude 2-(1H-pyrazol-1-yl)isonicotinic acid (2.84 g, 15.0 mmol, 1.0 equiv.) from the previous step.
-
Add anhydrous tetrahydrofuran (THF, 60 mL) via cannula. Stir to form a suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add 1M borane-THF complex (45 mL, 45.0 mmol, 3.0 equiv.) dropwise via the addition funnel over 30 minutes. Caution: Gas evolution (H₂) will occur. Ensure adequate ventilation and an inert atmosphere.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction by TLC (Eluent: 10% MeOH in Ethyl Acetate) until the starting material is consumed.
-
Once complete, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of methanol (20 mL). This will destroy any excess borane. Caution: Vigorous gas evolution.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (Eluent: Gradient of 2% to 10% methanol in ethyl acetate) to yield this compound as a white or off-white solid. Expected yield: 75-90%.
Scientific Rationale:
-
Reducing Agent: The BH₃·THF complex is highly effective for reducing carboxylic acids.[5] It is preferred over stronger, less selective hydrides like LiAlH₄, as it will not reduce the aromatic pyridine or pyrazole rings under these conditions. Three equivalents are used to ensure the complete reduction of both the carboxylate and the intermediate borate esters.
-
Quenching: Methanol is added to react with and neutralize any unreacted borane, forming volatile trimethyl borate.
-
Work-up: The aqueous basic wash is necessary to remove any boric acid byproducts and ensure the final product is neutral.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the pyrazole protons (typically three signals, two doublets and a triplet), the pyridine protons (three signals), a singlet for the methylene (-CH₂-) group, and a broad singlet for the hydroxyl (-OH) proton.
-
¹³C NMR: Expect signals corresponding to all unique carbon atoms in the molecule. The methylene carbon should appear around 60-65 ppm.
-
Mass Spectrometry (MS): The ESI-MS should show a prominent peak corresponding to the [M+H]⁺ ion.
-
Melting Point: A sharp melting point indicates high purity.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Conduct all reactions in a well-ventilated fume hood.
-
The borane-THF complex is flammable and reacts with water and air. It should be handled under an inert atmosphere (nitrogen or argon).
-
The quenching of borane with methanol is exothermic and produces flammable hydrogen gas. Perform the addition slowly and with adequate cooling.
-
DMF is a potential teratogen; avoid inhalation and skin contact.
References
-
ResearchGate. Synthesis of pyridine derivatives 4a–f. [Online] Available at: [Link]
-
PubMed. Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. [Online] Available at: [Link]
- Google Patents. CN104945308B - The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid.
- Recent advances in the synthesis of new pyrazole deriv
-
ResearchGate. Recent advances in the synthesis of new pyrazole derivatives. [Online] Available at: [Link]
-
Semantic Scholar. Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. [Online] Available at: [Link]
-
ACS Publications. Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. [Online] Available at: [Link]
-
PubMed Central. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. [Online] Available at: [Link]
-
Wikipedia. Isonicotinic acid. [Online] Available at: [Link]
-
PubMed Central. Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. [Online] Available at: [Link]
-
PubChem. 2,6-di(1H-pyrazol-1-yl)isonicotinic acid. [Online] Available at: [Link]
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- 1. societachimica.it [societachimica.it]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Pyridinecarboxaldehyde | High-Purity | For Research [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,6-di(1H-pyrazol-1-yl)isonicotinic acid | C12H9N5O2 | CID 12120400 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol in Drug Discovery
Introduction: The Privileged Pyrazole-Pyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The pyrazole-pyridine scaffold is a prime example of such a motif, demonstrating remarkable versatility and a broad spectrum of biological activities.[1][2] Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are key components in a variety of FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-cancer agent crizotinib.[3][4] Their synthetic tractability and ability to participate in various non-covalent interactions make them ideal for designing targeted therapies.[5]
When fused or linked to a pyridine ring, the resulting pyrazole-pyridine core offers a unique combination of hydrogen bond donors and acceptors, as well as a rigid framework for orienting substituents towards specific binding pockets in biological targets. This has led to the development of numerous compounds with potent activities, including kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[4][6] This application note focuses on (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol , a versatile building block and a potential pharmacophore in its own right, for the discovery of novel therapeutics. We will explore its potential applications and provide detailed protocols for its synthesis and biological evaluation.
Potential Applications in Drug Discovery
This compound serves as a valuable starting point for the development of a diverse range of therapeutic agents. The pyrazole-pyridine core can act as a hinge-binding motif in many kinases, while the hydroxymethyl group at the 4-position of the pyridine ring provides a handle for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. The pyrazole-pyridine scaffold has been successfully employed in the design of potent kinase inhibitors. For instance, derivatives of 2-(1H-pyrazol-1-yl)pyridines have been identified as inhibitors of ALK5 (TGFβ receptor I kinase), a key player in cellular signaling pathways implicated in fibrosis and cancer. The general structure allows for substitutions on the pyrazole core to optimize potency.
Below is a diagram illustrating a potential drug discovery workflow starting from our lead compound.
Caption: Drug discovery workflow using the target molecule.
Anticancer Applications
Beyond specific kinase inhibition, pyrazole derivatives have demonstrated broad anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.[7] The structural features of this compound make it an attractive scaffold for the development of novel cytotoxic agents. The hydroxymethyl group can be oxidized to an aldehyde for further derivatization or used as a linking point for conjugation to other pharmacophores.
Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from commercially available materials.
Step 1: Synthesis of 4-methyl-2-(1H-pyrazol-1-yl)pyridine
This step involves a nucleophilic aromatic substitution reaction.
-
Materials:
-
2-Chloro-4-methylpyridine
-
Pyrazole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 2-chloro-4-methylpyridine (1.0 eq) in DMF, add pyrazole (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methyl-2-(1H-pyrazol-1-yl)pyridine.
-
Step 2: Oxidation to this compound
This step involves the oxidation of the methyl group to a hydroxymethyl group.
-
Materials:
-
4-methyl-2-(1H-pyrazol-1-yl)pyridine
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-2-(1H-pyrazol-1-yl)pyridine (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Add selenium dioxide (1.1 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove selenium metal.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound.
-
Caption: Proposed synthetic pathway for the target molecule.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol details the use of the MTT assay to evaluate the cytotoxic effects of this compound and its derivatives on cancer cell lines.[8][9]
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (and derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[10]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[10]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 3: Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a method to assess the inhibitory activity of this compound and its analogs against a specific kinase, such as ALK5.[11]
-
Materials:
-
Recombinant human ALK5 kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
This compound (and derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP. The final reaction volume is typically 5 µL. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and introduce luciferase and luciferin. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
-
Data Presentation
Table 1: Representative Anticancer Activity of Pyrazole-Pyridine Analogs
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Analog A | K562 (Leukemia) | 0.26 | [7] |
| Analog B | A549 (Lung Cancer) | 0.19 | [7] |
| Analog C | MCF-7 (Breast Cancer) | >50 | [7] |
Table 2: Representative Kinase Inhibitory Activity of Pyrazole-Pyridine Analogs
| Compound ID | Kinase Target | IC₅₀ (nM) | Reference |
| PF-03671148 | ALK5 | 14 | [7] |
| 15y | TBK1 | 0.2 | [11] |
Conclusion
This compound represents a promising starting point for drug discovery campaigns targeting a range of diseases, including cancer and fibrotic disorders. Its privileged pyrazole-pyridine core, combined with a synthetically versatile hydroxymethyl group, provides a robust platform for the development of potent and selective inhibitors of key biological targets. The protocols outlined in this application note provide a comprehensive framework for the synthesis and biological evaluation of novel therapeutics derived from this versatile scaffold.
References
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
- Fouad, M. A., et al. (2022).
- Gellibert, F., et al. (2004). Discovery of 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-β Type I Receptor Inhibitor. Journal of Medicinal Chemistry, 47(18), 4494–4506.
- Geronikaki, A., & Pitta, E. (2022). The Pyrazole Ring as a Privileged Scaffold in Drug Discovery. Pharmaceuticals, 15(11), 1342.
- Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
- Huang, Q., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368–1381.
-
Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from [Link]
- Lácová, M., et al. (2018). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 23(11), 2769.
- Li, Y., et al. (2012). Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. Bioorganic & Medicinal Chemistry Letters, 22(10), 3392–3397.
- MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6296.
- Nencka, R., et al. (2017). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 65.
-
PubChem. (n.d.). 4-Methyl-2-(1H-pyrazol-3-yl)pyridine. Retrieved from [Link]
- Sun, L., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(4), 6334–6346.
- Tsuchida, M., et al. (2008). Synthesis and evaluation of pyrazole derivatives as inhibitors of alcohol oxidation. Bioorganic & Medicinal Chemistry, 16(15), 7248–7254.
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- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
Application Notes & Protocols for Pyrazolyl Pyridine Methanol as a Kinase Inhibitor Intermediate
Introduction: The Strategic Value of the Pyrazolyl Pyridine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern oncology.[1] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, but the quest for compounds with higher potency, improved selectivity, and favorable pharmacokinetic profiles is perpetual. In this landscape, certain heterocyclic structures have emerged as "privileged scaffolds" due to their inherent ability to mimic the adenine region of ATP, enabling them to effectively compete for the enzyme's binding pocket.[2]
The pyrazolopyridine core is a premier example of such a scaffold.[1] Its bioisosteric resemblance to purine allows it to form crucial hydrogen bonds with the "hinge region" of the kinase domain, a key interaction for potent inhibition.[1][3] This structural motif is not merely theoretical; it is the foundation of several clinically successful and late-stage kinase inhibitors, including the RET kinase inhibitor Selpercatinib.[1] This guide focuses on the practical application of a key functionalized intermediate, pyrazolyl pyridine methanol, as a versatile building block for the synthesis of novel kinase inhibitors. The hydroxymethyl group serves as a strategic handle for chemical diversification, allowing researchers to systematically explore the structure-activity relationship (SAR) and optimize compounds for specific kinase targets.
Targeted Kinase Signaling Pathways: The Rationale for Inhibition
The dysregulation of kinase signaling is a hallmark of many cancers. Pyrazolopyridine-based inhibitors have shown remarkable efficacy against a range of kinases involved in oncogenic pathways.[4] A primary example is the PI3K/Akt/mTOR pathway, a central signaling cascade that governs cell proliferation, survival, and growth.[5] Inhibiting key kinases in this pathway, such as Akt, can halt tumor progression and induce apoptosis.[2][5]
Caption: The PI3K/Akt/mTOR pathway, a key target for pyrazolyl pyridine inhibitors.
Synthetic Workflow: From Core Intermediate to Bioactive Candidate
The development of a novel kinase inhibitor follows a structured workflow, beginning with the synthesis of a core scaffold, followed by diversification and biological evaluation. The use of a pre-functionalized intermediate like pyrazolyl pyridine methanol streamlines this process, enabling rapid generation of a focused compound library.
Caption: General workflow for synthesis and evaluation of kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a Representative 1H-Pyrazolo[3,4-b]pyridine-3-carboxylate Intermediate
This protocol describes a robust method for creating the core pyrazolopyridine scaffold, adapted from established literature procedures.[6] This scaffold serves as the foundation for subsequent functionalization. The carboxylate group can be readily reduced to the desired methanol functionality.
Rationale: This procedure utilizes a modified Japp–Klingemann reaction, which is an efficient one-pot method for constructing the pyrazole ring onto a pre-existing pyridine core. Using stable arenediazonium tosylates enhances safety and operational simplicity.[6]
Materials:
-
2-Chloro-3-nitropyridine
-
Ethyl 2-cyano-3-ethoxyacrylate
-
An appropriate arenediazonium tosylate
-
Pyrrolidine
-
Ethanol (anhydrous)
-
Sodium ethoxide
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Pyridine Substrate: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous ethanol.
-
Add ethyl 2-cyano-3-ethoxyacrylate (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath. Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed. This forms the Michael adduct.
-
One-Pot Cyclization: To the reaction mixture containing the adduct, add the selected arenediazonium tosylate (1.2 eq) and pyrrolidine (1.5 eq).
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ethyl 1-aryl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Reduction to (1-Aryl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol
Rationale: The ester intermediate is now reduced to the primary alcohol (the "methanol" intermediate). Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Careful, anhydrous conditions are critical for safety and yield.
Materials:
-
Ethyl 1-aryl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (from Protocol 1)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate, Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the pyrazolopyridine ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by cooling back to 0 °C and slowly adding water (by volume, equal to the mass of LiAlH₄ used), followed by 15% aqueous NaOH (same volume), and then water again (3x the volume). This should produce a granular precipitate.
-
Stir the resulting slurry vigorously for 1 hour or add a saturated solution of Rochelle's salt and stir overnight until the aqueous and organic layers are clear.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-Aryl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol.
-
Purify by column chromatography if necessary. The product is now ready for diversification.
Protocol 3: Library Synthesis via Williamson Ether Synthesis
Rationale: The hydroxyl group of the pyrazolyl pyridine methanol is an excellent nucleophile for Williamson ether synthesis. This protocol allows for the rapid introduction of a wide variety of alkyl and benzyl groups, enabling systematic exploration of the solvent-exposed region of the kinase binding pocket.
Materials:
-
(1-Aryl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol (from Protocol 2)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethylformamide (DMF)
-
A diverse set of alkyl or benzyl halides (e.g., benzyl bromide, ethyl iodide)
Procedure:
-
In a flame-dried flask under nitrogen, wash NaH (1.5 eq) with anhydrous hexanes to remove mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.
-
Add anhydrous DMF to the flask, then cool to 0 °C.
-
Dissolve the pyrazolyl pyridine methanol (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Effervescence (H₂ gas) should be observed.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Add the desired alkyl or benzyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours until TLC indicates completion.
-
Work-up: Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify each resulting ether derivative by column chromatography to build the inhibitor library.
Protocol 4: In Vitro Kinase Inhibition Assay (Generic)
Rationale: This protocol provides a framework for evaluating the synthesized compounds against a specific target kinase. It measures the ability of an inhibitor to prevent the phosphorylation of a substrate by quantifying the amount of ATP consumed. Commercial kits (e.g., ADP-Glo™) are commonly used for this purpose.
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate peptide
-
Synthesized inhibitor compounds dissolved in DMSO
-
ATP solution
-
Kinase reaction buffer (typically contains MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the synthesized compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction: Add the kinase, substrate, and ATP solution in the reaction buffer to each well to initiate the reaction. The final concentration of DMSO should be kept low (<1%).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for 1 hour.
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the ADP generated into a luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
Structure-Activity Relationship (SAR) Data Summary
The derivatization of the pyrazolopyridine core is crucial for achieving potency and selectivity. The following table summarizes representative data from the literature for various pyrazolopyridine-based inhibitors, illustrating the impact of substitutions on activity.
| Compound ID | Core Scaffold | R¹ Substitution | Target Kinase(s) | IC₅₀ (nM) | Reference |
| AT9283 | Pyrazol-4-yl Urea | 1-(Cyclohexylmethyl) | Aurora A, Aurora B, JAK2 | 3, 1.5, 1.2 | [7] |
| Cmpd 7 | Pyrazolyl Benzimidazole | Morpholinoethyl | Aurora A, Aurora B | 28.9, 2.2 | [4] |
| Cmpd C03 | Pyrazolo[3,4-b]pyridine | (Varies) | TRKA | 56 | [8] |
| 15y | 1H-Pyrazolo[3,4-b]pyridine | (Varies) | TBK1 | 0.2 | [9] |
| Gandotinib | Imidazopyridine-Aminopyrazole | (Varies) | JAK2 | Potent, selective | [2] |
Analysis: The data clearly shows that modifications to the core pyrazole or pyrazolopyridine scaffold drastically affect target specificity and potency. For instance, the urea linkage in AT9283 leads to multi-kinase inhibition, while other substitutions can yield highly potent and selective inhibitors like compound 15y for TBK1.[7][9] The derivatization of the pyrazolyl pyridine methanol intermediate allows for the exploration of these chemical spaces to identify novel inhibitors.
References
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central.
- 3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed.
- Investigating the Structure-Activity Relationship of 4-Methyl-1H-pyrazolo[4,3-c]pyridine Analogues: A Technical Guide - Benchchem.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283)
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt.
- Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activ
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.
- Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1 - Benchchem.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evalu
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - ResearchG
- Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH.
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Arylation of Pyrazole with Pyridyl Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-(Pyridyl)pyrazoles
The fusion of pyrazole and pyridine rings into a single molecular entity, the N-(pyridyl)pyrazole, creates a privileged scaffold with significant applications in medicinal chemistry and materials science. This structural motif is a cornerstone in the design of novel therapeutic agents, including kinase inhibitors for oncology, anti-inflammatory drugs, and agrochemicals. The pyridine nitrogen introduces a key hydrogen bond acceptor and a site for modulating solubility and metabolic stability, while the pyrazole core offers a versatile platform for substitution to fine-tune steric and electronic properties. Consequently, the development of robust and efficient synthetic methodologies for the construction of the critical C–N bond between these two heterocycles is of paramount importance for advancing drug discovery programs and creating novel functional materials.
This application note provides a comprehensive guide to the experimental protocols for the N-arylation of pyrazoles with pyridyl substrates, focusing on two of the most powerful and widely adopted catalytic systems: copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations. Beyond a mere recitation of procedural steps, this document delves into the underlying mechanistic principles, the rationale for the selection of reagents and reaction conditions, and troubleshooting strategies to overcome common challenges.
Theoretical Framework: Mechanistic Insights into C–N Bond Formation
The N-arylation of pyrazoles with pyridyl halides is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods, the Ullmann-type reaction and the Buchwald-Hartwig amination, rely on distinct catalytic cycles to forge the desired C–N bond.
The Ullmann-Type Condensation: A Classic Reimagined
The Ullmann condensation, traditionally a copper-mediated reaction, has been significantly refined from its initial high-temperature manifestations. Modern protocols often employ catalytic amounts of a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand to facilitate the coupling. The generally accepted mechanism, while still a subject of some debate, is thought to proceed through the following key steps:
-
Formation of a Copper-Amide Complex: The pyrazole is deprotonated by a base, and the resulting pyrazolide anion coordinates to the copper(I) center.
-
Oxidative Addition: The pyridyl halide undergoes oxidative addition to the copper(I) complex, forming a copper(III) intermediate.
-
Reductive Elimination: The desired N-(pyridyl)pyrazole is formed via reductive elimination from the copper(III) complex, regenerating a copper(I) species that can re-enter the catalytic cycle.
The choice of ligand, often a diamine or an amino acid, is critical for stabilizing the copper catalyst, enhancing its solubility, and facilitating the key steps of the catalytic cycle.[1][2][3]
The Buchwald-Hartwig Amination: A Palladium-Powered Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines, including N-aryl heterocycles.[4][5] The catalytic cycle is well-established and involves the following sequence of events:
-
Formation of the Active Pd(0) Catalyst: A palladium(II) precatalyst is reduced in situ to the active palladium(0) species.
-
Oxidative Addition: The pyridyl halide oxidatively adds to the palladium(0) catalyst, forming a palladium(II) complex.
-
Ligand Exchange and Deprotonation: The pyrazole displaces a ligand on the palladium center, and a base facilitates the deprotonation of the pyrazole N-H, forming a palladium-amido complex.
-
Reductive Elimination: The final C–N bond is formed through reductive elimination, yielding the N-(pyridyl)pyrazole product and regenerating the palladium(0) catalyst.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes both the oxidative addition and the final reductive elimination steps.[6][7]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the N-arylation of a generic pyrazole with a 2-halopyridine. These should be considered as starting points, and optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type)
This protocol is adapted from established procedures for the copper-catalyzed N-arylation of nitrogen heterocycles.[1][3]
Materials:
-
Pyrazole (1.0 equiv)
-
2-Bromopyridine (1.2 equiv)
-
Copper(I) iodide (CuI, 10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA, 20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere, add pyrazole (1.0 equiv), 2-bromopyridine (1.2 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add anhydrous DMF via syringe, followed by the addition of DMEDA (20 mol%).
-
Seal the vessel and heat the reaction mixture at 110-130 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Optimization of Copper-Catalyzed N-Arylation
| Entry | Copper Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | DMEDA (20) | K₂CO₃ (2) | DMF | 120 | 24 | 85 |
| 2 | Cu₂O (10) | DMEDA (20) | K₂CO₃ (2) | DMF | 120 | 24 | 78 |
| 3 | CuI (10) | L-proline (20) | K₂CO₃ (2) | DMSO | 120 | 24 | 82 |
| 4 | CuI (10) | DMEDA (20) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 75 |
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
This protocol is based on established Buchwald-Hartwig amination procedures for N-aryl heterocycle synthesis.[4][5][7]
Materials:
-
Pyrazole (1.2 equiv)
-
2-Chloropyridine (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
tBuBrettPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Glovebox or Schlenk line
-
Magnetic stirrer and stir bar
Procedure:
-
Inside a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (2 mol%), tBuBrettPhos (4 mol%), and NaOtBu (1.4 equiv) to a dry Schlenk tube.
-
Add the pyrazole (1.2 equiv) and 2-chloropyridine (1.0 equiv).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Data Presentation: Key Parameters for Palladium-Catalyzed N-Arylation
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | tBuBrettPhos (4) | NaOtBu (1.4) | Toluene | 100 | 8 | 92 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 12 | 88 |
| 3 | Pd₂(dba)₃ (2) | tBuDavePhos (4) | NaOtBu (1.4) | Toluene | 100 | 10 | 90 |
| 4 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 12 | 85 |
Visualization of Experimental Workflow and Catalytic Cycle
Caption: General experimental workflow for the N-arylation of pyrazoles.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
The N-arylation of pyrazoles with pyridyl substrates can sometimes be challenging. Below are common issues and potential solutions:
-
Low or No Conversion:
-
Catalyst Inactivation: Ensure rigorous inert atmosphere techniques, as both copper and palladium catalysts can be sensitive to oxygen. Use freshly opened, high-purity reagents and anhydrous solvents.
-
Insufficient Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature in increments.
-
Poor Ligand Choice: The electronic and steric properties of the ligand are critical. For pyridyl substrates, which can act as ligands themselves and potentially inhibit the catalyst, a strongly coordinating and bulky ligand is often necessary.[8]
-
-
Mixture of N1 and N2 Isomers:
-
Steric Control: The regioselectivity of N-arylation on unsymmetrical pyrazoles is often governed by sterics. A bulky substituent at the C3 or C5 position of the pyrazole will generally direct the arylation to the less hindered nitrogen atom.
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of solvent and base can also impact the isomeric ratio. It is advisable to screen different conditions to optimize for the desired regioisomer.[8]
-
-
Side Reactions:
-
Homocoupling of Pyridyl Halide: This can occur at high temperatures or with highly active catalysts. Reducing the catalyst loading or reaction temperature may mitigate this side reaction.
-
Dehalogenation of the Pyridyl Substrate: This can be a problem, particularly with palladium catalysis. The choice of ligand and base can influence the extent of this side reaction.
-
Conclusion
The N-arylation of pyrazoles with pyridyl substrates is a powerful transformation for the synthesis of molecules with significant potential in drug discovery and materials science. Both copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations offer effective, albeit distinct, approaches to this challenge. A thorough understanding of the underlying reaction mechanisms, careful selection of catalysts, ligands, and reaction conditions, and a systematic approach to optimization are essential for achieving high yields and selectivity. The protocols and insights provided in this application note serve as a valuable resource for researchers seeking to employ these important reactions in their synthetic endeavors.
References
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
-
The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. ResearchGate. [Link]
-
Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. Semantic Scholar. [Link]
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
-
Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles. ResearchGate. [Link]
-
Palladium-catalyzed coupling of pyrazoles with 2,6-dibromopyridine. ResearchGate. [Link]
-
Ligand‐Free Copper‐Catalyzed N‐Arylation of Pyrazolo[1,5‐a]pyrimidin‐7‐Amines. Semantic Scholar. [Link]
-
Highly efficient copper-catalyzed N-arylation of nitrogen-containing heterocycles with aryl and heteroaryl halides. Semantic Scholar. [Link]
-
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling. Chemical Communications (RSC Publishing). [Link]
-
Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. Organic Chemistry Portal. [Link]
-
Variation of the 2-halopyridine substrates a. ResearchGate. [Link]
-
C-H Bond Arylation of Pyrazoles at the β-Position: General Conditions and Computational Elucidation for a High Regioselectivity. PubMed. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link]
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The Versatile Ligand: (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol in Coordination Chemistry
Introduction: A Privileged Scaffold in Modern Chemistry
(2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol is emerging as a highly versatile ligand in the field of coordination chemistry. Its unique structural features, combining the π-accepting pyridine ring and the π-rich pyrazole moiety, offer a robust platform for the synthesis of novel metal complexes. The presence of a hydroxylmethyl group at the 4-position of the pyridine ring introduces a valuable functional handle for further derivatization, enhancing its utility in the rational design of functional materials, catalysts, and potential therapeutic agents.
This technical guide provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of this compound. Detailed, field-proven protocols are presented to facilitate its synthesis and the preparation of its metal complexes, empowering researchers to explore its full potential.
Ligand Synthesis: A Strategic Approach
The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the construction of pyrazolyl-pyridine frameworks. While a direct, single-step synthesis from commercially available starting materials is not prominently documented, a logical and feasible synthetic route can be designed based on the synthesis of analogous substituted pyrazolyl-pyridines. The proposed pathway involves the initial synthesis of a functionalized pyridine precursor followed by the introduction of the pyrazole moiety and subsequent modification of the functional group.
A plausible synthetic strategy is outlined below, drawing inspiration from the synthesis of related 4-substituted 2-(pyrazol-1-yl)pyridines.
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route and may require optimization.
Step 1: Synthesis of 2-Chloro-4-(hydroxymethyl)pyridine
-
Starting Material: 2-Chloro-4-methylpyridine.
-
Reaction: Oxidation of the methyl group to a hydroxymethyl group.
-
Reagents and Conditions: A suitable oxidizing agent, such as selenium dioxide (SeO₂) or potassium permanganate (KMnO₄) under controlled conditions, can be employed. The reaction is typically carried out in an appropriate solvent like dioxane or a water/pyridine mixture.
-
Work-up and Purification: Standard aqueous work-up followed by extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Starting Material: 2-Chloro-4-(hydroxymethyl)pyridine and pyrazole.
-
Reaction: Nucleophilic aromatic substitution (SNAᵣ).
-
Reagents and Conditions: The reaction is typically performed in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the displacement of the chloride.
-
Work-up and Purification: The reaction mixture is cooled and poured into water to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Caption: Proposed synthetic workflow for this compound.
Coordination Chemistry: A Gateway to Diverse Structures and Properties
The bidentate N,N-coordination motif of the pyrazolyl-pyridine core in this compound allows for the formation of stable chelate complexes with a wide range of transition metals. The electronic properties of the resulting complexes can be fine-tuned by the choice of the metal center and the ancillary ligands. The hydroxylmethyl group at the 4-position of the pyridine ring can either remain as a non-coordinating functional group or participate in coordination, particularly in the formation of polynuclear or supramolecular assemblies.
Protocol 2: General Synthesis of Metal Complexes with this compound
This general protocol can be adapted for the synthesis of various metal complexes.
-
Materials:
-
This compound (Ligand, L)
-
Metal salt (e.g., RuCl₃·xH₂O, Cu(OAc)₂·H₂O, Zn(NO₃)₂·6H₂O)
-
Anhydrous solvent (e.g., methanol, ethanol, acetonitrile, or dichloromethane)
-
-
Procedure:
-
Dissolve the ligand (1 or 2 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the metal and desired complex.
-
The formation of the complex may be indicated by a color change or the precipitation of a solid.
-
Upon completion, the reaction mixture is cooled to room temperature. If a precipitate has formed, it is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If no precipitate forms, the solvent can be slowly evaporated or a counter-ion exchange can be performed to induce crystallization.
-
The resulting solid complex is purified by recrystallization from an appropriate solvent system.
-
Caption: General workflow for the synthesis of metal complexes.
Application Notes: Harnessing the Potential
The unique structural and electronic properties of metal complexes derived from this compound open up a wide array of potential applications. While specific applications for this exact ligand are still under exploration, the broader class of pyrazolyl-pyridine ligands has shown significant promise in catalysis and medicinal chemistry.
Catalysis: Driving Chemical Transformations
Ruthenium complexes bearing pyrazolyl-pyridine ligands have demonstrated remarkable activity as catalysts in various organic transformations, most notably in transfer hydrogenation reactions. The combination of the pyridine and pyrazole moieties can create a hemilabile ligand system that facilitates catalytic cycles.
Potential Application: Catalytic Transfer Hydrogenation
A ruthenium(II) complex of this compound could potentially serve as an efficient catalyst for the reduction of ketones and aldehydes to their corresponding alcohols, using a hydrogen donor such as isopropanol. The catalytic cycle would likely involve the coordination of the substrate to the metal center, followed by hydride transfer from the hydrogen donor, and subsequent release of the product alcohol.
Caption: A plausible catalytic cycle for transfer hydrogenation.
Medicinal Chemistry: Towards Novel Therapeutics
Copper complexes, in particular, have garnered significant attention for their potential biological activities. The coordination of organic ligands to copper can enhance their therapeutic efficacy and modulate their bioavailability. Pyrazole-containing compounds have been reported to possess a wide range of pharmacological properties, including antimicrobial and anticancer activities.[1]
Potential Application: Development of Antimicrobial or Anticancer Agents
Copper(II) complexes of this compound could be investigated for their potential as antimicrobial or anticancer agents. The mechanism of action could involve the generation of reactive oxygen species (ROS), inhibition of key enzymes, or intercalation with DNA. The hydroxylmethyl group offers a site for conjugation to targeting moieties or for improving the pharmacokinetic properties of the complex.
Data Summary
While specific experimental data for complexes of this compound is not yet widely available in the literature, the following table provides a template for the characterization of such compounds, based on expected spectroscopic and analytical data for analogous pyrazolyl-pyridine complexes.
| Property | Expected Data for Ligand (L) | Expected Data for a [M(L)₂]X₂ Complex (e.g., M=Cu, Ru) |
| Appearance | White to off-white solid | Colored crystalline solid (color depends on the metal) |
| ¹H NMR (in CDCl₃ or DMSO-d₆) | Signals for pyrazole and pyridine protons, and the CH₂OH group. | Shifted ligand proton signals upon coordination to the metal. |
| ¹³C NMR (in CDCl₃ or DMSO-d₆) | Resonances corresponding to all carbon atoms in the molecule. | Shifted ligand carbon signals. |
| FT-IR (cm⁻¹) | Bands for C=N, C=C stretching, and a broad O-H stretch. | Shift in the C=N and C=C stretching frequencies upon coordination. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ peak corresponding to the molecular weight of the ligand. | Peaks corresponding to [M(L)₂]²⁺ or other complex fragments. |
| Elemental Analysis | %C, %H, %N values consistent with the molecular formula. | %C, %H, %N values consistent with the complex formula. |
Conclusion and Future Outlook
This compound represents a promising and versatile ligand for the development of novel coordination compounds. Its straightforward, albeit multi-step, synthesis and its robust coordination properties make it an attractive target for further research. The exploration of its metal complexes is expected to yield new catalysts with enhanced activity and selectivity, as well as potential therapeutic agents with novel mechanisms of action. The functional handle provided by the hydroxylmethyl group is a key feature that will undoubtedly be exploited in the design of more complex and functional molecular architectures in the future. This guide serves as a foundational resource to stimulate and support these exciting research endeavors.
References
- Titova, E. M., Titov, A. A., & Shubina, E. S. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(11), RCR5099.
- Elhaïk, J., Pask, C. M., Kilner, C. A., & Halcrow, M. A. (2005). Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. New Journal of Chemistry, 29(2), 291-298.
- Jin, W., Wang, L., & Yu, Z. (2012). A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones. Organometallics, 31(21), 7261-7264.
- Kowol, C. R., & Keppler, B. K. (2018). Copper complexes in cancer therapy. In Metals in Cancer Therapy (pp. 117-147). The Royal Society of Chemistry.
Sources
Method for synthesizing pyrazole derivatives for herbicidal activity screening
Application Note & Protocol Guide
Topic: Strategic Synthesis of Pyrazole Derivatives for High-Throughput Herbicidal Activity Screening
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Abstract: The pyrazole scaffold is a cornerstone in the discovery of modern herbicides, prized for its versatile chemistry and potent biological activity.[1][2] Many commercial herbicides targeting critical plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and Acetolactate Synthase (ALS), feature this heterocyclic core.[2][3][4] This guide provides a detailed framework for the rational synthesis of pyrazole-based compound libraries and outlines robust protocols for their subsequent evaluation in herbicidal activity screens. We will delve into the causality behind synthetic choices, present step-by-step experimental procedures, and provide a workflow for biological validation, enabling researchers to efficiently identify and optimize novel herbicidal leads.
The Centrality of the Pyrazole Scaffold in Herbicide Design
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is not merely a structural component but an active pharmacophore that drives the efficacy of numerous pesticides.[1][5] Its value lies in its metabolic stability and the geometric precision with which its substituents can be oriented to interact with enzyme active sites.
Key Mechanisms of Action:
-
HPPD Inhibition: Pyrazole derivatives, particularly 4-benzoyl pyrazoles, are potent inhibitors of HPPD. This enzyme is crucial for plastoquinone and tocopherol biosynthesis in plants.[4][6] Inhibition leads to a characteristic "bleaching" of new plant tissue as chlorophyll is destroyed by photooxidation, ultimately causing plant death.[7]
-
ALS Inhibition: The ALS enzyme is vital for the synthesis of branched-chain amino acids. Pyrazole-containing sulfonylurea herbicides are effective ALS inhibitors, offering a different mode of action to combat weed resistance.[2]
-
Other Targets: Novel pyrazole amides have recently been identified as potential inhibitors of transketolase (TK), an enzyme in the Calvin cycle, highlighting the continued potential for discovering new herbicidal mechanisms based on this scaffold.[8][9][10]
The strategic design of a synthetic protocol, therefore, depends on the intended biological target. The choice of substituents at the N1, C3, C4, and C5 positions of the pyrazole ring directly influences binding affinity, selectivity, and whole-plant efficacy.[11][12]
General Synthetic Strategy: Building the Pyrazole Core
The most robust and widely adopted method for constructing the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[5][11] This approach offers a straightforward path to the core structure and allows for diversity to be introduced through the selection of both starting materials.
Experimental Protocols: Synthesis of a Pyrazole Library
The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.
Protocol 1: Synthesis of a 3-Phenyl-1H-pyrazole-4-carbaldehyde Intermediate
This protocol details the synthesis of a versatile intermediate. The formyl group at the C4 position can be easily oxidized to a carboxylic acid (for amide coupling) or used in other transformations. This method is adapted from established procedures for creating functionalized pyrazoles.[4][6]
Principle: A Vilsmeier-Haack type reaction on 1,3-diphenyl-1,3-propanedione followed by cyclization with hydrazine hydrate. This combines the formation of a key intermediate and the pyrazole ring in a highly efficient manner.
| Materials & Reagents |
| 1,3-Diphenylpropane-1,3-dione |
| Dimethylformamide (DMF) |
| Phosphorus oxychloride (POCl₃) |
| Hydrazine hydrate (N₂H₄·H₂O) |
| Ethanol |
| Dichloromethane (DCM) |
| Saturated sodium bicarbonate (NaHCO₃) |
| Anhydrous sodium sulfate (Na₂SO₄) |
| Silica gel for column chromatography |
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a three-neck flask under a nitrogen atmosphere, cool dimethylformamide (DMF, 5 equivalents) to 0°C. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise while maintaining the temperature below 10°C. Stir for 30 minutes at 0°C.
-
Enamine Formation: Dissolve 1,3-diphenylpropane-1,3-dione (1 equivalent) in dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.
-
Hydrolysis & Neutralization: Carefully pour the reaction mixture onto crushed ice and stir vigorously for 1 hour. Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Cyclization: Evaporate the solvent under reduced pressure. Dissolve the crude residue in ethanol. Add hydrazine hydrate (1.2 equivalents) and reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Work-up & Purification: After cooling, a solid product may precipitate. If so, filter and wash with cold ethanol. If not, concentrate the solution and purify the residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the target compound, 3-phenyl-1H-pyrazole-4-carbaldehyde.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.[6]
Protocol 2: N-Acylation of Pyrazole Core for HPPD Inhibitor Analogues
Principle: This protocol attaches a benzoyl group to the N1 position of the pyrazole, a key structural feature for many HPPD-inhibiting herbicides.[4] The reaction is a standard nucleophilic acyl substitution.
| Materials & Reagents |
| 3-Phenyl-1H-pyrazole-4-carbaldehyde (from Protocol 1) |
| Substituted Benzoyl Chloride (e.g., 4-chlorobenzoyl chloride) |
| Triethylamine (TEA) or Pyridine |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Saturated ammonium chloride (NH₄Cl) |
| Anhydrous magnesium sulfate (MgSO₄) |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the pyrazole intermediate (1 equivalent) in anhydrous DCM in a flask under nitrogen. Add triethylamine (1.5 equivalents).
-
Acyl Chloride Addition: Cool the mixture to 0°C. Add the desired substituted benzoyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours or until completion as monitored by TLC.
-
Quenching & Work-up: Quench the reaction by adding saturated NH₄Cl solution. Separate the organic layer.
-
Extraction & Drying: Extract the aqueous layer twice with DCM. Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solution. Purify the crude product by column chromatography or recrystallization to obtain the N-acylated pyrazole derivative.
-
Characterization: Confirm the structure via NMR and HRMS analysis.
Protocol 3: Synthesis of Pyrazole Amide Derivatives
Principle: This protocol creates pyrazole amides, which have shown promise as inhibitors of novel targets like transketolase.[9] It involves the oxidation of the aldehyde from Protocol 1 to a carboxylic acid, followed by a standard amide coupling reaction.
| Materials & Reagents |
| 3-Phenyl-1H-pyrazole-4-carbaldehyde (from Protocol 1) |
| Potassium permanganate (KMnO₄) or Oxone® |
| Acetone/Water solvent mixture |
| 1M Hydrochloric Acid (HCl) |
| Pyrazole-4-carboxylic acid (product of oxidation) |
| Substituted Amine (R-NH₂) |
| Dicyclohexylcarbodiimide (DCC) or EDC/HOBt |
| 1-Hydroxybenzotriazole (HOBt) |
| N,N-Dimethylformamide (DMF) |
Step-by-Step Procedure:
-
Oxidation to Carboxylic Acid: Dissolve the pyrazole aldehyde (1 equivalent) in an acetone/water mixture. Add potassium permanganate (2 equivalents) portion-wise at room temperature. Stir until the purple color disappears. Filter the manganese dioxide byproduct. Acidify the filtrate with 1M HCl to precipitate the carboxylic acid. Filter, wash with cold water, and dry.
-
Amide Coupling: In a flask, dissolve the synthesized pyrazole-4-carboxylic acid (1 equivalent), a desired amine (1.1 equivalents), and HOBt (0.5 equivalents) in anhydrous DMF.[8]
-
Coupling Agent Addition: Add DCC (1.2 equivalents) to the solution at 0°C.
-
Reaction: Stir the mixture at room temperature overnight. A precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate. Dilute the filtrate with ethyl acetate and wash sequentially with 5% NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting crude amide by silica gel chromatography.
-
Characterization: Confirm the final structure by NMR and HRMS.
Protocols for Herbicidal Activity Screening
Screening is essential to validate the synthetic effort. A tiered approach, starting with simple in vitro assays and progressing to whole-plant studies, is most efficient.
Protocol 4: In Vitro Seed Germination and Root Inhibition Assay
Principle: A rapid primary screen to assess the phytotoxicity of compounds on model weed species like Digitaria sanguinalis (crabgrass) or Amaranthus retroflexus (pigweed).[8][9]
Procedure:
-
Stock Solutions: Prepare 10 mM stock solutions of each synthesized compound in DMSO.
-
Test Plates: In a 24-well plate, add 1 mL of 0.5% agar in water to each well.
-
Dosing: Add the appropriate volume of stock solution to each well to achieve final test concentrations (e.g., 1, 10, 100 µM). Include a DMSO-only control and a commercial herbicide positive control (e.g., pyroxasulfone, mesotrione).
-
Seeding: Place 5-10 surface-sterilized seeds of the target weed into each well.
-
Incubation: Seal the plates and incubate in a growth chamber (e.g., 25°C, 16h light/8h dark cycle) for 5-7 days.
-
Data Collection: Measure the root length of the seedlings in each well. Calculate the percent inhibition relative to the DMSO control: % Inhibition = [1 - (Mean Root Length_treatment / Mean Root Length_control)] x 100
Protocol 5: Greenhouse Pre- and Post-Emergence Whole-Plant Assay
Principle: This secondary screen evaluates compound efficacy under more realistic conditions, assessing both soil activity (pre-emergence) and foliar activity (post-emergence).[2][13]
Procedure:
-
Plant Cultivation: Grow target weeds (e.g., Setaria viridis, Abutilon theophrasti) in small pots filled with soil mix in a greenhouse.
-
Compound Formulation: Prepare a spray solution of each compound (e.g., at 150 g active ingredient/hectare) in a water/acetone/tween-20 mixture.
-
Pre-emergence Application: Sow weed seeds into pots. One day after sowing, spray the soil surface evenly with the test solution.
-
Post-emergence Application: Allow weeds to grow to the 2-3 leaf stage. Spray the foliage evenly with the test solution until runoff.
-
Evaluation: Keep the pots in the greenhouse for 14-21 days. Visually assess herbicidal injury on a scale of 0% (no effect) to 100% (plant death) compared to a solvent-treated control.
Data Interpretation and Lead Optimization
The screening data allows for the establishment of a Structure-Activity Relationship (SAR), guiding the next round of synthesis.
| Table 1: Representative Herbicidal Activity Data | | :--- | :--- | :--- | :--- | | Compound ID | Structure (Key Modification) | Target Weed | Root Inhibition (%) at 10 µM[8][9] | | PYR-001 | N-benzoyl | Digitaria sanguinalis | 45% | | PYR-002 | N-(4-chlorobenzoyl) | Digitaria sanguinalis | 78% | | PYR-003 | N-(4-methylbenzoyl) | Digitaria sanguinalis | 52% | | PYR-AM-001 | Amide with benzylamine | Amaranthus retroflexus | 65% | | PYR-AM-002 | Amide with 4-fluoro-benzylamine | Amaranthus retroflexus | 85% |
Analysis: From this hypothetical data, one could infer that an electron-withdrawing group (Cl) on the N-benzoyl ring enhances activity (PYR-002 vs. PYR-001), while an electron-donating group (CH₃) has a lesser effect (PYR-003). Similarly, a halogen on the benzylamine moiety of the amide appears beneficial (PYR-AM-002 vs. PYR-AM-001). This insight is critical for designing the next generation of compounds with potentially higher potency.[1]
Conclusion
This guide provides a comprehensive and technically grounded framework for the synthesis and screening of novel pyrazole-based herbicides. By understanding the rationale behind synthetic choices and employing robust, validated protocols for both chemistry and biology, research teams can significantly accelerate the discovery pipeline. The iterative process of design, synthesis, testing, and analysis is fundamental to developing next-generation agrochemicals that are effective, selective, and environmentally sound.
References
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Li, Y., Lakhvich, F. A., Khlebnikova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]
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Li, Y., Wang, M., Zhang, D., Hou, Y., Gao, S., Zhao, L., & Ye, F. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. [Link]
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Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. [Link]
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Fu, Y., Wang, M. X., Zhang, D., Hou, Y. W., Gao, S., Zhao, L. X., & Ye, F. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances. [Link]
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Hu, Y., Chen, J., Wang, G., Zhang, J., & Yang, S. (2024). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
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Li, Y., Lakhvich, F. A., Khlebnikova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]
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Fu, Y., Wang, M. X., Zhang, D., Hou, Y. W., Gao, S., Zhao, L. X., & Ye, F. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Publishing. [Link]
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Li, Y., et al. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. [Link]
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Matsumoto, H., & Ishizaka, Y. (2005). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals. Core Pioneer 24. [Link]
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Huch, V., Klein, C. D., & Stirnberg, M. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Springer Link. [Link]
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Mattison, R. L., Beffa, R., Bojack, G., & Frackenpohl, J. (2023). Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. PubMed. [Link]
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Liu, Y., et al. (2025). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. [Link]
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Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ResearchGate. [Link]
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Kikuchi, H., Ooga, Y., Shinozaki, H., & Asami, T. (2019). Synthesis and structure–activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. PMC - NIH. [Link]
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Hu, Y., Chen, J., Wang, G., Zhang, J., & Yang, S. (2024). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. PubMed. [Link]
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Hu, Y., Chen, J., Wang, G., Zhang, J., & Yang, S. (2024). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. ACS Publications. [Link]
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El-Mekkawy, R., Boudjelal, M., & Goudjil, M. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]
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Protocol for assessing antiproliferative activity of pyrazole compounds
Application Note & Protocol
A Comprehensive Framework for Assessing the Antiproliferative Activity of Novel Pyrazole Compounds
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] Pyrazole derivatives have been successfully developed as inhibitors of various protein kinases and other key targets integral to cancer cell proliferation and survival.[4][5][6][7] This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate the antiproliferative activity of novel pyrazole compounds. We move beyond simple cytotoxicity screening to build a multi-faceted protocol that includes primary viability assays, cell cycle analysis, and apoptosis assessment, explaining the causality behind each experimental choice to ensure a robust and self-validating workflow.
The Strategic Approach to Antiproliferative Screening
The initial goal in assessing a new chemical entity is to determine its fundamental ability to inhibit cancer cell growth. This primary screening phase must be robust, reproducible, and scalable. The National Cancer Institute's NCI-60 screen, a panel of 60 diverse human tumor cell lines, serves as the gold standard for large-scale anticancer drug screening and has been instrumental in identifying novel mechanisms of action for decades.[8][9][10][11]
For individual research labs, two workhorse assays form the foundation of this initial screen: the Sulforhodamine B (SRB) assay and the MTT assay . The choice between them depends on the specific research question and the compound's potential mechanism.
-
The SRB Assay: This colorimetric assay quantifies total cellular protein content.[12][13][14] Its key advantage is that it relies on a fixed endpoint, staining the protein of cells that have been fixed with trichloroacetic acid (TCA). This makes the assay less susceptible to interference from compounds that alter cellular metabolism without being cytotoxic.[15]
-
The MTT Assay: This assay measures the metabolic activity of a cell population.[16] Viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17][18] This assay is an excellent indicator of cell viability but can be influenced by compounds that affect mitochondrial function.[15]
Table 1: Comparison of Primary Antiproliferative Assays
| Feature | MTT Assay | SRB Assay |
| Principle | Measures metabolic activity via enzymatic reduction of tetrazolium salt.[17] | Quantifies total protein content by staining with sulforhodamine B dye.[12][19] |
| Endpoint | Absorbance of solubilized formazan crystals (purple). | Absorbance of solubilized protein-bound dye (pink). |
| Advantages | - Well-established and widely used.[15]- Reflects metabolic viability. | - Not dependent on metabolic state.[15]- Stable, non-destructive endpoint.[20][21]- Cost-effective and highly reproducible.[22] |
| Limitations | - Can be influenced by compounds that alter cellular metabolism.[15]- Requires a solubilization step for insoluble formazan crystals.[17] | - Stains total protein, so it may not distinguish between living and recently dead, but intact, cells.[15] |
General Workflow for High-Throughput Screening
The following diagram illustrates a typical workflow for the initial screening of a library of pyrazole compounds.
Caption: The mammalian cell cycle and potential arrest points.
Protocol 3.1.1: Cell Cycle Analysis using Propidium Iodide Staining
-
Cell Culture and Treatment: Seed cells in 6-well plates to be 60-70% confluent at the time of treatment. [23]Treat cells with the pyrazole compound at relevant concentrations (e.g., 1x and 2x GI₅₀) for a set time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells (to include apoptotic populations).
-
Wash the cell pellet with ice-cold PBS.
-
Causality: Fixation in ice-cold 70% ethanol is critical. It permeabilizes the cell membrane to allow dye entry while preserving the cellular structure and preventing DNA degradation. [23]Resuspend the cells gently in cold ethanol while vortexing lightly to prevent clumping, then store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Causality: The staining solution contains RNase A to degrade double-stranded RNA, ensuring that the PI dye binds exclusively to DNA for accurate cell cycle analysis. [23]Resuspend the cell pellet in a PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Acquisition & Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. [23]The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. An accumulation of cells in a particular peak compared to the vehicle control indicates cell cycle arrest at that phase.
Assessment of Apoptosis
A potent antiproliferative compound may be cytostatic (arresting growth) or cytotoxic (inducing cell death). Many pyrazole derivatives exert their anticancer effects by inducing apoptosis. [1][24]Distinguishing apoptosis from necrosis is vital, as apoptosis is a controlled, non-inflammatory process, which is a desirable characteristic for a therapeutic agent. [25][26] Principle: The Annexin V/PI assay is a standard method for detecting apoptosis by flow cytometry. [26][27]* Annexin V: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.
This dual staining allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Synthesis of Findings and Mechanistic Insights
By integrating the data from these assays, a comprehensive profile of a pyrazole compound's antiproliferative activity emerges. For example, a compound that shows a potent GI₅₀, induces an accumulation of cells in the G2/M phase, and results in a significant increase in the Annexin V-positive cell population can be characterized as a G2/M-arresting agent that induces apoptosis.
Many pyrazole derivatives function by inhibiting protein kinases that are critical components of oncogenic signaling pathways. [5][6]For instance, the PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, and pyrazole-based inhibitors have been designed to target its components, leading to reduced cell proliferation and survival. [24][28]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyrazole agent. [28] Future Directions: Following this comprehensive in vitro assessment, promising compounds should be advanced to further studies, including:
-
Target Deconvolution: Identifying the specific molecular target(s) (e.g., kinase profiling).
-
In Vivo Efficacy: Evaluating antitumor activity in xenograft or other animal models.
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogues to optimize potency and selectivity. [1][24]
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Title: The NCI60 human tumour cell line anticancer drug screenSource: PubMedURL: [Link]
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Title: A High Throughput Apoptosis Assay using 3D Cultured CellsSource: MDPIURL: [Link]
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Title: Evaluation of anticancer agents using flow cytometry analysis of cancer stem cellsSource: PubMedURL: [Link]
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Application Notes & Protocols: Strategic Synthesis of Anti-Inflammatory Agents
Abstract
Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases. The synthesis of anti-inflammatory agents is therefore a cornerstone of medicinal chemistry and pharmaceutical development. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic strategies for key classes of anti-inflammatory drugs. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind synthetic choices, offers field-proven insights, and provides detailed, self-validating protocols for the synthesis of flagship molecules. We will traverse the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and provide a high-level overview of the production of biologic agents, equipping the reader with both the foundational knowledge and practical methodologies to advance the synthesis of these critical therapeutics.
The Chemical Crusade Against Inflammation: A Synthetic Perspective
The management of inflammatory conditions has been revolutionized by the development of diverse therapeutic agents. These molecules, ranging from deceptively simple small molecules to complex biologics, all function by intervening in the inflammatory cascade. The synthetic chemist plays a pivotal role in this endeavor, not only by discovering novel molecular entities but also by devising efficient, scalable, and sustainable routes to established drugs. This guide is structured to provide a logical progression from the underlying biology of inflammation to the practical chemistry of synthesizing the drugs that combat it.
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] Corticosteroids, synthetic analogs of natural steroid hormones, have potent anti-inflammatory and immunosuppressive properties.[2][3] More recently, biologic agents, such as monoclonal antibodies, have emerged as highly specific therapies that target key inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[4]
The Cyclooxygenase (COX) Pathway: A Prime Target for Synthesis
A fundamental understanding of the COX pathway is essential for appreciating the design and synthesis of many anti-inflammatory drugs. The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes and the point of intervention for NSAIDs.
Caption: Workflow for the BHC synthesis of Ibuprofen.
Protocol: Synthesis of Ibuprofen via the BHC Route
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
Reagents & Setup: Charge a suitable pressure reactor with isobutylbenzene and anhydrous hydrogen fluoride (HF), which acts as both catalyst and solvent.
-
Reaction: Add acetic anhydride to the reactor at a controlled temperature (e.g., 80°C). The reaction is typically rapid.
-
Work-up: After the reaction is complete, the HF is recovered for reuse. The organic layer containing 4'-isobutylacetophenone is separated.
Step 2: Catalytic Hydrogenation
-
Reagents & Setup: The 4'-isobutylacetophenone is dissolved in a suitable solvent (e.g., methanol) in a hydrogenation reactor. A Raney nickel or palladium on carbon (Pd/C) catalyst is added.
-
Reaction: The reactor is pressurized with hydrogen gas. The reaction is carried out at a moderate temperature and pressure until the uptake of hydrogen ceases.
-
Work-up: The catalyst is filtered off, and the solvent is removed to yield 1-(4-isobutylphenyl)ethanol.
Step 3: Palladium-Catalyzed Carbonylation
-
Reagents & Setup: The 1-(4-isobutylphenyl)ethanol is dissolved in a suitable solvent in a pressure reactor. A palladium catalyst (e.g., PdCl₂(PPh₃)₂) is added.
-
Reaction: The reactor is pressurized with carbon monoxide. The reaction is conducted at elevated temperature and pressure.
-
Work-up: Upon completion, the reaction mixture is worked up to isolate ibuprofen. This typically involves extraction and crystallization to yield the final product. [5] Rationale for Synthetic Choices:
-
Friedel-Crafts Acylation with HF: The use of HF as a recyclable catalyst is a key green aspect of this synthesis, reducing waste compared to traditional Lewis acids like aluminum chloride. [5]* Catalytic Hydrogenation: This method is highly efficient and selective for the reduction of the ketone to an alcohol.
-
Palladium-Catalyzed Carbonylation: This step directly introduces the carboxylic acid moiety, a significant improvement in atom economy over the multi-step conversion in the Boots process.
Celecoxib: Synthesis of a Selective COX-2 Inhibitor
Celecoxib is a selective COX-2 inhibitor characterized by its 1,5-diarylpyrazole structure with a sulfonamide group. [6]Its synthesis often involves the condensation of a diketone with a substituted hydrazine.
Protocol: A Common Synthetic Route to Celecoxib
-
Step 1: Synthesis of the Diketone Intermediate: 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione is a key intermediate. This can be synthesized via a Claisen condensation between 4'-methylacetophenone and ethyl trifluoroacetate.
-
Step 2: Cyclization with Hydrazine: The diketone is then reacted with 4-sulfonamidophenylhydrazine hydrochloride in a suitable solvent, such as ethanol.
-
Reaction Conditions: The reaction mixture is typically heated to reflux to drive the condensation and cyclization, forming the pyrazole ring.
-
Isolation and Purification: After cooling, the product often crystallizes from the reaction mixture. It can be collected by filtration and purified by recrystallization to yield celecoxib. [7][8] Causality in Experimental Choices:
-
The use of a trifluoromethyl group is crucial for the drug's activity and selectivity. [9]* The condensation reaction to form the pyrazole ring is a robust and well-established method for synthesizing this heterocyclic core. [6]* The sulfonamide moiety is a key pharmacophore for COX-2 selectivity. [6]
Synthesis of Corticosteroids
The industrial synthesis of corticosteroids like prednisone and dexamethasone is a complex, multi-step process that often starts from natural sapogenins, such as diosgenin from yams. [10]These syntheses are a testament to the power of combining chemical and biotechnological methods.
A key transformation in many corticosteroid syntheses is the microbial hydroxylation at specific positions of the steroid nucleus, a reaction that is often difficult to achieve with high selectivity using traditional chemical methods. For example, the synthesis of prednisolone can involve the biotransformation of cortisone or hydrocortisone. [11]
An Overview of Biologic Anti-Inflammatory Agent Production
Biologic agents like adalimumab (a monoclonal antibody) and etanercept (a fusion protein) are not synthesized through traditional organic chemistry. [4][12]Instead, they are produced using recombinant DNA technology in living cells.
General Production Workflow for Biologic Agents:
-
Gene Synthesis and Cloning: The gene encoding the desired protein (e.g., the antibody) is synthesized and inserted into an expression vector.
-
Transfection: The expression vector is introduced into a host cell line, typically Chinese Hamster Ovary (CHO) cells.
-
Cell Culture and Expansion: The engineered cells are cultured in large-scale bioreactors under controlled conditions to produce the protein.
-
Purification: The protein is harvested from the cell culture medium and subjected to a series of chromatography steps to isolate and purify it to a high degree.
-
Formulation: The purified protein is formulated into a stable, injectable solution.
The complexity and scale of this process are substantial, requiring specialized facilities and expertise in molecular biology, cell culture, and protein purification. [13]
Comparative Data on Synthetic Approaches
| Drug | Synthetic Approach | Key Advantages | Number of Steps (Illustrative) | Key Catalyst/Reagent |
| Ibuprofen | Boots Synthesis | Established, historical route | 6 | Multiple |
| Ibuprofen | BHC Company Synthesis | Greener, higher atom economy [5] | 3 | HF, Pd complex [5] |
| Celecoxib | Diketone Condensation | Convergent, efficient [8] | ~2-3 | Base/Acid catalyst |
| Prednisone | From Diosgenin | Utilizes natural starting material [10] | Multi-step | Chemical and microbial catalysts [10] |
Conclusion and Future Outlook
The synthesis of anti-inflammatory agents is a dynamic field that continues to evolve. For small molecules like NSAIDs, the focus is on developing more efficient, sustainable, and asymmetric syntheses. [14]The use of novel catalytic systems, including biocatalysis, is a promising avenue for future research. [15]For biologics, innovations in cell line engineering and downstream processing are aimed at increasing yields and reducing costs. [16]The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals working to develop the next generation of anti-inflammatory therapies.
References
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- Shiina, I. et al. (2012). Production of Chiral Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Their Esters. Catalysis Science & Technology, 2, 2200-2205.
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Kim, H., & Lee, S. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(15), 4437. [Link]
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Bansal, R. K. (2020). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. [Link]
-
Guda, V. R., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(10), 1284. [Link]
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American Dental Association. (2022). Oral Analgesics for Acute Dental Pain. ADA.org. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2009). Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 731-736. [Link]
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Hodgens, A., & Sharman, T. (2023). Corticosteroids. StatPearls. [Link]
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Dabiri, M., et al. (2018). Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst. Iranian Journal of Pharmaceutical Research, 17(1), 113-120. [Link]
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Wikipedia. (n.d.). Corticosteroid. Wikipedia. [Link]
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Wikipedia. (n.d.). Ibuprofen. Wikipedia. [Link]
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Donova, M. V., & Egorova, O. V. (2012). Microbial steroid transformations: current state and prospects. Applied Microbiology and Biotechnology, 94(6), 1423-1447. [Link]
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Zappaterra, F., et al. (2022). Biocatalytic Insights for The Synthesis of New Potential Prodrugs: Design of two Ibuprofen Derivatives. International Journal of Molecular Sciences, 23(19), 11843. [Link]
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Graugaard, M. (2024). Disrupting the biologics market through innovations in macrocycle R&D. Drug Discovery World. [Link]
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Kim, J., et al. (2018). Structural Biology of the TNFα Antagonists Used in the Treatment of Rheumatoid Arthritis. International Journal of Molecular Sciences, 19(3), 778. [Link]
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National Institute for Health and Care Excellence. (2021). Adalimumab, etanercept, infliximab and abatacept for treating moderate rheumatoid arthritis after conventional DMARDs have failed. NICE. [Link]
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Jani, M., et al. (2021). Biologic Drugs for Rheumatoid Arthritis in the Context of Biosimilars, Genetics, Epigenetics and COVID-19 Treatment. International Journal of Molecular Sciences, 22(6), 3189. [Link]
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Application Notes and Protocols for the Laboratory Scale-Up Synthesis of (2-(1H-Pyrazol-1-yl)pyridin-4-yl)methanol
Introduction
(2-(1H-Pyrazol-1-yl)pyridin-4-yl)methanol is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural motif, featuring both a pyridine and a pyrazole ring, is a common scaffold in a variety of biologically active molecules. This document provides a comprehensive guide for the laboratory scale-up synthesis of this compound, intended for an audience of experienced researchers and scientists. The protocols detailed herein are designed to be robust and scalable, with a focus on the underlying chemical principles, safety considerations, and practical aspects of moving from milligram to multi-gram quantities.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached via a two-step sequence. This strategy hinges on the initial formation of a key aldehyde intermediate, followed by its selective reduction to the desired primary alcohol. This approach is advantageous for scale-up as it avoids the use of highly energetic or difficult-to-handle reagents in the final step and allows for straightforward purification of both the intermediate and the final product.
The overall synthetic transformation is outlined below:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2-(1H-Pyrazol-1-yl)pyridine-4-carbaldehyde (Intermediate)
This initial step involves a nucleophilic aromatic substitution reaction. The pyrazole anion, generated in situ, displaces the chloride from the 2-position of the pyridine ring. The choice of a suitable base and solvent is critical for achieving high conversion and minimizing side reactions.
Reaction Mechanism and Rationale
The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the formyl group at the 4-position activate the 2-position towards nucleophilic attack. Pyrazole, while a weak acid, can be deprotonated by a suitable base to form the pyrazolide anion, which is a potent nucleophile.
Scale-Up Considerations for Step 1
-
Exothermicity: The reaction can be exothermic, particularly during the addition of the base. For larger scale reactions, controlled addition of the base and efficient overhead stirring are crucial to maintain a consistent temperature.
-
Solvent Selection: Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar, aprotic nature and high boiling point. However, for scale-up, consider the potential for decomposition at high temperatures and the challenges associated with its removal during work-up.
-
Base Selection: Potassium carbonate is a cost-effective and moderately strong base suitable for this transformation. It is important to use a finely powdered, anhydrous grade to ensure a large surface area for the reaction.
Detailed Laboratory Protocol (Step 1)
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for a 10g scale) | Moles |
| 2-Chloro-4-formylpyridine | 141.56 | 10.0 g | 0.0706 |
| Pyrazole | 68.08 | 5.28 g | 0.0777 |
| Anhydrous Potassium Carbonate | 138.21 | 14.6 g | 0.1059 |
| Anhydrous Dimethylformamide (DMF) | - | 100 mL | - |
| Ethyl Acetate | - | 500 mL | - |
| Brine | - | 200 mL | - |
Equipment:
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To the 500 mL three-neck round-bottom flask, add 2-chloro-4-formylpyridine (10.0 g, 0.0706 mol), pyrazole (5.28 g, 0.0777 mol, 1.1 equivalents), and anhydrous potassium carbonate (14.6 g, 0.1059 mol, 1.5 equivalents).
-
Add anhydrous DMF (100 mL) to the flask.
-
Assemble the mechanical stirrer and reflux condenser.
-
Begin stirring the mixture and heat to 100-110 °C using the heating mantle.
-
Maintain this temperature and continue stirring for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 500 mL of cold water and stir for 30 minutes. A precipitate of the product should form.
-
Collect the solid by vacuum filtration and wash with cold water (2 x 50 mL).
-
The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Part 2: Reduction of 2-(1H-Pyrazol-1-yl)pyridine-4-carbaldehyde to this compound (Final Product)
The final step is a straightforward reduction of the aldehyde functional group to a primary alcohol using sodium borohydride. This reducing agent is selective for aldehydes and ketones and is generally safe to handle on a larger scale with appropriate precautions.
Reaction Mechanism and Rationale
Sodium borohydride (NaBH4) serves as a source of hydride ions (H⁻).[1] The hydride attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an alkoxide intermediate. Subsequent workup with a protic solvent (in this case, methanol serves as both the reaction solvent and the proton source) protonates the alkoxide to yield the final alcohol product.[2]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol
Welcome to the technical support center for the synthesis of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your yield.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective strategy involves a two-step approach:
-
Palladium-Catalyzed N-Arylation: The core of this synthesis is the formation of the C-N bond between the pyrazole and pyridine rings. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation, coupling a 2-halopyridine derivative with pyrazole.[1]
-
Functional Group Manipulation: The second key step involves the conversion of a precursor functional group at the 4-position of the pyridine ring into the desired methanol moiety.
This guide will focus on troubleshooting and optimizing this synthetic route.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield in the N-Arylation Step
Symptoms:
-
TLC or LC-MS analysis shows mainly unreacted starting materials (2-halopyridine and pyrazole).
-
Formation of a complex mixture of unidentifiable products.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inactive Catalyst | The palladium catalyst, especially Pd(0) species, is sensitive to air and moisture. Improper handling or storage can lead to catalyst deactivation. | • Ensure all reactions are set up under an inert atmosphere (e.g., nitrogen or argon).• Use freshly opened or properly stored catalyst and ligands.• Consider using a pre-catalyst that is more air-stable. |
| Inappropriate Ligand | The choice of phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle. | • For coupling with 2-halopyridines, bulky, electron-rich phosphine ligands such as Xantphos or tBuDavePhos are often effective.[2] • Screen a panel of ligands to identify the optimal one for your specific substrate. |
| Incorrect Base | The base plays a critical role in the deprotonation of pyrazole, forming the nucleophile for the coupling reaction. The strength and solubility of the base can significantly impact the reaction rate and yield. | • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) are commonly used.[3] • Ensure the base is anhydrous, as water can interfere with the reaction. |
| Low Reaction Temperature | Buchwald-Hartwig aminations often require elevated temperatures to proceed at a reasonable rate. | • Gradually increase the reaction temperature, monitoring for product formation and decomposition. A typical range is 80-120 °C.[4] |
| Dehalogenation of the Starting Material | A common side reaction is the reduction of the 2-halopyridine to pyridine, which can be promoted by certain catalysts and reaction conditions. | • Use a less reactive palladium source or a different ligand.• Lowering the reaction temperature might reduce the rate of dehalogenation. |
Problem 2: Formation of Regioisomers
Symptoms:
-
NMR or LC-MS analysis shows the presence of two or more isomeric products. With unsymmetrical pyrazoles, N-arylation can occur at either nitrogen atom.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Steric and Electronic Effects | The regioselectivity of pyrazole N-arylation is influenced by the steric hindrance and electronic properties of both the pyrazole and the aryl halide.[2][5] | • For pyrazole itself, arylation often favors the N1 position. If using a substituted pyrazole, the position of the substituent will direct the arylation. • The choice of catalyst and ligand can also influence regioselectivity. Experiment with different catalytic systems. |
| Reaction Conditions | Solvent and temperature can affect the tautomeric equilibrium of pyrazole and the relative rates of reaction at each nitrogen, thus influencing the isomeric ratio. | • Vary the solvent polarity. Aprotic solvents like toluene or dioxane are common. • Optimize the reaction temperature, as higher temperatures can sometimes lead to a loss of selectivity. |
Problem 3: Difficulty in Product Purification
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
Column chromatography results in poor separation of the product from byproducts or starting materials.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Residual Catalyst and Ligand | Palladium residues and phosphine oxides can co-elute with the product during chromatography. | • Perform an aqueous workup with a solution of ammonium chloride or EDTA to help remove residual palladium. • A plug of silica gel filtration before column chromatography can remove some of the baseline impurities. |
| Polar Nature of the Product | The hydroxymethyl group makes the final product relatively polar, which can lead to tailing on silica gel columns. | • Use a more polar eluent system for column chromatography (e.g., dichloromethane/methanol or ethyl acetate/methanol). • Consider reverse-phase chromatography if normal-phase is ineffective. • Attempt to form a salt (e.g., with HCl) to induce crystallization.[6] |
| Formation of Hard-to-Remove Impurities | Side reactions can generate impurities with similar polarity to the desired product. | • Re-evaluate the reaction conditions to minimize byproduct formation. • Consider derivatizing the crude product to facilitate separation, followed by deprotection. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the 4-position of the pyridine ring?
A1: The choice of the starting material for the 4-position depends on the overall synthetic strategy. Here are a few options:
-
4-Methylpyridine: 2-Chloro-4-methylpyridine is a commercially available starting material. The methyl group can be oxidized to a carboxylic acid and then reduced to the alcohol.
-
4-Cyanopyridine: 2-Bromo-4-cyanopyridine can be used. The cyano group can be reduced to an amine and then converted to the alcohol, or directly hydrolyzed to a carboxylic acid for subsequent reduction.
-
Isonicotinic acid derivatives: Starting with 2,6-dichloroisonicotinic acid, one can perform selective N-arylation and then reduce the carboxylic acid.[7]
Q2: How can I monitor the progress of the N-arylation reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting materials from the product. The product, being more polar, should have a lower Rf value than the starting 2-halopyridine.
-
LC-MS: This is the most definitive method. It will show the disappearance of the starting material peaks and the appearance of a new peak with the expected mass-to-charge ratio (m/z) for the desired product.
Q3: What are the key considerations for the reduction of the 4-position functional group?
A3: If your strategy involves the reduction of a carboxylic acid or an ester at the 4-position to the methanol, several reducing agents can be used.
-
Lithium aluminum hydride (LAH): A powerful reducing agent, effective for both acids and esters. It must be used under strictly anhydrous conditions.
-
Borane (BH3): Often used as a complex with THF (BH3·THF), it is a milder reducing agent that is also effective for carboxylic acids.
-
Sodium borohydride (NaBH4): Generally not strong enough to reduce carboxylic acids but can reduce esters if used in large excess or at elevated temperatures. It is effective for reducing aldehydes or ketones.
Q4: How do I confirm the structure of the final product?
A4: The structure of this compound should be confirmed by a combination of spectroscopic methods:
-
¹H NMR: Expect to see characteristic signals for the pyrazole and pyridine protons, as well as a singlet for the methylene protons of the methanol group and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of this compound based on common synthetic strategies. Note: This is a template and may require optimization for your specific setup and starting materials.
Step 1: Buchwald-Hartwig N-Arylation of Pyrazole with 2-Chloro-4-methylpyridine
A representative workflow for the N-arylation step.
Materials:
-
2-Chloro-4-methylpyridine
-
Pyrazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-4-methylpyridine (1.0 eq), pyrazole (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford 2-(1H-pyrazol-1-yl)-4-methylpyridine.
Step 2: Oxidation and Reduction to this compound
This step can be performed in two stages: oxidation of the methyl group to a carboxylic acid, followed by reduction to the alcohol.
2a: Oxidation of the Methyl Group
A representative workflow for the oxidation step.
Procedure:
-
Dissolve 2-(1H-pyrazol-1-yl)-4-methylpyridine in a mixture of water and pyridine.
-
Heat the solution to reflux and add potassium permanganate (KMnO₄) portion-wise over several hours.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the mixture and filter off the manganese dioxide.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to yield 2-(1H-pyrazol-1-yl)isonicotinic acid.
2b: Reduction of the Carboxylic Acid
A representative workflow for the reduction step.
Procedure:
-
Suspend 2-(1H-pyrazol-1-yl)isonicotinic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to 0 °C and add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or recrystallization to obtain this compound.
References
-
Usami, Y., et al. (2021). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. Available at: [Link]
-
Dong, V., et al. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Sciety. Available at: [Link]
-
Halford, B. A. (2025). Modulating N- versus O-arylation in pyrazolone-aryl halide couplings. ResearchGate. Available at: [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. Available at: [Link]
-
Halpin, S. T., et al. (2025). Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 20, 2026, from [Link]
- BenchChem. (2025).
-
Christopoulos, A., et al. (n.d.). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. PubMed Central. Available at: [Link]
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link]
-
Brito, L. C., et al. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). ResearchGate. Available at: [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2-(1H-pyrazol-4-yl)pyridine. PubChem. Retrieved January 20, 2026, from [Link]
-
Zhang, W., et al. (2013). Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents: a solution to the problem of C2/C6 regioselective functionalization of pyridine derivatives. PubMed. Available at: [Link]
-
PubChem. (n.d.). 2,6-di(1H-pyrazol-1-yl)isonicotinic acid. PubChem. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
-
Wang, X., et al. (2013). 6-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]pyridinium sulfate methanol monosolvate. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (2013). 2-[3-(Pyridin-1-ium-2-yl)-1H-pyrazol-1-yl]-6-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]pyridinium sulfate methanol monosolvate. PubMed Central. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 924633-24-9|(2,6-Di(1H-pyrazol-1-yl)pyridin-4-yl)methanol|BLD Pharm [bldpharm.com]
Technical Support Center: Purification of Pyrazolyl Pyridine Methanol Intermediates
Welcome to the Technical Support Center for the purification of pyrazolyl pyridine methanol intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these vital chemical building blocks. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental challenges, providing not only solutions but also the underlying scientific principles to empower your research.
I. Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of pyrazolyl pyridine methanol intermediates, offering step-by-step guidance to resolve them.
Issue 1: Low Recovery of the Target Compound After Column Chromatography
Q: I'm experiencing significant loss of my pyrazolyl pyridine methanol intermediate during silica gel column chromatography. What are the likely causes and how can I improve my yield?
A: Low recovery from a silica gel column is a frequent challenge when purifying pyridine-containing compounds. The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or degradation.[1]
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic silanol groups. This is achieved by creating a slurry of the silica gel in your chosen eluent and adding a small amount of a basic modifier, such as triethylamine (typically 0.5-1% by volume).[2] This will minimize the strong interaction between your basic compound and the stationary phase.[1]
-
Consider an Alternative Stationary Phase: If deactivation is insufficient, consider using a more inert stationary phase. Neutral alumina can be an excellent alternative for the purification of basic compounds.[2][3] For highly polar compounds, reversed-phase chromatography using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water or methanol/water) may be more suitable.[2]
-
Optimize Your Eluent System: A systematic approach to selecting your mobile phase is crucial. Start with a non-polar solvent and gradually increase the polarity.[4] Thin Layer Chromatography (TLC) is an indispensable tool for quickly screening different solvent systems to find the optimal conditions for separation and elution.
Issue 2: The Purified Compound is a Discolored Oil or Solid
Q: My pyrazolyl pyridine methanol intermediate is supposed to be a white solid, but after purification, I've obtained a yellow or brown oil/solid. What causes this discoloration?
A: Discoloration is often an indicator of impurities or degradation products.[5] For many pyridine derivatives, prolonged exposure to air and light can lead to the formation of colored byproducts.[5]
Troubleshooting Steps:
-
Characterize the Impurity: Before attempting further purification, it is advisable to analyze a small sample of the discolored product using techniques like NMR spectroscopy or GC-MS to identify the nature of the colored impurity.[5]
-
Decolorization with Activated Charcoal: If the discoloration is due to minor, highly conjugated impurities, treatment with activated charcoal can be effective.
-
Protocol: Dissolve the compound in a suitable hot solvent. Add a small amount of activated charcoal to the hot solution and heat for a few minutes.[2] Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.[2] Allow the solution to cool and crystallize.[2]
-
-
Minimize Exposure to Air and Light: During and after purification, handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in amber vials to protect it from light.
Issue 3: Difficulty in Separating Regioisomers
Q: My synthesis has produced regioisomers of the pyrazolyl pyridine methanol, and they are co-eluting during column chromatography. How can I improve their separation?
A: The separation of regioisomers is a common challenge due to their similar physical and chemical properties.[6] Improving the resolution between these closely related compounds often requires careful optimization of the chromatographic conditions.
Strategies for Improved Resolution:
-
Change the Stationary Phase: If you are using a standard silica gel, switching to a different stationary phase can alter the separation mechanism. Consider using a phenyl-functionalized column, which can provide different selectivity based on π-π interactions.[1][7]
-
Modify the Mobile Phase: The choice of organic modifier in reversed-phase chromatography can significantly impact selectivity. For instance, switching from acetonitrile to methanol can enhance π-π interactions with a phenyl column and potentially improve the separation of aromatic isomers.[7][8]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers much higher resolution than standard flash chromatography.[2]
| Purification Technique | Purity Achievable | Recovery Rate | Key Application |
| Flash Chromatography | 95-99% | 70-90% | General purification of reaction mixtures. |
| Recrystallization | >99% | 60-85% | Final purification of solid compounds with high initial purity.[2] |
| Reversed-Phase HPLC | >99% | 80-95% | High-resolution separation of closely related regioisomers and polar compounds.[2] |
II. Frequently Asked Questions (FAQs)
General Purification Strategies
Q1: What is the best general approach to purify a novel pyrazolyl pyridine methanol intermediate?
A1: A multi-step approach is generally recommended.
-
Aqueous Work-up/Extraction: Begin with an acid-base extraction to separate the basic pyrazolyl pyridine methanol from non-basic or acidic impurities.[5][9] This is a highly effective initial purification step.
-
Chromatography: Follow the extraction with column chromatography (silica gel, alumina, or reversed-phase) to separate the target compound from other organic impurities.[4]
-
Recrystallization: For solid compounds, recrystallization is an excellent final step to achieve high purity.[2][4] Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature.[4] Common solvents to test include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[2]
Q2: My pyrazolyl pyridine methanol intermediate is chiral. How can I separate the enantiomers?
A2: The separation of enantiomers requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.[10][11] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[11][12] Polysaccharide-based CSPs are widely used and have been shown to be effective for separating a variety of chiral compounds.[10][13]
Technique-Specific Questions
Q3: When performing an acid-base extraction, what are the best practices to ensure high recovery?
A3: To maximize recovery during an acid-base extraction:
-
Ensure the pH of the aqueous layer is appropriate to either fully protonate (acid extraction) or deprotonate (base extraction) your compound, thereby maximizing its solubility in the aqueous phase.[9]
-
Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is more efficient at recovering the compound from the aqueous layer.
-
After isolating your compound in the aqueous layer, ensure you neutralize the solution back to the appropriate pH to render the compound neutral and facilitate its extraction back into an organic solvent.[9]
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to assess the purity of your final compound.
-
Chromatographic Methods: HPLC and Gas Chromatography (GC) are powerful techniques for determining purity by separating the main compound from any impurities.[14][15]
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the structure of the compound and the presence of any impurities.[6] Mass Spectrometry (MS) will confirm the molecular weight of your compound.[6]
-
Spectrophotometric Analysis: UV-Visible spectrophotometry can also be a reliable tool for quantitative analysis and purity assessment, especially when correlated with a reference standard.[16]
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: The ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated.[2]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent required to fully dissolve the compound.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and then hot filter the solution.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2]
-
Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.[2]
Troubleshooting Logic for Column Chromatography
Caption: A workflow for troubleshooting common column chromatography issues.
IV. References
-
Separation of pyridine or pyridine derivatives from aqueous solutions. (n.d.). Google Patents. Retrieved January 15, 2026, from
-
Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Isolation of pure pyridine help. (2019, January 22). Reddit. Retrieved January 15, 2026, from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
How to remove pyridine from your reaction crude? (2022, August 8). YouTube. Retrieved January 15, 2026, from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021, September 15). ResearchGate. Retrieved January 15, 2026, from [Link]
-
What solvent should I use to recrystallize pyrazoline? (2017, April 23). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Chiral Drug Separation. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]
-
Method for purifying pyrazoles. (n.d.). Google Patents. Retrieved January 15, 2026, from
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI. Retrieved January 15, 2026, from [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 15, 2026, from [Link]
-
Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Retrieved January 15, 2026, from [Link]
-
Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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Overcoming side reactions in the synthesis of pyrazole-pyridine compounds
Welcome to the Technical Support Center for the synthesis of pyrazole-pyridine compounds. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of these valuable heterocyclic scaffolds. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your synthetic routes.
Introduction
Pyrazole-pyridine derivatives are a cornerstone in medicinal chemistry due to their diverse biological activities. However, their synthesis is often plagued by challenges such as low yields, formation of regioisomers, and other undesired side reactions. This guide provides a structured approach to identifying and overcoming these common hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Poor Regioselectivity - Formation of Isomeric Mixtures
Question: I am synthesizing a 1H-pyrazolo[3,4-b]pyridine, but I'm obtaining a mixture of regioisomers. How can I control the regioselectivity of the reaction?
Answer: The formation of regioisomers is a frequent challenge, especially when using unsymmetrical starting materials like 1,3-dicarbonyl compounds.[1] The regioselectivity is influenced by the relative electrophilicity of the two carbonyl groups. If their reactivity is similar, you can expect a nearly 1:1 mixture of products.
Root Causes & Troubleshooting Strategies:
-
Nature of the 1,3-Dicarbonyl Compound: The electronic and steric properties of the substituents on the dicarbonyl compound are primary determinants of regioselectivity. For instance, in the reaction of 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione, the carbonyl group attached to the highly electron-withdrawing trifluoromethyl group is more electrophilic, directing the initial nucleophilic attack.[1]
-
Recommendation: If possible, choose a 1,3-dicarbonyl compound with significantly different electronic environments at the two carbonyl carbons to favor the formation of a single isomer.
-
-
In Situ Generation of Intermediates: To circumvent regioselectivity issues, you can generate the 1,3-CCC-biselectrophile in situ. This is often achieved in a three-component reaction using an aldehyde, a carbonyl compound with an α-hydrogen, and an aminopyrazole.[1] This approach often leads to high yields of a single regioisomer.
-
Recommendation: Explore a three-component reaction strategy. For example, reacting an aminopyrazole, an aldehyde, and a ketone can form an α,β-unsaturated intermediate in situ, which then undergoes a Michael addition and cyclization, often with high regioselectivity.[1]
-
-
Reaction Conditions: The choice of solvent and catalyst can also influence the regioselectivity.[2]
-
Recommendation: Conduct a small-scale screen of different solvents and catalysts. For example, compare protic vs. aprotic solvents and acid vs. base catalysis to determine the optimal conditions for your specific substrates.
-
-
Separation of Regioisomers: If the formation of regioisomers cannot be avoided, efficient separation is key.
-
Recommendation: Flash column chromatography is the most common method for separating regioisomers. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point for many pyrazole-pyridine derivatives.[2] Careful selection of the stationary and mobile phases is crucial for achieving good separation.
-
Issue 2: Low or No Product Yield
Question: I am performing a synthesis of a pyrazole-pyridine derivative, but I'm getting a very low yield, or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a common frustration in organic synthesis and can arise from multiple factors. A systematic approach to troubleshooting is essential.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps:
-
Purity of Starting Materials: Impurities in your reactants, especially the aminopyrazole, can significantly hinder the reaction.[2]
-
Action: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them by recrystallization or chromatography before use.
-
-
Reaction Conditions: Suboptimal temperature, reaction time, or catalyst choice can lead to incomplete reactions or product degradation.[2][3]
-
Temperature: Some syntheses proceed at room temperature, while others require heating.[2] If your reaction is sluggish, consider increasing the temperature. Microwave-assisted synthesis can also be a powerful tool to enhance reaction rates and yields.[3]
-
Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure the reaction has gone to completion.[2][3]
-
Catalyst: The choice and loading of the catalyst are critical. For reactions involving condensation steps, a protic acid (e.g., acetic acid) or a Lewis acid may be necessary to facilitate key bond formations.[3] In some cases, catalyst poisoning by starting materials or impurities can occur.[4]
-
-
Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction kinetics.[2]
-
Action: Ensure your reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent or a solvent mixture.
-
Issue 3: Unwanted N-Alkylation vs. C-Alkylation in Pyrazole Starting Materials
Question: I am trying to functionalize my pyrazole starting material, but I'm getting a mixture of N-alkylated and C-alkylated products. How can I control the selectivity?
Answer: The regioselectivity of pyrazole alkylation is a classic problem in heterocyclic chemistry. The pyrazole anion is an ambident nucleophile, with nucleophilic character at both nitrogen atoms and, to a lesser extent, at the C4 position. The outcome of the alkylation is highly dependent on the reaction conditions.
Factors Influencing N- vs. C-Alkylation:
| Factor | Favors N-Alkylation | Favors C-Alkylation | Rationale |
| Counter-ion | K+, Cs+ | Li+, Na+ | "Harder" cations like Li+ and Na+ associate more strongly with the more electronegative nitrogen atoms, leaving the C4 position more accessible for alkylation. "Softer" cations like K+ and Cs+ allow for greater charge distribution, favoring reaction at the more nucleophilic nitrogen. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Polar protic (e.g., EtOH, H2O) | Polar aprotic solvents solvate the cation effectively, leaving the pyrazole anion "naked" and highly reactive at the nitrogen atoms. Protic solvents can hydrogen-bond with the nitrogen atoms, hindering their nucleophilicity and promoting C-alkylation. |
| Leaving Group | "Hard" (e.g., -OTs, -OTf) | "Soft" (e.g., -I, -Br) | According to Hard-Soft Acid-Base (HSAB) theory, the "hard" nitrogen nucleophile prefers to react with electrophiles bearing "hard" leaving groups, while the "softer" carbon nucleophile reacts preferentially with electrophiles having "soft" leaving groups. |
Controlling N-Alkylation Regioselectivity (N1 vs. N2):
Unsymmetrical pyrazoles present an additional challenge of regioselectivity between the two nitrogen atoms.
-
Steric Hindrance: Bulky substituents on the pyrazole ring will generally direct alkylation to the less sterically hindered nitrogen atom.[5][6]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Protecting Groups: In some cases, the use of a removable directing group can achieve the desired regioselectivity.
Protocol for Regioselective N1-Alkylation of a Substituted Pyrazole:
This protocol is a general guideline and may require optimization for specific substrates.
-
Deprotonation: To a solution of the substituted pyrazole (1.0 eq) in anhydrous DMF at 0 °C, add potassium tert-butoxide (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated regioisomer.[7]
Issue 4: Side Reactions Involving Nitrile Groups
Question: My pyrazole-pyridine synthesis involves a nitrile precursor, and I suspect it's undergoing unwanted hydrolysis. How can I prevent this?
Answer: Nitrile groups are versatile synthetic handles but can be susceptible to hydrolysis to amides or carboxylic acids, especially under acidic or basic conditions.[8][9][10]
Mechanism of Nitrile Hydrolysis:
Caption: Simplified pathways for acid- and base-catalyzed nitrile hydrolysis.
Preventative Measures:
-
Control of pH:
-
Recommendation: Maintain neutral or near-neutral pH conditions throughout the reaction and work-up, if the desired transformation allows. Buffer the reaction mixture if necessary.
-
-
Temperature Control:
-
Recommendation: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Hydrolysis is often accelerated at elevated temperatures.
-
-
Anhydrous Conditions:
-
Recommendation: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Work-up Procedure:
-
Recommendation: During the work-up, minimize contact time with strong aqueous acids or bases. If an acidic or basic wash is necessary, perform it quickly at low temperature and immediately proceed to the next step.
-
Purification Strategies for Pyrazole-Pyridine Compounds
Effective purification is critical for obtaining high-purity pyrazole-pyridine compounds for downstream applications.
| Technique | Application | Key Considerations |
| Column Chromatography | Primary method for purifying crude reaction mixtures and separating isomers.[2][11] | Choice of stationary phase (silica, alumina) and mobile phase (e.g., hexane/ethyl acetate, DCM/methanol) is crucial. |
| Recrystallization | Purification of solid products to high purity. | Requires finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Acid-Base Extraction | Separating basic pyrazole-pyridine products from neutral or acidic impurities. | The compound must be stable to the acidic and basic conditions used. |
| Formation of Acid Addition Salts | Purification of basic pyrazoles by forming a crystalline salt with an acid (e.g., HCl, H2SO4), which can then be isolated and neutralized to recover the pure base.[12][13] | The salt should have good crystallinity and be readily filterable. |
References
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García-García, A., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in pyrazole synthesis. Benchchem.
-
Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. [Link]
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Bull, J. A., et al. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]
-
Kim, D., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
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Le, C. M., et al. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. [Link]
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Sabatino, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]
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Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. [Link]
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Chemical Properties of Pyrazole. Benchchem.
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Kliachyna, M., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]
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Parvin, T., et al. (2017). Synthesis of pyrazole-fused pyridine derivatives. ResearchGate. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
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Gianatassio, R., et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. ACS Central Science. [Link]
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Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link]
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Chen, B., et al. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Central Science. [Link]
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LibreTexts Chemistry. Chemistry of Nitriles. [Link]
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Clark, J. hydrolysis of nitriles. Chemguide. [Link]
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Al-Ostath, A., et al. (2023). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
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Ellman, J. A., & Bergman, R. G. (2011). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Accounts of Chemical Research. [Link]
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Kappe, C. O. (1933). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society. [Link]
-
Marjani, A. P., et al. (2018). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. [Link]
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De, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]
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LookChem. Purification of Pyridine. Chempedia. [Link]
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De, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
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Li, G., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
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Technical Support Center: Crystallization of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the crystallization of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification and crystallization of this and structurally related nitrogen heterocycles. The unique architecture of this molecule, featuring both a pyridine and a pyrazole ring, presents specific challenges and opportunities in obtaining high-quality crystalline material. The presence of multiple nitrogen atoms and a hydroxyl group allows for a complex interplay of hydrogen bonding, which is critical to understand for successful crystallization.[1][2][3] This guide provides a logical, question-driven approach to troubleshooting common issues, grounded in the principles of physical organic chemistry and crystallization science.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've completed the synthesis, but no crystals are forming from my solution. What should I do?
A1: Cause & Analysis
The inability to form crystals is almost always a failure to achieve a sufficient level of supersaturation. Supersaturation is the thermodynamic driving force for crystallization; without it, molecules will remain solvated. This issue typically arises from two main scenarios:
-
Excessive Solubility: The chosen solvent is too effective, keeping the compound in solution even at lower temperatures. Pyridine and pyrazole moieties can lead to high solubility in polar protic solvents like ethanol or methanol.[4]
-
High Nucleation Barrier: The energy barrier for the initial formation of a stable crystal nucleus is too high, preventing spontaneous crystallization even in a supersaturated solution.
Troubleshooting Protocol: Achieving Supersaturation
The first step is a systematic approach to solvent screening to identify a system where the compound has moderate solubility at high temperatures and low solubility at room temperature or below.
Step 1: Systematic Solvent Screening A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[4] For this molecule, a range of solvents should be tested.
| Solvent Class | Examples | Rationale for this compound |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA), Water | The -OH and N-H groups can hydrogen bond with these solvents. Often good for dissolving at heat. Methanol is commonly used in syntheses of related compounds.[5][6][7] |
| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), Acetonitrile (ACN) | Can engage in dipole-dipole interactions. Often provide the desired solubility differential with temperature. |
| Non-Polar | Toluene, Heptane, Hexane | Unlikely to be good single solvents but are excellent as "anti-solvents" to induce precipitation from a more polar solution. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Offer a balance of polarity and are less protic than alcohols. |
Step 2: Methods to Induce Crystallization If you have a solution that you believe is supersaturated, try the following methods in order:
-
Introduce a Seed Crystal: Add a minuscule speck of previously isolated solid material to the solution.[8] This bypasses the nucleation barrier by providing a template for crystal growth.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can act as nucleation sites.
-
Slow Evaporation: Allow the solvent to evaporate slowly from an open or partially covered container. This gradually increases the concentration, pushing the solution toward supersaturation.
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent," often a non-polar solvent like heptane or hexane) to your solution until it becomes persistently cloudy (turbid). Then, add a few drops of the "good" solvent to redissolve the solid and allow the mixture to cool slowly.
Q2: My compound is "oiling out" instead of crystallizing. How can I fix this?
A2: Cause & Analysis
"Oiling out" or liquid-liquid phase separation occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid in that particular solvent environment. The compound comes out of solution as a liquid phase (an oil) rather than a solid crystalline phase. This is problematic because oils tend to trap impurities and rarely solidify into a pure, crystalline form.
The primary cause is often that the solution is too concentrated, or the cooling process is too rapid, leading to a very high level of supersaturation at a relatively high temperature.[8]
Troubleshooting Protocol: Preventing Oiling Out
The goal is to ensure that the solution's saturation curve is crossed at a temperature below the compound's effective melting point.
Step 1: Adjust Solvent Volume Return the oiled-out mixture to the heat source and add more of the primary ("good") solvent until the oil completely redissolves.[8] By making the solution more dilute, you lower the temperature at which supersaturation is achieved, increasing the likelihood of direct crystallization.
Step 2: Slow Down the Cooling Rate Rapid cooling can shock the system into oiling out. Once the solid is redissolved, slow the cooling process significantly:
-
Allow the flask to cool to room temperature on the benchtop, insulated with a cloth if necessary.
-
Once at room temperature, move the flask into a refrigerator (~4 °C).
-
Finally, move it to a freezer (-20 °C).
Step 3: Change the Solvent System If dilution and slow cooling fail, the solvent system itself may be inappropriate. Choose a solvent in which the compound is less soluble. This will require a higher temperature to dissolve the compound initially, but the saturation point upon cooling will be reached at a lower, more favorable temperature.
Q3: The crystallization yield is very poor (<50%). How can I improve it?
A3: Cause & Analysis
A low yield is typically due to a significant amount of the product remaining dissolved in the mother liquor after filtration.[8] This can happen if:
-
Too much solvent was used during the initial dissolution step.
-
The cooling was insufficient (i.e., not cooled to 0 °C or below).
-
The chosen solvent is simply too good, retaining a high concentration of the compound even at low temperatures.
Troubleshooting Protocol: Maximizing Yield
Step 1: Assess the Mother Liquor Take a small sample of the mother liquor (the filtrate after you collected your crystals) and evaporate it completely. If a large amount of solid residue remains, significant product loss has occurred.[8]
Step 2: Secondary Crystallization Take the remaining mother liquor and reduce its volume by about half using rotary evaporation or by gently heating it. Allow this more concentrated solution to cool again. This will often yield a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.
Step 3: Optimize the Primary Crystallization For future batches, be meticulous about using only the minimum amount of hot solvent required to fully dissolve the crude solid. This ensures the solution is as close to saturation as possible at the high temperature, maximizing the amount of material that will crystallize upon cooling.
Q4: The final product purity is not acceptable. What is the cause and how can I improve it?
A4: Cause & Analysis
Poor purity after crystallization indicates that impurities are being incorporated into the solid phase. The mechanism of this incorporation is critical to understand for effective troubleshooting. There are three main mechanisms[9]:
-
Surface Adsorption: Impurities adhere to the surface of the crystals. This is common with very fine or needle-like crystals that have a high surface area.
-
Inclusions/Occlusion: Pockets of impure mother liquor get trapped within the growing crystal. This is more likely to occur with rapid crystal growth.[9]
-
Co-crystal/Solid Solution Formation: The impurity is structurally very similar to the target molecule and gets incorporated directly into the crystal lattice. This is the most difficult scenario to resolve by crystallization alone.
Troubleshooting Workflow: Diagnosing and Improving Purity
This workflow is designed to diagnose the root cause of the purity issue and guide you to the correct solution.
Additional Purification Strategies:
-
Charcoal Treatment: If your solution has a colored tint, impurities might be removed by adding activated charcoal to the hot solution before filtration. This can remove highly polar, colored byproducts.
-
Acid/Base Wash: Given the basicity of the pyridine nitrogen, an acid wash of an organic solution of the crude material could potentially remove basic impurities, or an acid-base extraction/crystallization sequence could be employed for the product itself. Patent literature describes forming acid addition salts of pyrazoles to facilitate crystallization and purification.[10]
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Li, W., et al. (2015). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules, 20(9), 15636-15651. Retrieved from [Link]
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Al-Ghanim, K. A., et al. (2023). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. RSC Medicinal Chemistry, 14(10), 1957-1971. Retrieved from [Link]
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Zhang, H., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1464-1481. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]
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-
Seredyuk, M., et al. (2023). Crystal structure of bis{3-(3,5-dichlorophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 6-10. Retrieved from [Link]
-
Rani, P., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Retrieved from [Link]
-
Seredyuk, M., et al. (2022). Crystal structure of bis{3-(3,4-dimethylphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1184-1188. Retrieved from [Link]
-
Park, S., et al. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)meth-yl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o567. Retrieved from [Link]
-
Perlovich, G. L., et al. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26(34), 22558-22571. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]
-
Seredyuk, M., et al. (2024). Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1043-1047. Retrieved from [Link]
-
Park, S., et al. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o567. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrazole. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link]
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Taylor, R. D., et al. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(1H-pyrazol-4-yl)pyridine. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ACS Omega, 3(11), 15835-15847. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). Retrieved from [Link]
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McAndrew, B. A., et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 25(6), 1363-1372. Retrieved from [Link]
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Wang, X-L., et al. (2013). 6-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]pyridinium sulfate methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o881. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrazol-1-yl-methanol. PubChem Compound Database. Retrieved from [Link]
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Ramazani, A., et al. (2018). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 8(64), 36535-36565. Retrieved from [Link]
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Technical Support Center: Optimizing Pyrazole-Pyridine Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-pyridine conjugates. This guide is designed to provide expert advice and actionable troubleshooting strategies to overcome common challenges encountered during the coupling of these two critical heterocyclic rings. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and field-proven insights to ensure your experiments are both successful and efficient.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for coupling pyrazole and pyridine rings?
A1: The primary methods for forming a C-C or C-N bond between pyrazole and pyridine rings are transition-metal-catalyzed cross-coupling reactions. The most prevalent among these are:
-
Suzuki-Miyaura Coupling: For forming C-C bonds, this reaction couples a pyrazole- or pyridine-boronic acid/ester with a corresponding halo-pyridine or halo-pyrazole. It is favored for its mild conditions and the commercial availability of a wide range of boronic acids.[1]
-
Buchwald-Hartwig Amination: This is the method of choice for forming C-N bonds, coupling an amine (on either the pyrazole or pyridine) with a halide on the other ring.[2][3][4] The development of specialized bulky, electron-rich phosphine ligands has greatly expanded the scope of this reaction.[3][5]
-
C-H Functionalization: An emerging and highly atom-economical approach involves the direct coupling of a C-H bond on one ring with a functionalized partner on the other, bypassing the need for pre-functionalized starting materials.[6][7][8][9]
Q2: Why can pyrazole-pyridine couplings be challenging?
A2: Several factors contribute to the difficulty of these reactions:
-
Catalyst Inhibition: The nitrogen atoms in both pyrazole and pyridine rings can act as ligands and coordinate to the metal center of the catalyst (e.g., palladium), leading to catalyst inhibition or deactivation.[10]
-
Substrate Reactivity: Pyridine is an electron-deficient ring, which can make oxidative addition to halo-pyridines sluggish. Conversely, the N-H of unprotected pyrazoles can interfere with the catalyst.[1]
-
Regioselectivity: Pyrazoles have multiple C-H and N-H bonds, leading to potential challenges in achieving the desired regioselectivity, especially in C-H activation reactions.[7]
Q3: How do I choose the right catalyst and ligand for my reaction?
A3: The optimal catalyst-ligand system is highly substrate-dependent. However, some general guidelines apply:
-
For Suzuki Couplings: Palladium catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are common starting points.[11] For challenging couplings, particularly with electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands such as SPhos or XPhos (Buchwald ligands) are often more effective.[10]
-
For Buchwald-Hartwig Aminations: The choice of ligand is critical. Sterically hindered, electron-rich ligands are necessary to facilitate both oxidative addition and reductive elimination.[3][5] Bidentate phosphine ligands like BINAP and Dppf were early breakthroughs for coupling primary amines.[4]
Troubleshooting Guide: Low Yield & Side Reactions
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Conversion of Starting Materials
If you observe a significant amount of unreacted starting material, consider the following troubleshooting workflow.
Caption: Troubleshooting workflow for low or no conversion.
Expertise & Causality:
-
Catalyst Inactivity: The active catalyst in most cross-coupling reactions is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reaction conditions must facilitate its reduction to Pd(0).[10] The pyridine nitrogen can inhibit this process. Using more electron-rich ligands can promote the formation and stabilization of the active Pd(0) complex.
-
Base Strength and Solubility: The base plays a crucial role in both the Buchwald-Hartwig (deprotonation of the amine) and Suzuki (activation of the boronic acid) reactions.[10][12] A base that is too weak or insoluble in the reaction medium will lead to poor conversion.[12] Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common choices, with their efficacy often dependent on the specific substrates and solvent.[10][11]
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.[10] Therefore, rigorous degassing of solvents and maintaining an inert atmosphere are critical for reproducibility and success.[10]
Issue 2: Significant Formation of Homocoupling Byproducts
Homocoupling (e.g., formation of bipyridine from a pyridine boronic acid) is a common side reaction in Suzuki couplings.
Causality & Mitigation:
Homocoupling is often exacerbated by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two transmetalation steps with the boronic acid, leading to the homocoupled product.[10]
Mitigation Strategies:
-
Strict Oxygen Exclusion: This is the most critical factor. Use freeze-pump-thaw cycles for solvent degassing, which is more effective than sparging with an inert gas.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) can sometimes reduce homocoupling compared to the in-situ reduction of a Pd(II) precatalyst.[12]
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can sometimes favor homocoupling.
Issue 3: Protodeboronation of Boronic Acid (Suzuki Coupling)
This side reaction involves the cleavage of the C-B bond of the boronic acid by a proton source (like water), leading to the formation of the corresponding unfunctionalized heterocycle (e.g., pyridine from pyridineboronic acid).
Causality & Mitigation:
This process removes the boronic acid from the productive catalytic cycle. It is often promoted by the presence of water and the choice of base.[10]
Mitigation Strategies:
-
Anhydrous Conditions: Ensure your solvent and base are thoroughly dried. Use anhydrous-grade solvents and dry the base in an oven before use.[10]
-
Base Selection: While a base is necessary, some bases can promote this side reaction, especially in aqueous conditions. Screening bases like KF or Cs₂CO₃ may be beneficial.[13]
-
Use Boronate Esters: Pinacol esters of boronic acids (BPin) are often more stable and less prone to protodeboronation than the corresponding boronic acids.
Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for optimization.
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-pyrazole/pyridine (1.0 equiv), the corresponding pyridine/pyrazole-boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and the ligand (if separate) to the vial.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene) via syringe.
-
Seal the vial and heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[14]
Table 1: Optimization of Reaction Conditions for a Model Suzuki Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 45 |
| 2 | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 65 |
| 3 | Pd₂(dba)₃ (2.5) | SPhos (6) | K₃PO₄ (2) | Toluene | 110 | 88 |
| 4 | Pd₂(dba)₃ (2.5) | XPhos (6) | K₃PO₄ (2) | Toluene | 110 | 92 |
| 5 | Pd₂(dba)₃ (2.5) | XPhos (6) | Cs₂CO₃ (2) | Dioxane | 100 | 95 |
Data is illustrative and based on general trends reported in the literature.[10][11]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., RuPhos, 4.8 mol%).
-
Add the halo-pyrazole/pyridine (1.0 equiv) and the corresponding pyridine/pyrazole-amine (1.2 equiv).
-
Add the base (e.g., NaOtBu, 1.4 equiv).
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add the degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, and quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Visualization of the Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
This guide provides a framework for optimizing your pyrazole-pyridine coupling reactions. Remember that each substrate pair is unique, and systematic screening of catalysts, ligands, bases, and solvents is often necessary to achieve optimal results.
References
-
Sharma, A., et al. (2023). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. ResearchGate. [Link]
-
Valle-Sistac, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. a. [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
OUCI. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]
-
SpringerLink. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ResearchGate. (n.d.). Synthetic strategies of pyrazole‐directing C−H activation. [Link]
-
ACS Publications. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. [Link]
-
Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]
-
ACS Publications. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]
-
Royal Society of Chemistry. (n.d.). C–H functionalization of pyridines. [Link]
-
National Center for Biotechnology Information. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
-
York Research Database. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
-
ResearchGate. (2025). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to.... [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Electronic influence of pyrazole-appended pyridine/pyrazine based N,N,N-tridentate ligands on Ru complexes: Impact on selectivity of catalytic alkene oxidation with mild oxidant NaIO4. [Link]
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
CORE. (2017). Effects of the substituents of pyrazole/thiazine ligands on the magnetic properties of chloro-bridged Cu(II) complexes. [Link]
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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Technical Support Center: Characterization of Substituted Pyrazolyl Pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyrazolyl pyridines. This guide is designed to provide expert insights and practical solutions to the common and complex challenges encountered during the synthesis, purification, and characterization of this versatile class of N-heterocycles. Drawing from established literature and field experience, we will explore the underlying causes of experimental difficulties and offer robust, validated protocols to overcome them.
Section 1: Frequently Asked Questions (FAQs)
This section provides concise answers to the most common initial queries encountered during the characterization of pyrazolyl pyridines.
Q1: Why does my ¹H NMR spectrum show broad signals or more peaks than expected for my target molecule?
This is one of the most frequent challenges and typically points to one of three phenomena:
-
Tautomerism: The NH proton on the pyrazole ring can exist in equilibrium between the two nitrogen atoms, especially in 3(5)-substituted systems. This proton exchange can occur on a timescale that broadens NMR signals. In some cases, if the exchange is slow, you will see distinct sets of peaks for each tautomer.[1][2]
-
Presence of Regioisomers: Synthetic routes, particularly cyclocondensation reactions, can produce mixtures of positional isomers (e.g., substitution at the 1- vs. 2-position of the pyrazole, or different substitution patterns on the pyridine ring). These isomers often have very similar chemical properties, making them difficult to separate and leading to overlapping, complex NMR spectra.[3]
-
Restricted Rotation: Bulky substituents on either the pyrazole or pyridine ring can hinder free rotation around the C-C bond connecting the two rings. This can lead to distinct signals for protons or carbons that would otherwise be chemically equivalent, a phenomenon known as atropisomerism.
Q2: My positional isomers are co-eluting during column chromatography. How can I separate them?
Co-elution is common when isomers have nearly identical polarities. Before moving to more advanced techniques, systematically optimize your flash chromatography conditions. If standard silica gel fails, consider alternative stationary phases or a different approach entirely.[3] A detailed workflow for this is provided in the Troubleshooting Guides section.
Q3: I'm struggling to get a clean mass spectrum. What are the common issues?
Substituted pyrazolyl pyridines generally ionize well under ESI or HRMS conditions.[4] If you are facing issues, consider the following:
-
In-source Fragmentation: The compounds might be unstable under the ionization conditions. Try using a "softer" ionization method or adjusting the source parameters.
-
Poor Solubility/Complex Formation: Ensure your sample is fully dissolved in the mobile phase. These ligands are excellent chelators, so be wary of adduct formation with metal ions (Na⁺, K⁺) from glassware or solvents, which will appear as [M+Na]⁺ or [M+K]⁺ peaks.
-
Contamination: The presence of isomers or residual starting materials can complicate the spectrum. Ensure the sample is of high purity before analysis.
Q4: Why is it so difficult to grow X-ray quality crystals of my compound?
Crystal growth is a multifactorial problem. For pyrazolyl pyridines, common hurdles include:
-
Conformational Flexibility: The dihedral angle between the pyridine and pyrazole rings can vary, allowing the molecule to adopt multiple conformations that may inhibit orderly crystal packing.[5][6]
-
Solvent Choice: The choice of solvent is critical. A systematic screen of solvents with varying polarities, using techniques like slow evaporation or vapor diffusion, is essential.
-
Purity: Even small amounts of isomeric or other impurities can disrupt the crystal lattice, preventing the formation of single crystals suitable for diffraction.[7]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Complex NMR Spectra
Complex or ambiguous NMR spectra are a primary bottleneck. This guide provides a systematic workflow to diagnose the root cause and obtain a clean, interpretable spectrum.
The Causality Behind Spectral Complexity
The unique electronic structure of pyrazolyl pyridines gives rise to several phenomena that manifest in NMR. Tautomerism creates a dynamic equilibrium, where the rate of proton exchange relative to the NMR timescale dictates the appearance of the spectrum (sharp peaks, broad exchange peaks, or a weighted average). The presence of multiple nitrogen atoms also influences chemical shifts and creates complex coupling patterns that can be difficult to decipher without advanced 2D NMR techniques.
Diagnostic Workflow for NMR Analysis
Caption: Diagnostic workflow for troubleshooting complex NMR spectra.
Step-by-Step Protocol: Variable-Temperature (VT) NMR for Tautomerism
-
Preparation: Prepare a sample of your compound in a suitable deuterated solvent with a wide liquid range (e.g., Toluene-d₈, THF-d₈, or DMSO-d₆).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Cooling: Decrease the temperature in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Observation: Look for the sharpening of broad peaks into two or more distinct signals, or the decoalescence of a single averaged peak into multiple peaks. This indicates that you are slowing the chemical exchange process.[1]
-
Quantification: Once the signals for each tautomer are resolved as sharp peaks, you can determine the equilibrium constant (KT) by integrating the signals corresponding to each species.
-
Heating (Optional): If signals are sharp at room temperature but you suspect unresolved species, you can heat the sample. Coalescence of peaks at higher temperatures can also confirm a dynamic process.
Guide 2: Separation of Pyrazolyl Pyridine Positional Isomers
The synthesis of substituted pyrazoles often yields regioisomers, which can be notoriously difficult to separate. This guide provides a robust strategy, starting with TLC and progressing to preparative chromatography.
The Challenge of Isomeric Polarity
Positional isomers of pyrazolyl pyridines often have very similar functional groups and overall structure, resulting in nearly identical polarity. Standard solvent systems (e.g., ethyl acetate/hexanes) may not provide sufficient differential interaction with the silica stationary phase to achieve separation. The key is to find a mobile phase that can exploit subtle differences in the isomers' ability to engage in hydrogen bonding or dipole-dipole interactions.
Protocol 2: Systematic Isomer Separation
-
TLC Solvent Screen (Self-Validation):
-
Prepare a stock solution of your crude isomeric mixture.
-
Spot the mixture on at least 3-4 different TLC plates.
-
Develop each plate in a different solvent system, varying both polarity and hydrogen-bonding capability. A good starting set is:
-
System A: Dichloromethane (DCM) / Methanol (MeOH) gradient (99:1 to 95:5)
-
System B: Ethyl Acetate (EtOAc) / Hexanes gradient
-
System C: Toluene / Acetone gradient
-
System D: Additive System - Use the best system from A-C and add 0.5% triethylamine (NEt₃) to suppress tailing if the compounds are basic.
-
-
Validation Check: The goal is to find a system where the Rf values of the two spots are maximally different (ΔRf > 0.1). If you cannot achieve baseline separation on TLC, you will not achieve it on the column.[3]
-
-
Flash Chromatography:
-
Stationary Phase: Standard silica gel (230-400 mesh) is the first choice.
-
Mobile Phase: Use the optimal solvent system identified in the TLC screen. An isocratic elution is preferred if the Rf values are close; otherwise, a shallow gradient can be used.
-
Sample Loading: For best results, use the "dry loading" method. Dissolve your crude product in a strong solvent (like DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Add this powder to the top of your packed column. This prevents band broadening caused by a strong loading solvent.[3]
-
Elution & Monitoring: Collect small fractions and monitor them by TLC to identify and combine the pure fractions of each isomer.
-
-
Advanced Techniques (If Flash Chromatography Fails):
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or a reverse-phase (C18) silica gel.
-
Preparative HPLC: If the isomers are particularly valuable or inseparable by other means, preparative HPLC using a suitable column (e.g., C18, Phenyl-Hexyl) can provide high-purity separation. This is often necessary for compounds with very subtle structural differences.[8]
-
Troubleshooting Table for Isomer Separation
| Problem | Potential Cause | Recommended Solution |
| Co-elution (ΔRf ≈ 0) | Isomers have identical polarity in the tested system. | Perform a more extensive TLC screen with different solvent families (e.g., ethers, chlorinated solvents, acetates). Consider using a different stationary phase like alumina. |
| Peak Tailing/Streaking | Compound is interacting too strongly with acidic silica sites. | Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the mobile phase.[9] |
| Poor Resolution | Column was overloaded; bands are too broad. | Reduce the amount of sample loaded onto the column (typically 1-5% of the silica gel weight). Ensure proper dry loading. |
| Compound Stuck on Column | Compound is too polar for the chosen mobile phase. | Switch to a more polar mobile phase (e.g., increase the percentage of methanol). If this fails, the compound may require reverse-phase chromatography. |
Section 3: Data Interpretation & Reference
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges
This table provides a general reference for assigning NMR spectra. Shifts can vary significantly based on substituents and solvent. Data compiled from various sources.[4][10]
| Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Pyrazole NH | 10.0 - 14.0 | N/A | Often broad; may not be observed. Exchangeable with D₂O. |
| Pyrazole CH (C3/C5) | 7.5 - 8.5 | 135 - 155 | Position is highly dependent on substitution and tautomeric form. |
| Pyrazole CH (C4) | 6.0 - 7.0 | 100 - 115 | Typically the most upfield pyrazole ring proton. |
| Pyridine Hα (to N) | 8.5 - 9.0 | 148 - 155 | Most downfield pyridine proton due to proximity to nitrogen. |
| Pyridine Hγ | 7.8 - 8.4 | 135 - 145 | Chemical shift is sensitive to para-substituents. |
| Pyridine Hβ | 7.2 - 7.8 | 120 - 130 | Typically the most upfield pyridine protons. |
Mass Spectrometry Fragmentation
Understanding the fragmentation patterns of your pyrazolyl pyridine core is crucial for confirming identity, especially when distinguishing between isomers.
Common Fragmentation Pathways
While fragmentation is highly dependent on the specific substituents, some general patterns are observed:
-
Cleavage of the Pyrazole Ring: The pyrazole ring can undergo cleavage, often initiated by the loss of N₂ or HCN, leading to characteristic fragment ions.[11]
-
Loss of Substituents: The initial fragmentation event is frequently the loss of labile substituents from either the pyrazole or pyridine ring.
-
Pyridine Ring Fragmentation: The pyridine ring itself can fragment, although it is generally more stable than the pyrazole ring.
Caption: General fragmentation pathways for pyrazolyl pyridines in MS.
Expert Tip: To definitively distinguish isomers, consider using tandem mass spectrometry (MS/MS). By isolating the isomeric molecular ions and fragmenting them, you can often generate unique "fingerprint" fragmentation patterns that allow for unambiguous identification.[12]
References
-
McKervey, M. A., & Ratananukul, P. (1987). Coordination Chemistry of Tetradentate N-Donor Ligands Containing Two Pyrazolyl−Pyridine Units. ACS Publications. [Link]
-
Titova, E. M., Titov, A. A., & Shubina, E. S. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(11), RCR5099. [Link]
-
Titova, E. M., Titov, A. A., & Shubina, E. S. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. RSCI Journals Platform. [Link]
-
Smith, J. et al. (2022). Pyridyl β-ketoenols, pyrazoles and their zinc complexes: synthesis, photophysical properties, and DNA binding. Dalton Transactions. [Link]
-
Jones, C. et al. (2019). Coordination chemistry of an amine-substituted bis(pyrazolyl)-pyridine ligand. Transition Metal Chemistry. [Link]
-
Crowley, J. D. et al. (2018). Coordination Cages Based on Bis(pyrazolylpyridine) Ligands. Accounts of Chemical Research, 51(9), 2091-2102. [Link]
-
Elguero, J. et al. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (¹H, ¹³C, ¹⁵N NMR and X-Ray Crystallography) Study. Magnetic Resonance in Chemistry, 33(7), 575-582. [Link]
-
Kumar, A. et al. (2024). Synthesis, characterization, and anticancer activity of Ru(p-cymene) complexes bearing pyrazolyl–pyridine type ligands. RSC Advances. [Link]
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Kappe, C. O. et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(8), 1887. [Link]
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Salem, M. A. I. et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(2), 35-42. [Link]
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Raczyńska, E. D. et al. (2005). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 715(1-3), 109-117. [Link]
-
Silva, L. F., Jr. (2019). Pyrazolopyridine derivatives with photophysical properties. ResearchGate. [Link]
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Najar, A. M., & Hasan, H. M. I. (2020). Synthesis and Characterization of Pendant 3-(2-pyridyl) pyrazole based ligands. Journal of Physical Chemistry & Biophysics, 10(3). [Link]
-
de Oliveira, K. T., & da Silva, L. F., Jr. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 29(3), 698. [Link]
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Das, D. et al. (2023). Synthesis, structural, and photophysical properties of pyrazolyl bis(pentafluorophenyl)boron complexes. New Journal of Chemistry. [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
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de la Torre, M. C. et al. (2006). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Mexican Chemical Society, 50(2), 61-68. [Link]
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Saad, E. F. et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]
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Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
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Halcrow, M. A. et al. (2021). A Survey of the Angular Distortion Landscape in the Coordination Geometries of High-Spin Iron(II) 2,6-Bis(pyrazolyl)pyridine Complexes. Inorganic Chemistry, 60(17), 12849-12863. [Link]
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Al-Masri, M. et al. (2013). Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E, 69(Pt 12), o1798. [Link]
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Meyer, G. J. et al. (2001). Separation of Positional Isomers of Oxidation Catalyst Precursors. Inorganic Chemistry, 40(25), 6439-6442. [Link]
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Halcrow, M. A. et al. (2021). A Survey of the Angular Distortion Landscape in the Coordination Geometries of High-Spin Iron(II) 2,6-Bis(pyrazolyl)pyridine Complexes. Inorganic Chemistry, 60(17), 12849-12863. [Link]
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Avoiding decomposition of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol during storage
Welcome to the dedicated technical support guide for (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. Below, you will find answers to frequently asked questions and in-depth troubleshooting guides to address potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
To ensure the long-term stability of the solid compound, we recommend the following storage conditions. These are based on the chemical nature of the pyridylmethanol and pyrazole moieties, which are susceptible to oxidation, light, and temperature-induced degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Lower temperatures slow down potential degradation reactions. Some suppliers recommend storing similar pyrazole-methanol compounds at 0-8°C[1]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The benzylic-type alcohol is susceptible to oxidation. An inert atmosphere minimizes this risk. |
| Light | Amber vial or dark container | Pyridine derivatives can be light-sensitive and undergo photochemical degradation[2][3][4][5]. Amber glass is recommended for storing volatile standards to protect from UV light[6]. |
| Container | Tightly sealed, inert material (e.g., glass) | Prevents exposure to atmospheric moisture and oxygen. Glass is preferred as it is chemically inert[6]. |
Q2: I've prepared a stock solution of the compound. How should I store it?
The stability of this compound in solution is highly dependent on the solvent.
-
Recommended Solvents : For short-term storage, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly used for similar heterocyclic compounds. For longer-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C under an inert atmosphere.
-
Solvents to Avoid : Protic solvents, especially in the presence of acidic or basic impurities, may facilitate degradation. The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) has been noted to affect reactivity in C-H activation reactions and could potentially influence stability[7]. It is best to validate stability in your solvent of choice if long-term storage is required.
Q3: I noticed a color change (e.g., yellowing) in my solid sample over time. What could be the cause?
A color change often indicates the formation of degradation products. The most likely cause is oxidation of the methanol group to the corresponding aldehyde or carboxylic acid, which can be colored impurities. Exposure to light can also cause photochemical reactions leading to colored byproducts[2][3]. It is recommended to verify the purity of the sample using the analytical methods described in the Troubleshooting Guide below.
Q4: Can I use sonication to dissolve the compound in a solvent?
Caution is advised when using sonication. While it can aid in dissolution, sonication can generate localized high heat, which may lead to the degradation of thermally sensitive compounds like benzyl alcohol and its derivatives[8][9][10]. If sonication is necessary, use a low-power setting and cool the sample in a water bath.
Troubleshooting Guide: Investigating Compound Decomposition
If you suspect that your sample of this compound has degraded, this guide provides a systematic approach to confirming its purity and identifying potential degradation products.
Potential Decomposition Pathways
The structure of this compound contains two key functional groups that are most susceptible to degradation: the pyridylmethanol and the heterocyclic rings. The pyrazole ring itself is generally stable to oxidation[2][11][12].
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
This workflow outlines the steps to assess the stability of your compound. It is based on forced degradation studies, which are a common practice in the pharmaceutical industry to understand degradation pathways[13][14][15][16].
Caption: Workflow for investigating the stability of this compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the parent compound from its potential degradation products[17][18].
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : A reverse-phase C18 column is a good starting point.
-
Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.
-
Example Gradient: Start with 5% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and then re-equilibrate.
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength of maximum absorbance (e.g., 254 nm).
-
Sample Preparation :
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis : Inject a known volume (e.g., 10 µL) of the sample. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A decrease in the main peak area and the appearance of new peaks in stored samples compared to a freshly prepared standard indicate degradation.
Protocol 2: Identification of Degradants by LC-MS
To identify the chemical nature of any new peaks observed in the HPLC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice[6][17][18].
-
Instrumentation : An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
LC Method : Use the same HPLC method as described above to ensure peak correlation.
-
MS Analysis :
-
Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.
-
Perform a full scan to determine the molecular weights of the eluting peaks.
-
The expected molecular weight of the parent compound is approximately 201.22 g/mol .
-
An increase in mass could suggest oxidation (e.g., +14 for aldehyde to carboxylic acid, +16 for hydroxylation).
-
Fragmentation analysis (MS/MS) can be performed on the degradation peaks to help elucidate their structures.
-
References
-
Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777. Available at: [Link]
-
Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Available at: [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Available at: [Link]
-
SciSpace. (n.d.). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. Available at: [Link]
-
K. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]
-
HunterLab. (n.d.). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. Available at: [Link]
-
Huang, L. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Longdom Publishing SL. Available at: [Link]
-
Preprints.org. (2024). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Available at: [Link]
-
Sims, G., O'Loughlin, E., & Crawford, R. (1989). Degradation of pyridines in the environment. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2014). Biodegradation of pyridine under UV irradiation. Available at: [Link]
-
Wang, S., et al. (2014). UV photolysis for accelerating pyridine biodegradation. PubMed. Available at: [Link]
-
ResearchGate. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]
-
Urakami, K., et al. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. PubMed. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. Available at: [Link]
-
Urakami, K., et al. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. Chemical and Pharmaceutical Bulletin, 48(9), 1299-1303. Available at: [Link]
-
Chem-Impex. (n.d.). (5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]
-
ResearchGate. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. Available at: [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
-
ResearchGate. (2015). At what temperature does benzyl alcohol and organic dye decompose, respectively?. Available at: [Link]
-
BioProcess International. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]
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Technical Support Center: Optimization of Catalytic Conditions for Pyrazole Functionalization
Welcome to the Technical Support Center for the catalytic functionalization of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole modification. Pyrazoles are a critical scaffold in medicinal chemistry and agrochemicals, and their precise functionalization is key to unlocking novel molecular properties.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges encountered in the laboratory.
Section 1: Troubleshooting Guide - Common Experimental Issues & Solutions
This section addresses specific problems that may arise during the catalytic functionalization of pyrazoles. Each issue is presented in a question-and-answer format, explaining the underlying chemical principles and offering actionable solutions.
Issue 1: Poor or No Reaction Yield
Question: I am attempting a transition-metal-catalyzed C-H functionalization of my pyrazole substrate, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer: Low or no yield in catalytic pyrazole functionalization is a common issue stemming from several factors, primarily related to catalyst activity and substrate reactivity.
-
Catalyst Deactivation: The catalyst, often a palladium or copper complex, can deactivate through various pathways. For palladium catalysts, the formation of palladium black is a visual indicator of catalyst precipitation and deactivation.[3]
-
Causality: This can be caused by excessively high temperatures, improper ligand choice, or the presence of impurities. The ligand's role is to stabilize the metal center and facilitate the catalytic cycle; an inappropriate ligand may fail to do so effectively.[3]
-
Solution:
-
Screen Ligands: The choice of ligand is crucial. For C-N cross-coupling reactions, bulky electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often effective for palladium catalysis.[3] For copper-catalyzed N-arylations, diamine ligands are commonly employed.[4][5]
-
Optimize Temperature: While many coupling reactions require elevated temperatures, excessive heat can lead to catalyst decomposition.[3] A systematic temperature screen (e.g., 80°C, 100°C, 120°C) is recommended to find the optimal balance between reaction rate and catalyst stability.
-
Ensure Inert Atmosphere: If your catalyst system is sensitive to air or moisture, ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Substrate Reactivity: The electronic properties of your pyrazole and coupling partner can significantly influence reactivity.
-
Causality: Electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic substitution at the C4 position, making functionalization more challenging.[6] Similarly, for cross-coupling reactions, the reactivity of the halide or triflate on the coupling partner is critical (I > Br > OTf > Cl).
-
Solution:
-
Protecting Groups: For N-H unsubstituted pyrazoles, the acidic proton can interfere with the catalyst. Protection of the N1-position can enhance reactivity.[6]
-
Choice of Coupling Partner: If using an aryl halide, consider switching to a more reactive partner (e.g., from an aryl chloride to an aryl bromide or iodide).
-
Base Selection: The base plays a critical role in the catalytic cycle, often participating in the deprotonation of the pyrazole or in the regeneration of the active catalyst. The choice of base can be crucial; common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[7] The optimal base is often dependent on the specific reaction and solvent.
-
-
Issue 2: Lack of Regioselectivity (Mixture of Isomers)
Question: My reaction is producing a mixture of C- and/or N-functionalized pyrazole isomers. How can I control the regioselectivity of the reaction?
Answer: Achieving high regioselectivity is a primary challenge in pyrazole functionalization due to the presence of multiple reactive sites (N1, N2, C3, C4, C5).[8][9] The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.
-
Inherent Reactivity of the Pyrazole Ring:
-
Causality: The pyrazole ring has distinct electronic properties. The C4 position is electron-rich and generally favored for electrophilic aromatic substitution.[1][10] The C5 proton is the most acidic due to the inductive effect of the adjacent sp² nitrogen, making it susceptible to deprotonation and subsequent functionalization with strong bases.[11] The N1 and N2 positions are both nucleophilic, leading to potential N-functionalization, and their relative reactivity can be influenced by substituents.[12]
-
Solution:
-
Directed C-H Functionalization: Employing a directing group is a powerful strategy to achieve regioselectivity. The directing group coordinates to the metal catalyst and delivers it to a specific C-H bond, typically at the C5 position.[10][11]
-
Steric Control: Introducing a bulky substituent at a specific position can sterically hinder that site and direct functionalization to a less hindered position. For instance, a large group at C5 can favor N1-arylation.[7]
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity. For example, in some palladium-catalyzed arylations, protic solvents like 2-ethoxyethan-1-ol have been shown to promote C-H arylation at the β-position (C4), while aprotic solvents may favor other isomers.[7][13]
-
-
-
N1 vs. N2 Functionalization of Unsymmetrical Pyrazoles:
-
Causality: For an unsymmetrical pyrazole, direct N-functionalization can lead to a mixture of N1 and N2 isomers, which are often difficult to separate.[14][15]
-
Solution:
-
Functional Group Tuning: The electronic and steric nature of existing substituents on the pyrazole ring can guide the regioselectivity of N-alkylation.[15]
-
Strategic Synthesis: In some cases, it may be more effective to synthesize the desired regioisomer through a cyclocondensation reaction where the regiochemistry is controlled by the choice of starting materials, rather than attempting a selective functionalization of a pre-existing pyrazole core.[9][16]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key differences between palladium- and copper-catalyzed N-arylation of pyrazoles?
A1: Both palladium and copper are widely used for N-arylation, but they have different strengths and weaknesses.
-
Palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination): These are often more versatile and tolerate a wider range of functional groups. They typically employ phosphine ligands. However, palladium catalysts can be more expensive and sensitive to air.[17]
-
Copper-catalyzed reactions (e.g., Ullmann condensation): These are generally less expensive and can be very effective, especially with electron-rich pyrazoles and activated aryl halides.[4][5] Modern protocols often use diamine or oxime-type ligands to facilitate the reaction under milder conditions than traditional Ullmann reactions.[5] The choice between the two often depends on substrate scope, cost, and functional group tolerance.
Q2: How do I choose the right base for my pyrazole functionalization reaction?
A2: The base is a critical parameter. Its strength, solubility, and the nature of its counter-ion can all impact the reaction.
-
For C-H functionalization: A base is often required to facilitate the C-H activation step. The choice depends on the acidity of the C-H bond being functionalized.
-
For N-arylation/alkylation: A base is needed to deprotonate the pyrazole N-H. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[7] The choice can be solvent-dependent; for instance, K₂CO₃ in DMSO is an effective combination for some N1-arylations.[7] It is often necessary to screen a few bases to find the optimal one for a specific transformation.
Q3: What is the role of a directing group in pyrazole C-H functionalization?
A3: A directing group is a functional group on the pyrazole-containing substrate that coordinates to the transition metal catalyst. This coordination event brings the catalyst into close proximity to a specific C-H bond, leading to its selective cleavage and functionalization.[18] This strategy transforms a typically non-selective process into a highly regioselective one. The Lewis basic N2 atom of the pyrazole ring itself can act as a directing group for functionalization at the C5 position.[11]
Section 3: Data Tables and Protocols
Table 1: General Conditions for Palladium-Catalyzed C-H Arylation of Pyrazoles
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(OAc)₂ (2-10 mol%) | Other Pd(II) sources can also be used. |
| Ligand | Phosphine-based (e.g., XPhos, SPhos) or Pyridine-based | Ligand choice is critical and often substrate-dependent. |
| Arylating Agent | Aryl iodides, bromides, or triflates | Reactivity: I > Br > OTf. |
| Base | K₂CO₃, Cs₂CO₃, PivOH (as additive) | Base and additives can significantly affect yield. |
| Solvent | Toluene, Dioxane, DMF | Must be anhydrous and degassed. |
| Temperature | 80 - 140 °C | Optimization is crucial to balance rate and stability. |
This table provides a general starting point. Optimization is essential for any new substrate.
Protocol: General Procedure for Copper-Catalyzed N-Arylation of a Pyrazole
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add CuI (5-10 mol%), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
Reagent Addition: Add the pyrazole (1 equivalent) and the aryl halide (1-1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) to the vial.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (typically 110 °C) and stir for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Section 4: Visual Guides
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield pyrazole functionalization reactions.
Diagram 2: Regioselectivity Control Strategies
Caption: Key strategies for controlling regioselectivity in pyrazole functionalization.
References
-
Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (n.d.). ResearchGate. [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI. [Link]
-
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192–6210. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthetic strategies of pyrazole‐directing C−H activation. (n.d.). ResearchGate. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2023). National Institutes of Health (NIH). [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2023). National Institutes of Health (NIH). [Link]
-
Han, S. J., Kim, H. T., & Joo, J. M. (2015). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry, 80(15), 7723–7729. [Link]
-
Optimization of the reaction conditions for the C-H arylation of... (n.d.). ResearchGate. [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. (2024). ResearchGate. [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. [Link]
-
Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. (2022). MDPI. [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. (2024). PubMed. [Link]
-
A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. (2021). National Institutes of Health (NIH). [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2003). ResearchGate. [Link]
-
Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles. (2004). ResearchGate. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry, 22(39), 8045-8061. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2024). MDPI. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). National Institutes of Health (NIH). [Link]
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Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. (2013). National Institutes of Health (NIH). [Link]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. [Link]
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Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts | Request PDF. (n.d.). ResearchGate. [Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Sci-Hub. [Link]
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Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). MDPI. [Link]
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Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2023). MDPI. [Link]
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Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C−H Activation of a TMS group | Request PDF. (n.d.). ResearchGate. [Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(14), 9766–9774. [Link]
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Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 109(7), 3255–3307. [Link]
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Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (2009). National Institutes of Health (NIH). [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of (2-(1H-Pyrazol-1-yl)pyridin-4-yl)methanol Analogs as Kinase Inhibitors
The (2-(1H-pyrazol-1-yl)pyridin-4-yl)methanol scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs based on this core, with a specific focus on their activity as inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in inflammatory signaling pathways.[1][2] By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to guide future inhibitor design.
The Core Scaffold: A Foundation for Potent Kinase Inhibition
The this compound core provides a rigid and versatile framework for engaging the ATP-binding pocket of kinases. The pyrazolyl-pyridine moiety typically acts as the hinge-binding element, a crucial interaction for achieving high-affinity inhibition. The methanol group at the 4-position of the pyridine ring serves as a key vector for introducing substituents that can probe different regions of the kinase active site, thereby influencing potency, selectivity, and pharmacokinetic properties. A notable example of a potent kinase inhibitor built upon this scaffold is NG25, a dual inhibitor of TAK1 and MAP4K2.[3][4][5]
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the SAR of this compound analogs, focusing on modifications at key positions of the core scaffold.
Modifications of the Pyridine Ring
The pyridine ring is a central component of the scaffold, and its substitution pattern significantly impacts inhibitor activity. Generally, the 4-position is the most extensively modified, often with a linker to a larger substituent that occupies the solvent-exposed region of the ATP-binding site.
The Role of the Methanol Linker
The benzylic alcohol of the core scaffold is a critical interaction point and a primary site for derivatization. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming key interactions with the kinase.
Impact of Pyrazole Substituents
Substitutions on the pyrazole ring can modulate the electronic properties of the hinge-binding motif and introduce additional interactions with the kinase.
Comparative Performance of Key Analogs
The following table summarizes the in vitro activity of representative this compound analogs against TAK1 and other kinases, providing a quantitative comparison of their potency and selectivity.
| Compound | Core Structure Modification | TAK1 IC50 (nM) | Other Notable Targets (IC50 in nM) | Inhibitor Type |
| NG25 | 3-((1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzamide | 149[3][5][6] | MAP4K2 (21.7), LYN (12.9), CSK (56.4), FER (82.3), p38α (102), ABL (75.2), SRC (113)[3][6] | Type II, ATP-competitive[6] |
| Takinib | Not a direct analog, but a potent TAK1 inhibitor for comparison | 8.2 - 9[6] | IRAK4 (~120)[6] | ATP-competitive |
| HS-276 | Not a direct analog, but a potent TAK1 inhibitor for comparison | 8[6] | CLK2 (29), GCK (33), ULK2 (63), MAP4K5 (124)[6] | ATP-competitive |
| 5Z-7-Oxozeaenol | Natural product TAK1 inhibitor | 5.6 - 22[6] | MEK1 (2.9)[6] | Covalent, Irreversible[6] |
| AZ-TAK1 | Not a direct analog, but a potent TAK1 inhibitor for comparison | < 100[6] | HIPK2 (3), CDK9 (9)[6] | Type I, ATP-competitive |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration).
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of this compound analogs.
Kinase Inhibition Assay (LanthaScreen™ Binding Assay)
This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase.
Protocol:
-
Prepare a reaction mixture containing the kinase, a fluorescently labeled tracer, and the test compound at various concentrations.
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
Measure the fluorescence resonance energy transfer (FRET) signal. A decrease in the FRET signal indicates displacement of the tracer by the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of tracer binding.
Cellular Target Engagement Assay
This assay determines the ability of a compound to inhibit the activity of its target kinase within a cellular context.
Protocol:
-
Treat cells with the test compound at various concentrations.
-
Stimulate the cells with an appropriate agonist to activate the target kinase signaling pathway (e.g., TNFα for TAK1).
-
Lyse the cells and analyze the phosphorylation status of a downstream substrate of the target kinase using Western blotting or an ELISA-based method.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of substrate phosphorylation.
Visualizing Structure-Activity Relationships and Workflows
The following diagrams illustrate key SAR principles and experimental workflows.
Caption: Key SAR takeaways for the pyrazolyl-pyridine scaffold.
Caption: Typical workflow for kinase inhibitor evaluation.
Conclusion
The this compound scaffold represents a highly tractable starting point for the design of potent and selective kinase inhibitors. The extensive SAR data available for this class of compounds provides a clear roadmap for medicinal chemists to rationally design next-generation inhibitors with improved therapeutic profiles. A deep understanding of the interplay between modifications to the pyrazole, pyridine, and methanol moieties is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of novel analogs, ultimately accelerating the discovery of new therapeutics for kinase-driven diseases.
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Discovery of type II inhibitors of TGFβ-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2). PubMed. Available at: [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed. Available at: [Link]
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Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. PubMed. Available at: [Link]
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The Isomeric Advantage: A Comparative Analysis of Pyrazolyl Pyridine Scaffolds in Drug Discovery
The fusion of pyrazole and pyridine rings has yielded a rich scaffold for the development of novel therapeutics, demonstrating a wide spectrum of biological activities. The constitutional isomerism within the pyrazolyl pyridine core, dictated by the relative positions of the nitrogen atoms and the points of ring fusion, profoundly influences the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological targets. This guide provides a comparative analysis of the biological activities of key pyrazolyl pyridine isomers, offering insights into their structure-activity relationships (SAR) and highlighting their potential in medicinal chemistry. We will delve into their anticancer, kinase inhibitory, and antimicrobial properties, supported by experimental data and detailed protocols to aid researchers in this dynamic field.
The Pyrazolyl Pyridine Isomers: A Structural Overview
The pyrazolyl pyridine scaffold can exist in several isomeric forms, with the most studied including pyrazolo[3,4-b]pyridine, pyrazolo[4,3-b]pyridine, pyrazolo[1,5-a]pyridine, pyrazolo[3,4-c]pyridine, and pyrazolo[4,3-c]pyridine. The arrangement of nitrogen atoms within the bicyclic system creates distinct electronic and steric environments, which are pivotal in defining their biological profiles.
Caption: Key Isomeric Scaffolds of Pyrazolyl Pyridine.
Comparative Biological Activities
The isomeric nature of the pyrazolyl pyridine core is a critical determinant of its biological activity. Below, we compare the anticancer, kinase inhibitory, and antimicrobial activities of different isomers, supported by available data.
Anticancer Activity
Pyrazolyl pyridine derivatives have shown significant promise as anticancer agents, with their efficacy often linked to the specific isomeric scaffold.[1]
| Isomer Scaffold | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference |
| Pyrazolo[3,4-b]pyridine | K562 (Leukemia) | 1.33 | Compound 8c | [2] |
| Pyrazolo[3,4-b]pyridine | MV4-11 (Leukemia) | 1.33 | Compound 8c | [2] |
| Pyrazolyl pyrazoline | HeLa (Cervical) | 11.46 | Compound 59 | [3] |
| Pyrazolyl pyrazoline | NCI-H460 (Lung) | 13.41 | Compound 59 | [3] |
| Pyrazolyl pyrazoline | PC-3 (Prostate) | 22.47 | Compound 59 | [3] |
Analysis: The 1H-pyrazolo[3,4-b]pyridine scaffold has been extensively investigated for its anticancer properties. For instance, a series of pyrazolo[3,4-b]pyridine derivatives demonstrated potent and broad-spectrum antiproliferative activity across numerous cancer cell lines, with compound 8c showing a GI50 MG-MID value of 1.33 µM.[2] In another study, pyrazolyl pyrazoline derivatives were evaluated, with aminopyridine derivatives being more active than the pyrazolines.[3] This highlights that both the core isomeric structure and the peripheral substitutions are crucial for potent anticancer activity.
Kinase Inhibitory Activity
The pyrazolyl pyridine core is a privileged scaffold for designing kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The isomeric form of the scaffold dictates the orientation of hydrogen bond donors and acceptors, leading to differential inhibitory profiles.
| Isomer Scaffold | Kinase Target | IC50 (nM) | Reference Compound | Reference |
| 1H-Pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | Compound 15y | [4] |
| 1H-Pyrazolo[3,4-b]pyridine | TRKA | 56 | Compound C03 | [5] |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 | 45 | Compound 1 | [6] |
Analysis: 1H-Pyrazolo[3,4-b]pyridine derivatives have emerged as highly potent inhibitors of various kinases. A notable example is a series of compounds developed as TANK-binding kinase 1 (TBK1) inhibitors, where compound 15y exhibited an exceptionally low IC50 value of 0.2 nM.[4] This scaffold has also been successfully employed to develop inhibitors of Tropomyosin receptor kinase A (TRKA), with compound C03 showing an IC50 of 56 nM.[5] In comparison, pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of Pim-1 kinase, with a lead compound demonstrating an IC50 of 45 nM.[6] The ability of the pyrazole moiety to act as a hinge-binding motif is a common feature, but the overall shape and electronics conferred by the specific isomer are critical for achieving high potency and selectivity.
Caption: General workflow for the synthesis and biological evaluation of pyrazolyl pyridine isomers as kinase inhibitors.
Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrazolyl pyridine derivatives have demonstrated promising activity against a range of bacteria and fungi.
| Isomer Scaffold | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference |
| Pyrazole derivative | S. aureus | 0.125 | Compound 3a | |
| Pyrazole derivative | E. coli | 0.062-0.25 | Compound 3a | |
| Pyrazolo[1,5-a]pyrimidine | S. aureus | 0.187-0.50 | Compound 6 | |
| Pyrazolo[1,5-a]pyrimidine | P. aeruginosa | 0.187-0.375 | Compound 6 |
Analysis: Specific pyrazole derivatives have shown excellent antibacterial activity, with compound 3a exhibiting MIC values as low as 0.125 µg/mL against S. aureus and 0.062 µg/mL against Gram-negative bacteria. The pyrazolo[1,5-a]pyrimidine scaffold has also yielded potent antibacterial agents, with compound 6 displaying significant activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often attributed to the ability of these compounds to interfere with essential cellular processes in microorganisms.
Experimental Protocols
To facilitate further research, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives (General Procedure)
This protocol is a representative example for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core, which can be adapted for various derivatives.[4]
-
Preparation of the pyrazolo[3,4-b]pyridine core: A mixture of a suitably substituted aminopyrazole and a 1,3-dicarbonyl compound is refluxed in glacial acetic acid for 4-6 hours.
-
Monitoring the reaction: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
Purification: The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Characterization: The structure of the final compound is confirmed by spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Kinase Inhibitory Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.
-
Reagents and Materials: Kinase enzyme, substrate, ATP, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Step-by-step workflow for an in vitro kinase inhibitory assay.
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Conclusion and Future Perspectives
The isomeric diversity of the pyrazolyl pyridine scaffold provides a fertile ground for the discovery of novel therapeutic agents. This guide has highlighted the significant impact of isomerism on the anticancer, kinase inhibitory, and antimicrobial activities of these compounds. The 1H-pyrazolo[3,4-b]pyridine isomer has emerged as a particularly promising scaffold for the development of potent kinase inhibitors and anticancer agents.
Future research should focus on systematic comparative studies of a broader range of isomers against diverse biological targets to further elucidate the structure-activity relationships. The development of more regioselective synthetic methodologies will be crucial for accessing novel isomeric scaffolds. Furthermore, leveraging computational modeling and machine learning can aid in the rational design of next-generation pyrazolyl pyridine-based drugs with enhanced potency, selectivity, and pharmacokinetic properties. The continued exploration of this versatile heterocyclic system holds great promise for addressing unmet medical needs.
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Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1643–1657. [Link]
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Sikdar, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Medicinal Chemistry. [Link]
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A Researcher's Guide to Validating the Mechanism of Action for Pyrazole-Based Compounds
As a Senior Application Scientist, I've witnessed countless promising compounds fail in late-stage development due to a poorly validated mechanism of action (MoA). The pyrazole scaffold, a cornerstone in modern medicinal chemistry, is found in numerous FDA-approved drugs, from the anti-inflammatory celecoxib to the kinase inhibitor ruxolitinib.[1][2][3] Its versatility, however, demands a rigorous and systematic approach to MoA validation. A superficial understanding is insufficient; we must build an irrefutable case for a compound's biological activity, from direct target interaction to the resulting cellular phenotype.
This guide eschews a simple checklist in favor of a logical, hierarchical workflow designed to build confidence at each stage. We will move from confirming the fundamental physical interaction between the compound and its intended target to quantifying its functional impact, ensuring that each experimental step validates the last.
The Validation Funnel: A Hierarchical Approach to MoA Confirmation
The core principle of robust MoA validation is a logical progression from broad, binding-based questions to specific, function-based answers. This "funnel" approach ensures that resources are spent on compounds that have cleared the most fundamental validation hurdles first.
Caption: The MoA Validation Funnel.
Step 1: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)
Before any functional or enzymatic assay, we must answer the most critical question: does our pyrazole compound physically interact with its intended protein target within the complex milieu of a living cell?[4][5] An in vitro enzyme assay might show potent inhibition, but this is meaningless if the compound cannot permeate the cell membrane or is immediately ejected by efflux pumps.
The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in situ.[6][7] The principle is elegant and powerful: a protein's thermal stability increases when a ligand is bound.[8][9] By heating intact cells treated with our compound across a temperature gradient, we can measure the amount of soluble, non-denatured target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound is direct, biophysical evidence of target engagement.[7][10]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol: Microplate-Based CETSA for Target Engagement
This protocol is adapted for adherent cells in a 96-well format and quantification by Western blot.
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with the pyrazole compound at various concentrations (e.g., 0.1 µM to 50 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Thermal Challenge: Seal the plate securely. Place it in a PCR thermocycler with a heated lid and a gradient function. Apply a temperature gradient (e.g., 40°C to 64°C) for 3-5 minutes. This is the critical step where unbound proteins will denature and aggregate.[8]
-
Cell Lysis: Immediately after heating, lyse the cells. A common method is rapid freeze-thaw cycles. Place the plate on dry ice for 3 minutes, followed by thawing at room temperature for 3 minutes. Repeat three times.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) at 4°C to pellet the aggregated, denatured proteins and cell debris.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein using a standard Western blot or ELISA protocol. The resulting band intensities are plotted against temperature to generate melting curves.
Expected Outcome: A rightward shift in the melting curve for compound-treated cells compared to vehicle-treated cells confirms target engagement.
Step 2: Quantifying Inhibitory Potency with Biochemical Assays
With target engagement confirmed, we can now confidently proceed to quantify the compound's inhibitory potency. Biochemical assays, using purified enzymes, allow for precise determination of parameters like the half-maximal inhibitory concentration (IC₅₀).[11][12]
For pyrazole-based kinase inhibitors, a common choice is a luminescence-based ATP-to-ADP conversion assay, such as Promega's ADP-Glo™.[13] This assay measures kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction. The rationale is direct: a potent inhibitor will block the kinase from consuming ATP, resulting in low ADP levels and thus low luminescence.
Protocol: In Vitro Kinase Assay (ADP-Glo™)
-
Reagent Preparation: Prepare the kinase reaction buffer, the purified target kinase, the specific substrate peptide, and ATP. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Kₘ) for the kinase to accurately identify competitive inhibitors.[12][14]
-
Compound Dilution: Perform a serial dilution of the pyrazole compound and a known reference inhibitor (e.g., Staurosporine for kinases) in the assay buffer. Include a no-inhibitor control for 100% activity and a no-enzyme control for background.
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and ATP. Add the diluted compounds and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP back into ATP, which then drives a luciferase reaction.
-
Data Acquisition: Incubate for 30-60 minutes and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[12]
Comparative Performance Data
Objective comparison against known alternatives is crucial. The data below illustrates how a novel pyrazole compound ("PZ-451") might compare to existing inhibitors targeting the Janus Kinase 2 (JAK2), a common target for pyrazole-based drugs.[1]
| Compound | Primary Target | Type | IC₅₀ (nM) | Selectivity Note |
| PZ-451 (Hypothetical) | JAK2 | Pyrazole-based | 2.5 | >100-fold selective vs. JAK3 |
| Ruxolitinib | JAK1/JAK2 | Pyrazole-based | ~3[1] | Less selective against JAK1 (~3 nM) |
| Fedratinib | JAK2 | Non-pyrazole | 3 | Also inhibits FLT3 |
| Pacritinib | JAK2 | Non-pyrazole | 23 | Also inhibits FLT3, IRAK1 |
Data presented is for illustrative purposes. Actual values must be determined experimentally under identical assay conditions.
Step 3: Validating Cellular Activity and Pathway Modulation
The final and most physiologically relevant step is to demonstrate that the biochemical inhibition quantified in Step 2 translates into a functional response within the cell.[15][16] We must show that by engaging and inhibiting its target, our compound modulates the downstream signaling pathway as predicted.
For a JAK2 inhibitor, the canonical downstream pathway is STAT3 signaling. Upon activation, JAK2 phosphorylates STAT3, which then dimerizes, translocates to the nucleus, and activates gene transcription. A successful JAK2 inhibitor should block this phosphorylation event.
Caption: Inhibition of the JAK-STAT signaling pathway.
Protocol: Western Blot for Phospho-STAT3 (p-STAT3) Levels
-
Cell Culture and Starvation: Culture a cytokine-responsive cell line (e.g., HEL 92.1.7) to ~80% confluency. Serum-starve the cells overnight to reduce basal signaling activity.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the pyrazole compound (PZ-451) and controls for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., erythropoietin or IL-6) for a short period (e.g., 15-30 minutes) to activate the JAK-STAT pathway. Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation status of the proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705). Subsequently, strip the membrane and re-probe with an antibody for total STAT3 as a loading control.
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the bands. Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Expected Outcome: A dose-dependent decrease in the p-STAT3/total STAT3 ratio in cells treated with the pyrazole compound will confirm that the biochemical inhibition of JAK2 leads to the expected functional outcome in a cellular context.
Conclusion
Validating the mechanism of action for a novel pyrazole-based compound is not a single experiment but a campaign of logical, evidence-based inquiry. By following a hierarchical approach—first confirming target engagement with CETSA, then quantifying potency with biochemical assays, and finally validating the downstream cellular consequences—researchers can build a robust and defensible MoA profile. This methodical process minimizes the risk of pursuing artifactual leads and provides the foundational confidence needed to advance a compound through the drug development pipeline.
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A Comparative Efficacy Analysis: Evaluating (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol as a Novel TBK1/IKKε Inhibitor
This guide provides a comparative framework for evaluating the efficacy of a novel pyrazolyl-pyridine compound, (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol, against established inhibitors of the TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). While direct experimental data for this specific molecule is not yet publicly available, its core structure is representative of a privileged scaffold in kinase inhibitor development.[1][2][3] This guide, therefore, proceeds under the scientifically-grounded hypothesis that this compound is a candidate inhibitor for the TBK1/IKKε signaling axis. We will compare its potential performance profile with that of known inhibitors, Amlexanox and BAY-985, providing the necessary experimental context and protocols for a rigorous head-to-head evaluation.
The Rationale: Targeting the TBK1/IKKε Axis in Disease
TBK1 and IKKε are noncanonical IκB kinases that have emerged as critical nodes in cellular signaling, extending far beyond their initial roles in innate immunity.[4][5] They are central mediators in pathways controlling inflammation, oncogenesis, and autophagy.[4][6] Aberrant activation of TBK1/IKKε is implicated in the survival of KRAS-mutant cancer cells and in promoting resistance to immunotherapy, making them compelling targets for therapeutic intervention.[4]
The core function of TBK1/IKKε is to phosphorylate and activate transcription factors, most notably Interferon Regulatory Factor 3 (IRF3), which drives the expression of Type I interferons.[5][7] This signaling cascade is essential for antiviral responses but its dysregulation can fuel chronic inflammation and support tumor growth.[4][8] Consequently, the development of specific and potent small-molecule inhibitors for these kinases is an area of intense research.
Below is a diagram illustrating the central role of TBK1 and IKKε in cellular signaling pathways.
Step-by-Step Protocol:
-
Reagent Preparation : Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT). [9]Serially dilute the test compound (PYP-4M) and comparator inhibitors in DMSO, then further dilute in the reaction buffer.
-
Reaction Setup : In a 384-well plate, add purified recombinant TBK1 or IKKε enzyme to each well.
-
Compound Addition : Add the serially diluted compounds to the wells. Include controls with DMSO (negative control) and a known inhibitor like BX-795 (positive control). [6][10]4. Initiation : Add a mixture of the kinase substrate (e.g., Myelin Basic Protein or a specific peptide substrate) and ATP to start the reaction. [6][10]Incubate for 60 minutes at room temperature.
-
ATP Depletion : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation : Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP, and subsequently into a luminescent signal via luciferase. Incubate for 30 minutes.
-
Data Acquisition : Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to kinase activity.
-
Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay (p-IRF3)
This assay verifies that the compound can enter cells and inhibit the TBK1/IKKε pathway, measured by the phosphorylation of the direct downstream substrate, IRF3.
Step-by-Step Protocol:
-
Cell Culture : Plate a suitable cell line (e.g., human monocytic THP-1 cells or MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of PYP-4M or comparator inhibitors for 1-2 hours.
-
Pathway Stimulation : Stimulate the TBK1/IKKε pathway by adding an agonist such as poly(I:C) or lipopolysaccharide (LPS). [11][12]Incubate for an appropriate time (e.g., 60-90 minutes) to induce IRF3 phosphorylation.
-
Cell Lysis : Wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Detection :
-
Western Blot : Analyze the cell lysates via SDS-PAGE and Western blot using antibodies specific for phosphorylated IRF3 (p-IRF3) and total IRF3 (as a loading control).
-
ELISA/HTRF : For higher throughput, use a sandwich ELISA or a TR-FRET-based assay kit designed to detect p-IRF3.
-
-
Analysis : Quantify the p-IRF3 signal and normalize it to the total IRF3 or a housekeeping protein. Calculate the percent inhibition of IRF3 phosphorylation at each compound concentration and determine the cellular IC50 value.
In Vivo Xenograft Model for Antitumor Efficacy
To assess therapeutic potential, the inhibitor's effect on tumor growth is evaluated in an animal model.
Step-by-Step Protocol:
-
Cell Implantation : Subcutaneously implant a human cancer cell line known to be sensitive to TBK1/IKKε inhibition (e.g., SK-MEL-2 melanoma) into the flank of immunocompromised mice (e.g., NMRI nude mice). [13][14]2. Tumor Establishment : Allow the tumors to grow to a mean volume of approximately 100-150 mm³.
-
Group Assignment : Randomize the animals into treatment cohorts (e.g., n=8-10 mice per group), including a vehicle control group, a PYP-4M group, and a positive control inhibitor group (e.g., BAY-985).
-
Dosing : Administer the compounds daily via an appropriate route (e.g., oral gavage) at a predetermined dose. The formulation should be optimized for solubility and stability.
-
Monitoring : Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and general health as indicators of toxicity.
-
Study Endpoint : Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis : At the end of the study, euthanize the animals, excise the tumors, and measure their final weight. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control. Optional: Collect tumor and plasma samples for pharmacokinetic and pharmacodynamic (e.g., p-IRF3 levels) analysis.
Conclusion and Future Directions
The pyrazolyl-pyridine scaffold of this compound positions it as a promising candidate for kinase inhibition. By hypothesizing its activity against the therapeutically relevant TBK1/IKKε axis, we have established a comprehensive framework for its evaluation. A direct comparison of its biochemical potency, cellular target engagement, and in vivo efficacy against established inhibitors like Amlexanox and BAY-985 is essential. The detailed protocols provided herein offer a clear roadmap for these critical experiments. Should this compound demonstrate a superior profile—combining the high potency of BAY-985 with improved in vivo efficacy—it would represent a significant advancement in the development of targeted therapies for cancer and inflammatory diseases.
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Discovery of BAY-985, a Highly Selective TBK1/IKKε Inhibitor. PubMed. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyrazolopyridine Methanol Derivatives
Introduction: The Double-Edged Sword of Specificity in Pyrazolopyridine Methanol Derivatives
Pyrazolopyridine derivatives represent a significant class of heterocyclic compounds, frequently investigated for their therapeutic potential due to their structural resemblance to endogenous purines.[1][2] This purine-like scaffold allows them to interact with a wide array of biological targets, particularly protein kinases, making them a "privileged scaffold" in drug discovery.[3] The addition of a methanol group can further influence the molecule's solubility, hydrogen bonding capacity, and overall steric profile, fine-tuning its interaction with target proteins.
However, this same structural versatility presents a critical challenge: the potential for cross-reactivity. A pyrazolopyridine methanol derivative designed to inhibit a specific kinase may inadvertently bind to and modulate the activity of other, structurally related "off-target" proteins. Such unintended interactions can lead to a spectrum of consequences, from diminished therapeutic efficacy to unforeseen toxicities. Therefore, a rigorous assessment of cross-reactivity is not merely a regulatory formality but a cornerstone of robust drug development, ensuring both safety and on-target efficacy.
This guide provides a comprehensive framework for conducting cross-reactivity studies of pyrazolopyridine methanol derivatives. We will delve into the rationale behind experimental design, present detailed protocols for key immunoassays and biophysical techniques, and offer a strategy for interpreting the resulting data to build a comprehensive selectivity profile.
Understanding the "Why": The Structural Basis of Cross-Reactivity
The propensity for cross-reactivity among pyrazolopyridine derivatives stems from the conserved nature of the ATP-binding pocket in protein kinases.[4][5] The pyrazolopyridine core often acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for anchoring the inhibitor.[3] Variations in the substituents on the pyrazolopyridine ring, including the methanol group, will then dictate the interactions with the surrounding, more variable regions of the ATP pocket, thereby determining the inhibitor's selectivity profile.[6]
Minor structural modifications can significantly alter this selectivity. For instance, the addition or repositioning of a functional group can either introduce favorable interactions with a secondary target or create steric clashes that prevent binding.[7] Therefore, a systematic evaluation of a lead compound against a panel of related targets is essential to understand its structure-activity relationship (SAR) and potential for off-target effects.
Experimental Strategies for Quantifying Cross-Reactivity
A multi-pronged approach is essential for a thorough cross-reactivity assessment. We will focus on two complementary, industry-standard techniques: the competitive enzyme-linked immunosorbent assay (ELISA) for initial screening and surface plasmon resonance (SPR) for detailed kinetic analysis.
Competitive ELISA: A High-Throughput Screening Tool
The competitive ELISA is an invaluable technique for rapidly screening a pyrazolopyridine methanol derivative against a panel of related proteins.[8][9] This assay format is particularly well-suited for small molecules and relies on the principle of competition between the test compound and a labeled tracer for a limited number of antibody or target protein binding sites.[10] The resulting signal is inversely proportional to the amount of test compound in the sample, allowing for the determination of its inhibitory concentration (IC50).[9]
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
-
Plate Coating:
-
Dilute the purified target protein (e.g., a specific kinase) to a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6).
-
Add 100 µL of the protein solution to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
Rationale: This step immobilizes the target protein onto the solid phase, providing a surface for the competitive binding reaction.
-
-
Blocking:
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: Blocking prevents non-specific binding of subsequent reagents to the plate surface, reducing background signal and improving assay accuracy.
-
-
Competition Reaction:
-
Prepare serial dilutions of the pyrazolopyridine methanol derivative and potential cross-reactants in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
In a separate plate or tubes, pre-incubate 50 µL of each inhibitor dilution with 50 µL of a fixed, optimized concentration of the enzyme-conjugated tracer molecule for 1 hour at room temperature.
-
Add 100 µL of the inhibitor-tracer mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: This is the core competitive step. The free inhibitor in the solution competes with the enzyme-linked tracer for binding to the immobilized target protein.
-
-
Detection:
-
Wash the plate five times with wash buffer to remove unbound reagents.
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP-conjugated tracers) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
Rationale: The enzyme on the bound tracer converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of the inhibitor.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the absorbance against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics
While ELISA provides valuable IC50 data, SPR offers a more in-depth analysis of the binding interaction by providing real-time kinetic data (association and dissociation rates) and affinity constants (KD).[1] This label-free technique measures changes in the refractive index at the surface of a sensor chip as the analyte (the pyrazolopyridine methanol derivative) flows over the immobilized ligand (the target protein).[7]
Caption: General workflow for an SPR experiment to determine binding kinetics.
-
Ligand Immobilization:
-
Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) according to the manufacturer's instructions.
-
Aim for a low to medium immobilization density to minimize mass transport limitations, especially for small molecule analytes.
-
Rationale: Stable immobilization of the ligand is crucial for obtaining reliable and reproducible kinetic data.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the pyrazolopyridine methanol derivative in the running buffer (e.g., HBS-EP+ buffer). The concentration range should typically span from 0.1 to 100 times the expected KD.
-
Include a buffer-only injection as a blank for double referencing.
-
Rationale: A wide concentration range is necessary to accurately determine the kinetic parameters.
-
-
Kinetic Analysis:
-
Inject the analyte dilutions over the immobilized ligand surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a defined period (e.g., 60-180 seconds).
-
Switch back to the running buffer and monitor the dissociation phase (e.g., 180-600 seconds).
-
Rationale: The association phase provides the on-rate (ka), while the dissociation phase provides the off-rate (kd).
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove the bound analyte and prepare the surface for the next injection.
-
The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
Rationale: Proper regeneration is essential for the reusability of the sensor chip and the acquisition of high-quality data.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Data Interpretation and Comparative Analysis
The ultimate goal of these studies is to generate a comprehensive selectivity profile for the pyrazolopyridine methanol derivative. This involves comparing its potency and affinity for the intended target with its activity against a panel of structurally related off-targets.
Quantitative Data Summary
The experimental data should be summarized in a clear and concise table for easy comparison.
| Compound | Target Protein | IC50 (nM) - Competitive ELISA | ka (1/Ms) - SPR | kd (1/s) - SPR | KD (nM) - SPR | % Cross-Reactivity |
| Pyrazolopyridine Methanol Derivative | Primary Target Kinase | e.g., 15 | e.g., 2.5 x 10⁵ | e.g., 5.0 x 10⁻³ | e.g., 20 | 100% |
| Off-Target Kinase 1 | e.g., 350 | e.g., 1.2 x 10⁴ | e.g., 8.4 x 10⁻³ | e.g., 700 | 4.3% | |
| Off-Target Kinase 2 | e.g., >10,000 | No significant binding | N/A | N/A | <0.15% | |
| Off-Target Kinase 3 | e.g., 800 | e.g., 5.0 x 10³ | e.g., 4.0 x 10⁻³ | e.g., 800 | 1.9% | |
| Reference Compound A | Primary Target Kinase | e.g., 25 | e.g., 1.8 x 10⁵ | e.g., 4.5 x 10⁻³ | e.g., 25 | 100% |
| Off-Target Kinase 1 | e.g., 150 | e.g., 3.0 x 10⁴ | e.g., 4.5 x 10⁻³ | e.g., 150 | 16.7% |
% Cross-Reactivity = (IC50 of Primary Target / IC50 of Off-Target) x 100
Interpreting the Selectivity Profile
A desirable selectivity profile is characterized by high potency and affinity for the primary target, with significantly weaker or no activity against off-targets. A selectivity ratio of at least 100-fold is often considered a good starting point for a promising drug candidate.
Conclusion: A Pathway to Safer and More Efficacious Therapeutics
The systematic investigation of cross-reactivity is an indispensable component of the preclinical development of pyrazolopyridine methanol derivatives. By employing a combination of high-throughput screening methods like competitive ELISA and detailed kinetic analysis using SPR, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach allows for the early identification of potential off-target liabilities, guiding lead optimization efforts toward the development of safer and more efficacious targeted therapies. The principles and protocols outlined in this guide provide a robust framework for researchers to confidently navigate the complexities of cross-reactivity and advance the most promising candidates in their drug discovery pipeline.
References
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Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]
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Bridging the Divide: A Guide to Correlating In Vitro Potency and In Vivo Efficacy of Novel Pyrazole Compounds
Introduction: The Privileged Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility is evidenced by its presence in a multitude of FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib, highlighting its status as a "privileged scaffold."[3][4][5][6][7][8] The surge in research around novel pyrazole derivatives, particularly in oncology and inflammation, necessitates a clear understanding of how to translate laboratory findings into meaningful biological outcomes.[1][9][10][11]
This guide provides an in-depth comparison of in vitro and in vivo evaluation strategies for novel pyrazole compounds. Moving beyond a simple listing of methods, we will explore the causal links between experimental design, data interpretation, and the critical progression from a promising molecule in a test tube to a viable therapeutic candidate in a living system.
Part 1: The Proving Ground: High-Throughput In Vitro Evaluation
The initial journey of a novel pyrazole compound begins in vitro. These assays are the bedrock of early-stage drug discovery, offering a rapid, cost-effective, and mechanistic snapshot of a compound's biological potential. The primary goal is to answer fundamental questions: Does the compound interact with its intended molecular target? And does this interaction translate to a desired effect in a cellular context?
Causality in Experimental Choice: From Enzyme to Cell
The decision to employ specific in vitro assays follows a logical progression. We first want to establish a direct interaction with the molecular target, followed by an assessment of the compound's effect on whole cells, which provides a more complex biological system.
-
Enzymatic Assays: Pinpointing the Molecular Interaction
To confirm that a pyrazole derivative directly engages its intended target, cell-free enzymatic assays are indispensable. For the many pyrazoles designed as kinase inhibitors (e.g., targeting EGFR, CDK, or Aurora kinases), this involves measuring the inhibition of the kinase's phosphorylating activity.[10][12][13][14] Similarly, for anti-inflammatory pyrazoles targeting cyclooxygenase (COX) enzymes, the assay measures the reduction in prostaglandin production.[1][11] The key metric derived from these experiments is the IC₅₀ value , representing the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value signifies higher potency.
-
Cell-Based Assays: Assessing Biological Consequence
A potent enzyme inhibitor is only useful if it can function within the complex environment of a living cell. Cell-based assays are the critical next step.
-
Antiproliferative and Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a workhorse in this domain, used to screen compounds against a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).[15] This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. The resulting GI₅₀ (Growth Inhibition 50%) or IC₅₀ (Inhibitory Concentration 50%) value quantifies the compound's ability to halt proliferation or kill cancer cells.[9][16][17][18]
-
Mechanism of Action (MoA) Assays: If a compound shows potent cytotoxicity, the next logical question is how it kills the cells. Flow cytometry can reveal if the compound induces apoptosis (programmed cell death) or causes cell cycle arrest at specific phases, such as the G2/M phase, which is a common mechanism for tubulin-targeting agents.[9][15][16][19]
-
The In Vitro Workflow: A Path to Candidate Selection
The logical flow from target identification to cellular effect is crucial for nominating candidates for more complex testing.
Caption: A typical workflow for the in vitro evaluation of novel pyrazole compounds.
Part 2: The Reality Check: In Vivo Validation in Whole Organisms
While in vitro data provides essential information on potency and mechanism, it cannot predict a compound's behavior in a complex, multicellular organism. Bioavailability, metabolism, distribution, and off-target toxicity (collectively known as ADMET properties) can only be assessed in vivo. These studies are the bridge between a promising molecule and a potential medicine.
Causality in Model Selection: Mimicking the Disease State
The choice of an animal model is dictated by the therapeutic goal. The model must recapitulate key aspects of the human disease to provide relevant data.
-
Oncology: Human Tumor Xenograft Models
The most common preclinical model for cancer involves implanting human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[20][21][22] This allows for the growth of a human tumor in a living system. The pyrazole compound is then administered systemically (e.g., via oral gavage or intraperitoneal injection), and its effect on tumor growth is measured over time compared to a vehicle control group.[10][19][23][24] The primary endpoint is Tumor Growth Inhibition (TGI) , often expressed as a percentage.
-
Inflammation: Carrageenan-Induced Paw Edema Model
The Target Pathway: A Visual Representation
Many pyrazole compounds achieve their anticancer or anti-inflammatory effects by inhibiting key signaling pathways. For example, COX-2 inhibitors block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Caption: Simplified COX-2 pathway targeted by anti-inflammatory pyrazole compounds.
Part 3: Data Synthesis: When In Vitro and In Vivo Results Diverge
A critical challenge in drug development is the frequent disconnect between in vitro potency and in vivo efficacy. A compound that is highly active in a petri dish may show little to no effect in an animal model. The following case study illustrates this principle.
Case Study: Comparing Two Novel Pyrazole Kinase Inhibitors
Let's consider two hypothetical pyrazole compounds, PZ-101 and PZ-102 , designed to inhibit a specific cancer-associated kinase.
Table 1: Comparative In Vitro Activity
| Compound | Target Kinase IC₅₀ (nM) | A549 Cell Proliferation IC₅₀ (nM) |
| PZ-101 | 5 | 50 |
| PZ-102 | 250 | 1500 |
Table 2: Comparative In Vivo Efficacy in A549 Xenograft Model
| Treatment Group (20 mg/kg, oral) | Tumor Growth Inhibition (%) |
| PZ-101 | 15% (Not significant) |
| PZ-102 | 65% (Significant, p < 0.01) |
Analysis of Discrepancy:
-
PZ-101: This compound demonstrates exceptional potency in vitro, with a low nanomolar IC₅₀ against both the isolated enzyme and the cancer cells. However, its in vivo performance is poor. The causal explanation often lies in poor pharmacokinetic properties. PZ-101 may have low oral bioavailability, be rapidly metabolized by the liver, or fail to achieve sufficient concentration within the tumor tissue to inhibit its target.
-
PZ-102: Despite being significantly less potent in vitro (by a factor of 50-100x), PZ-102 shows robust antitumor activity in vivo. This suggests that the compound possesses a superior pharmacokinetic profile. It is likely well-absorbed, metabolically stable, and achieves sustained exposure at the tumor site, allowing it to effectively inhibit the target kinase even with its more modest intrinsic potency.
This case study underscores a fundamental principle: In vivo efficacy is a function of both potency and exposure. A moderately potent compound with excellent drug-like properties is often superior to a highly potent compound with poor pharmacokinetics.
Part 4: Validated Experimental Protocols
Trustworthy data is built on robust and reproducible protocols. The following are detailed, step-by-step methodologies for the key assays discussed.
Protocol 1: MTT Cell Proliferation/Cytotoxicity Assay
This protocol is adapted from standard methodologies used to assess the in vitro cytotoxicity of novel compounds.[15][30]
-
Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the IC₅₀/GI₅₀ value.
Protocol 2: Human Tumor Xenograft Efficacy Study
This protocol outlines a standard in vivo model for evaluating anticancer agents.[21][22][24] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Use 6-8 week old female athymic nude mice. Allow them to acclimate for at least one week before the study begins.
-
Cell Implantation: Harvest human cancer cells (e.g., A549) during their exponential growth phase. Resuspend the cells in a sterile solution (e.g., PBS mixed 1:1 with Matrigel) at a concentration of 5-10 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, measure their dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Pyrazole Compound A, Pyrazole Compound B).
-
Compound Administration: Administer the compounds and vehicle daily (or as determined by pharmacokinetic studies) via the chosen route (e.g., oral gavage). Monitor animal body weight as an indicator of toxicity.
-
Study Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size limit.
-
Data Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group. Perform statistical analysis (e.g., ANOVA) to determine significance.
Conclusion
The evaluation of novel pyrazole compounds is a multi-faceted process that relies on the logical integration of in vitro and in vivo data. In vitro assays provide crucial, high-throughput data on potency and mechanism, allowing for the rapid screening of many candidates. However, it is the carefully designed in vivo studies that provide the definitive test of a compound's therapeutic potential, weeding out molecules with unfavorable pharmacokinetic or toxicity profiles. A successful drug discovery program depends on understanding the distinct roles of each experimental system and critically analyzing the correlation—or lack thereof—between them. Through this rigorous, iterative process of testing and optimization, guided by structure-activity relationship (SAR) studies, the remarkable therapeutic promise of the pyrazole scaffold can be fully realized.[8][10][31]
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A Comparative Spectroscopic Guide to 4-Substituted Pyrazole Derivatives
This guide provides an in-depth spectroscopic comparison of 4-substituted pyrazole derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. Pyrazoles are a critical class of heterocyclic compounds with a wide range of biological activities, making their precise characterization essential. This document will explore how different substituents at the 4-position influence the spectroscopic signatures of the pyrazole core, providing a framework for structural elucidation and the prediction of molecular properties.
Introduction to Pyrazoles and the Significance of Spectroscopic Analysis
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. Its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The nature of the substituent at the 4-position of the pyrazole ring can profoundly impact its biological activity by altering its electronic distribution, steric profile, and hydrogen bonding capabilities.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are indispensable tools for the structural characterization of these derivatives. A systematic understanding of how a substituent at the 4-position modulates the spectroscopic output is crucial for confirming the successful synthesis of new analogues and for establishing structure-activity relationships (SAR).
Experimental Workflows
To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols are paramount. The following sections detail the methodologies employed for the analysis of the 4-substituted pyrazole derivatives discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2] Ensure the sample is fully dissolved; if necessary, use gentle vortexing or sonication.[1] Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate matter.[3]
-
Instrument Setup : The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3]
-
Acquisition Parameters :
-
Locking and Shimming : The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.[1]
-
¹H NMR : A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A longer acquisition time is generally required due to the lower natural abundance of the ¹³C isotope.[2]
-
-
Referencing : The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]
Caption: Step-by-step workflow for the KBr pellet method in FT-IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Dissolve a small amount of the pyrazole derivative in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL. [5]2. Instrumental Setup : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is typically used. [6][7]3. GC Conditions :
-
Injection : A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.
-
Column : A suitable capillary column (e.g., 5% phenyl polysiloxane) is used for separation.
-
Temperature Program : The oven temperature is ramped to ensure the separation of the analyte from the solvent and any impurities.
-
-
MS Conditions :
-
Ionization : Electron ionization at 70 eV is standard for creating a reproducible fragmentation pattern. [8] * Mass Analyzer : A quadrupole or ion trap analyzer is commonly used to scan a range of mass-to-charge ratios.
-
Caption: Workflow for the analysis of pyrazole derivatives by GC-MS.
Spectroscopic Comparison of 4-Substituted Pyrazole Derivatives
The electronic properties of the substituent at the 4-position—whether it is electron-donating, electron-withdrawing, or a halogen—have a predictable and measurable effect on the spectroscopic properties of the pyrazole ring. The following sections compare the ¹H NMR, ¹³C NMR, FT-IR, Mass, and UV-Vis spectra of representative 4-substituted pyrazoles.
¹H NMR Spectroscopy
The chemical shifts of the pyrazole ring protons are sensitive to the electronic effects of the 4-substituent.
| Substituent (at C4) | Type | H3/H5 Chemical Shift (ppm) | N-H Chemical Shift (ppm) |
| -H | Neutral | ~7.6 | ~13.0 |
| -NH₂ | Electron-Donating | Downfield shift | Downfield shift |
| -OCH₃ | Electron-Donating | Downfield shift | Downfield shift |
| -Br | Halogen | ~7.64 [9] | ~13.0 [9] |
| -I | Halogen | ~7.64 [9] | ~13.0 [9] |
| -NO₂ | Electron-Withdrawing | Upfield shift | Upfield shift |
| -CHO | Electron-Withdrawing | Upfield shift | Upfield shift |
| -CN | Electron-Withdrawing | Upfield shift | Upfield shift |
Analysis of ¹H NMR Data:
-
Electron-Donating Groups (-NH₂, -OCH₃) : These groups increase the electron density in the pyrazole ring through resonance, leading to a deshielding effect on the ring protons. Counterintuitively, this often results in a downfield shift of the H3/H5 and N-H protons. [9]* Electron-Withdrawing Groups (-NO₂, -CHO, -CN) : These groups decrease the electron density of the ring, causing an upfield shift of the ring proton signals.
-
Halogens (-F, -Cl, -Br, -I) : The effect of halogens is a combination of their inductive electron-withdrawing and resonance electron-donating effects. Experimentally, the chemical shifts of the H3/H5 protons in 4-halopyrazoles show a slight downfield shift from 4-Cl to 4-I. [9]The N-H proton signal also shifts downfield with decreasing electronegativity of the halogen. [9]
¹³C NMR Spectroscopy
The chemical shifts of the pyrazole ring carbons are also significantly influenced by the 4-substituent.
| Substituent (at C4) | Type | C3/C5 Chemical Shift (ppm) | C4 Chemical Shift (ppm) |
| -H | Neutral | ~134 | ~105 |
| -NH₂ | Electron-Donating | Downfield shift | Upfield shift |
| -OCH₃ | Electron-Donating | Downfield shift | Upfield shift |
| -Br | Halogen | Downfield shift | Upfield shift |
| -I | Halogen | Downfield shift | Upfield shift |
| -NO₂ | Electron-Withdrawing | Upfield shift | Downfield shift |
| -CHO | Electron-Withdrawing | Upfield shift | Downfield shift |
| -CN | Electron-Withdrawing | Upfield shift | Downfield shift |
Analysis of ¹³C NMR Data:
-
Electron-Donating Groups (-NH₂, -OCH₃) : These groups cause a significant upfield shift of the C4 carbon due to increased electron density from the resonance effect. The C3/C5 carbons experience a downfield shift.
-
Electron-Withdrawing Groups (-NO₂, -CHO, -CN) : These groups lead to a downfield shift of the C4 carbon due to their electron-withdrawing nature. The C3/C5 carbons are shifted upfield.
-
Halogens (-F, -Cl, -Br, -I) : The "heavy atom effect" of bromine and iodine causes a significant upfield shift of the C4 carbon to which they are attached.
FT-IR Spectroscopy
The vibrational frequencies of the pyrazole ring and the substituent's functional groups are observable in the FT-IR spectrum.
| Substituent (at C4) | Key Vibrational Frequencies (cm⁻¹) |
| -H | N-H stretch (~3100-3180), C=N stretch (~1500-1600) |
| -NH₂ | N-H stretches (symmetric and asymmetric, ~3200-3400), N-H bend (~1600) |
| -OCH₃ | C-H stretches (methyl, ~2850-2950), C-O stretch (~1000-1250) |
| -Br | C-Br stretch (~500-600) |
| -I | C-I stretch (~500) |
| -NO₂ | N=O stretches (symmetric and asymmetric, ~1350 and ~1550) |
| -CHO | C=O stretch (~1700), C-H stretch (aldehyde, ~2720 and ~2820) |
| -CN | C≡N stretch (~2220-2260) |
Analysis of FT-IR Data:
The most informative aspect of the FT-IR spectra is the presence of characteristic absorption bands for the respective functional groups at the 4-position. The N-H stretching frequency of the pyrazole ring is also sensitive to the substituent, with electron-donating groups generally decreasing the frequency and electron-withdrawing groups increasing it. [9]
Mass Spectrometry
The fragmentation patterns observed in the mass spectra of 4-substituted pyrazoles are influenced by the nature of the substituent.
| Substituent (at C4) | Molecular Ion (M⁺) | Key Fragmentation Pathways |
| -H | Stable | Loss of HCN, N₂ |
| -NH₂ | Stable | Loss of HCN, N₂ |
| -OCH₃ | Stable | Loss of CH₃, followed by loss of CO |
| -Br | Characteristic M⁺, M+2 isotope pattern | Loss of Br, followed by loss of HCN, N₂ |
| -I | Intense M⁺ | Loss of I, followed by loss of HCN, N₂ |
| -NO₂ | Often weak or absent | Loss of NO₂, O, NO |
| -CHO | Stable | Loss of H, CO |
| -CN | Stable | Loss of CN, HCN |
Analysis of Mass Spectrometry Data:
The pyrazole ring itself is relatively stable, often giving a prominent molecular ion peak. Common fragmentation pathways for the pyrazole core include the loss of HCN and N₂. The substituent at the 4-position can direct the fragmentation. Halogens are readily lost as radicals. The nitro group often leads to complex fragmentation patterns, including rearrangements.
UV-Vis Spectroscopy
The electronic transitions of the pyrazole ring are affected by the 4-substituent, leading to shifts in the absorption maxima (λ_max).
| Substituent (at C4) | Effect on λ_max |
| -H | ~210 nm |
| -NH₂ | Bathochromic shift (to longer wavelength) |
| -OCH₃ | Bathochromic shift |
| Halogens | Slight bathochromic shift |
| -NO₂ | Significant bathochromic shift |
| -CHO | Bathochromic shift |
| -CN | Bathochromic shift |
Analysis of UV-Vis Data:
-
Electron-Donating Groups (Auxochromes) : Substituents like -NH₂ and -OCH₃ have lone pairs of electrons that can be delocalized into the pyrazole ring, extending the conjugated system and causing a bathochromic (red) shift in the absorption maximum.
-
Electron-Withdrawing Groups (Chromophores) : Groups like -NO₂, -CHO, and -CN also extend the conjugation and lead to a bathochromic shift, often more pronounced than that of electron-donating groups. [10]
Conclusion
The spectroscopic analysis of 4-substituted pyrazole derivatives reveals clear and predictable trends based on the electronic nature of the substituent at the 4-position. By understanding these substituent effects on NMR, FT-IR, MS, and UV-Vis spectra, researchers can confidently characterize novel pyrazole compounds, verify their structures, and gain insights that can guide the design of new molecules with desired biological activities. This guide serves as a foundational reference for the spectroscopic interpretation of this important class of heterocyclic compounds.
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A Senior Application Scientist's Guide to the Synthesis of Pyrazolyl Pyridines: A Comparative Analysis of Efficiency
For the discerning researcher in medicinal chemistry and materials science, the pyrazolyl pyridine scaffold is a cornerstone of innovation. Its prevalence in pharmaceuticals and functional materials necessitates a deep understanding of its synthesis. This guide provides an in-depth, objective comparison of the primary methods for synthesizing pyrazolyl pyridines, with a focus on efficiency, supported by experimental data and field-proven insights.
Introduction: The Significance of the Pyrazolyl Pyridine Core
Pyrazolyl pyridines are a class of bicyclic heteroaromatic compounds that have garnered significant attention due to their diverse biological activities and applications in materials science. The unique electronic properties arising from the combination of the electron-rich pyrazole and electron-deficient pyridine rings make them privileged structures in drug discovery, with applications as kinase inhibitors, anticancer agents, and anti-inflammatory drugs. Furthermore, their chelating ability makes them valuable ligands in coordination chemistry and catalysis.
This guide will dissect and benchmark the most prominent synthetic strategies for accessing this valuable scaffold, providing a clear rationale for methodological selection based on key performance indicators.
Key Synthetic Strategies: A Mechanistic Overview
The synthesis of pyrazolyl pyridines can be broadly categorized into two main retrosynthetic approaches:
-
Formation of the C-N bond between a pre-formed pyrazole and a pyridine ring. This is the most common and versatile approach.
-
Construction of the pyridine or pyrazole ring on a pre-existing complementary heterocycle. This is often employed for the synthesis of fused systems like pyrazolo[3,4-b]pyridines.
This guide will focus on the first approach, which encompasses several powerful cross-coupling and condensation reactions.
The Ullmann Condensation: A Classic Approach
The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an aryl halide and a nitrogen-containing compound, in this case, a pyrazole.[1] While traditional Ullmann conditions were often harsh, requiring high temperatures and stoichiometric copper, modern protocols have significantly improved its efficiency and substrate scope.[2]
Mechanism: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper-amide intermediate, followed by oxidative addition of the aryl halide and subsequent reductive elimination to yield the N-arylpyrazole.[1]
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation. Its broad substrate scope, excellent functional group tolerance, and milder reaction conditions have made it a go-to method for the synthesis of N-aryl heterocycles.[3]
Mechanism: This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination and deprotonation of the pyrazole, and finally, reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst.[3] The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of this process.[4]
Multicomponent Reactions (MCRs): The Epitome of Efficiency
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that contains substantial portions of all the starting materials.[5][6] MCRs are highly convergent and atom-economical, making them an attractive strategy for the rapid generation of molecular diversity.[7] For pyrazolyl pyridine synthesis, MCRs often involve the in-situ formation of one of the heterocyclic rings followed by its coupling to the other.
The Impact of Microwave Irradiation: Accelerating Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to dramatically reduce reaction times, often leading to increased yields and cleaner reaction profiles compared to conventional heating.[8][9][10] The ability of microwaves to rapidly and uniformly heat the reaction mixture can overcome activation energy barriers more efficiently, leading to significant rate enhancements.[2]
Benchmarking Synthesis Efficiency: A Data-Driven Comparison
To provide a clear and objective comparison, the following table summarizes key performance indicators for the synthesis of pyrazolyl pyridines using the aforementioned methods. The data has been collated from various literature sources and, where possible, standardized for comparison.
| Method | Catalyst/Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Ullmann Condensation | CuI / Ligand | DMF, DMSO | 100-150 | 12-24 h | 70-90 | [2][11] |
| Buchwald-Hartwig Amination | Pd(0) catalyst / Phosphine ligand | Toluene, Dioxane | 80-120 | 2-24 h | 80-95 | [12][13][14] |
| Multicomponent Reaction | Various catalysts | Ethanol, Water | RT - Reflux | 1-12 h | 60-90 | [5][7][15] |
| Microwave-Assisted Ullmann | CuI / Ligand | Pyridine, DMF | 150-220 | 10-30 min | 85-95 | [8][16][17] |
| Microwave-Assisted Buchwald-Hartwig | Pd(0) catalyst / Phosphine ligand | Toluene, THF | 150 | 10-30 min | 85-98 | [9][12][13] |
| Microwave-Assisted MCR | Various catalysts | Ethanol, Water | 120-150 | 5-20 min | 75-95 | [5][18] |
Key Insights from the Data:
-
Reaction Time: Microwave-assisted methods offer a dramatic reduction in reaction time, often from hours to minutes, when compared to conventional heating for both Ullmann and Buchwald-Hartwig reactions.[8][9][12]
-
Yield: While all methods can provide good to excellent yields, microwave-assisted protocols often lead to higher yields, likely due to reduced thermal decomposition of reactants and products.[2][19]
-
Versatility: The Buchwald-Hartwig amination generally offers a broader substrate scope and greater functional group tolerance compared to the Ullmann condensation.[1]
-
Efficiency: Multicomponent reactions, especially when combined with microwave irradiation, represent a highly efficient approach in terms of step and atom economy.[5][7]
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for the synthesis of a representative pyrazolyl pyridine, 2-(1H-pyrazol-1-yl)pyridine, via the Ullmann and Buchwald-Hartwig reactions.
Protocol 1: Copper-Catalyzed Ullmann Condensation (Conventional Heating)
This protocol describes a typical procedure for the N-arylation of pyrazole with 2-bromopyridine.
Materials:
-
1H-Pyrazole
-
2-Bromopyridine
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-pyrazole (1.0 mmol, 1.0 equiv), 2-bromopyridine (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(1H-pyrazol-1-yl)pyridine.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination (Microwave-Assisted)
This protocol outlines a rapid and efficient synthesis of 2-(1H-pyrazol-1-yl)pyridine using microwave irradiation.
Materials:
-
1H-Pyrazole
-
2-Bromopyridine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Procedure:
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 1H-pyrazole (1.0 mmol, 1.0 equiv), 2-bromopyridine (1.1 mmol, 1.1 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the vessel in a single-mode microwave reactor.
-
Irradiate the mixture at 150 °C for 20 minutes with stirring.
-
After the reaction, cool the vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Synthetic Workflows
To better understand the logical flow of these synthetic approaches, the following diagrams have been generated.
Caption: A comparative workflow of Ullmann condensation versus microwave-assisted Buchwald-Hartwig amination.
Caption: Decision logic for selecting a pyrazolyl pyridine synthesis method.
Conclusion and Future Outlook
The synthesis of pyrazolyl pyridines has evolved significantly, with modern methods offering remarkable improvements in efficiency, yield, and substrate scope. For rapid synthesis and high yields, microwave-assisted Buchwald-Hartwig amination stands out as a superior method. However, for cost-effective, large-scale synthesis where reaction time is less critical, the Ullmann condensation remains a viable and valuable tool. Multicomponent reactions offer an elegant and highly efficient alternative, particularly for generating libraries of diverse analogues.
The choice of synthetic method is not a one-size-fits-all decision. It requires a careful consideration of the specific target molecule, the presence of sensitive functional groups, and practical constraints such as time and cost. As the demand for novel pyrazolyl pyridine derivatives continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain a key focus for the research community.
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Kumar, A., et al. (2012). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 7(4), 778-785. [Link]
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The Tale of Two Isomers: A Head-to-Head Comparison of Pyrazole and Imidazole Cores in Drug Candidates
Abstract
In the landscape of medicinal chemistry, five-membered aromatic heterocycles are foundational scaffolds. Among these, the structural isomers pyrazole (1,2-diazole) and imidazole (1,3-diazole) are particularly prominent, each serving as the core of numerous FDA-approved drugs.[1] While structurally similar, the seemingly subtle difference in the placement of their nitrogen atoms imparts a cascade of distinct physicochemical, pharmacokinetic, and pharmacodynamic properties. This guide provides an in-depth, head-to-head comparison of these two critical moieties, offering researchers a data-driven framework for rational drug design. We will dissect their fundamental properties, explore their metabolic fates, and analyze their binding interactions, supported by actionable experimental protocols for direct evaluation in a laboratory setting.
Introduction: The Significance of Diazoles in Medicine
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and diazoles—five-membered rings containing two nitrogen atoms—are a cornerstone of this chemical class.[2][3] Both pyrazole and imidazole are considered "privileged scaffolds," meaning they are capable of binding to a wide range of biological targets with high affinity.[1] This versatility has led to their incorporation into blockbuster drugs spanning anti-inflammatory (Celecoxib, a pyrazole)[4][5], antifungal (Ketoconazole, an imidazole)[1], anticancer (Crizotinib, a pyrazole)[4], and anti-infective (Metronidazole, an imidazole) therapies.[1][6]
The key distinction lies in the nitrogen arrangement: adjacent (1,2) in pyrazole versus separated by a carbon (1,3) in imidazole.[7] This fundamental difference dictates the electronic distribution, steric profile, and hydrogen bonding potential of the entire molecule, profoundly influencing how a drug candidate behaves in vitro and in vivo.
Physicochemical Properties: A Tale of Two Isomers
The choice between a pyrazole and an imidazole core can be a pivotal decision in optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Computational studies suggest that the imidazole ring is generally more stable than the pyrazole ring, which is attributed to the more favorable N-C-N arrangement compared to the potentially repulsive adjacent N-N bond in pyrazole.[7][8]
| Property | Pyrazole (1,2-Diazole) | Imidazole (1,3-Diazole) | Causality and Implication in Drug Design |
| Structure | Two adjacent nitrogen atoms. | Nitrogen atoms separated by a carbon. | The N-N arrangement in pyrazole creates a stronger inductive effect, reducing the basicity of the nitrogens.[2] The N-C-N arrangement in imidazole allows for more effective charge delocalization in the protonated form.[9] |
| pKa (of conjugate acid) | ~2.5[2][10] | ~7.1[2][10] | Profoundly different. Imidazole is significantly more basic. At physiological pH (~7.4), imidazole can exist in both neutral and protonated states, allowing it to act as a proton shuttle in enzyme active sites. Pyrazole is largely unprotonated, behaving as a weaker base.[2][9] |
| Lipophilicity (ClogP) | 0.24[2][10] | -0.08 (calculated) | Pyrazole is slightly more lipophilic than imidazole. This can influence membrane permeability and solubility. Replacing a more lipophilic arene like benzene (ClogP = 2.14) with pyrazole can significantly improve aqueous solubility.[2][10] |
| Hydrogen Bonding | 1 H-bond donor (N1-H), 1 H-bond acceptor (N2).[2] | 1 H-bond donor (N1-H), 1 H-bond acceptor (N3).[11] | Both are versatile, but the geometry differs. Imidazole's N3 is a strong H-bond acceptor and its basicity makes it a good metal coordinator (e.g., zinc in metalloenzymes, heme iron in CYPs).[12] Pyrazole's N2 is also an acceptor, but its weaker basicity makes it a less potent metal ligand. |
| Aromaticity | Intermediate aromatic character.[2] | Highly aromatic, more stable than pyrazole.[8] | Both are stable aromatic systems, contributing to their planarity and ability to engage in π-π stacking interactions with protein residues.[2][8] |
| Tautomerism | Unsymmetrically substituted pyrazoles exist as a mixture of two tautomers, which can complicate synthesis and SAR.[2] | Tautomerism also occurs, but the system is often more symmetric in its interactions. | Tautomerism can be a critical consideration, as different tautomers may exhibit different binding affinities or metabolic profiles. |
Pharmacokinetic Profile: Metabolism and Stability
A drug's survival in the body is largely dictated by its metabolic stability, primarily governed by Cytochrome P450 (CYP) enzymes in the liver.[13] The choice between a pyrazole and an imidazole core can lead to dramatically different metabolic outcomes.
Imidazole: A Potent CYP Interactor
The "pyridine-like" nitrogen (N3) of imidazole is a potent ligand for the heme iron atom at the center of CYP active sites.[12] This interaction can lead to two major consequences:
-
Metabolism: The ring itself can be a site of oxidation, though this is often less common than metabolism on substituents.
-
CYP Inhibition: Many imidazole-containing drugs (e.g., ketoconazole, clotrimazole) are potent, broad-spectrum inhibitors of CYP enzymes.[12][14] This strong binding to the heme iron effectively shuts down the enzyme's activity, leading to a high potential for drug-drug interactions (DDIs). This occurs because the metabolism of co-administered drugs is blocked, potentially leading to toxic accumulation.
Pyrazole: A More "Silent" Scaffold
In contrast, pyrazole is generally considered a more metabolically robust scaffold.[4] The reasons are twofold:
-
Weaker Heme Ligation: The N2 nitrogen of pyrazole is a weaker base and thus a weaker ligand for the CYP heme iron compared to imidazole's N3.[2] While pyrazoles can and do bind to CYPs, the interaction is often less tenacious.[15]
-
Reduced Inhibition Potential: This weaker binding translates into a generally lower propensity for potent CYP inhibition. Replacing an imidazole with a pyrazole is a common medicinal chemistry strategy to mitigate DDI risks.[2][10] For instance, in the development of angiotensin II receptor antagonists, researchers successfully used pyrazole as a bioisostere for the imidazole moiety of losartan, achieving similar potency with potentially improved metabolic properties.[2]
This improved metabolic stability is a key driver for the increasing number of pyrazole-containing drugs approved by the FDA in the last decade.[2][4]
Pharmacodynamics: Target Binding and Bioisosterism
The distinct electronic and steric profiles of pyrazole and imidazole dictate how they interact with their intended biological targets.
-
Imidazole as a Pharmacophore: The basic N3 nitrogen of imidazole is a powerful pharmacophoric feature. It frequently acts as a hydrogen bond acceptor or as a coordinating ligand for metal ions (e.g., Zn²⁺, Fe²⁺) within enzyme active sites. The amino acid histidine, which contains an imidazole side chain, is a testament to this, playing a crucial role in the catalytic cycle of countless enzymes.[16]
-
Pyrazole as a Versatile Binder: Pyrazole, while less basic, is an excellent scaffold for building specific interactions. The N1-H provides a reliable hydrogen bond donor, while the N2 atom acts as an acceptor.[2] This dual nature allows it to form strong, directional interactions within a binding pocket. Its slightly higher lipophilicity compared to imidazole can also enhance binding in hydrophobic pockets.[2][10]
-
Bioisosteric Replacement: Pyrazole and imidazole are often considered bioisosteres, meaning they can be interchanged to modulate a compound's properties without losing its primary biological activity.[17] A switch from imidazole to pyrazole might be performed to:
-
Reduce CYP inhibition and mitigate DDI risk.[2]
-
Fine-tune pKa to alter solubility or target engagement at a specific pH.
-
Modify the hydrogen bonding vector to pick up a new interaction in the active site.
-
Serve as a bioisostere for other groups entirely, such as amides or phenols, to improve metabolic stability or lipophilicity.[10][18]
-
Experimental Corner: Protocols for Head-to-Head Evaluation
To objectively compare drug candidates containing a pyrazole versus an imidazole core, two fundamental experiments are essential: an in vitro metabolic stability assay and a biophysical binding assay.
Workflow for Comparative Drug Core Evaluation
The following diagram illustrates a typical workflow for deciding between two lead compounds, one with a pyrazole core and one with an imidazole core.
Caption: Workflow for comparing pyrazole and imidazole-based drug candidates.
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol determines the rate at which a compound is metabolized by liver enzymes, primarily CYPs.[19][20] A slower rate of disappearance indicates higher metabolic stability.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of pyrazole and imidazole analogs.
Materials:
-
Pooled Human Liver Microsomes (HLMs)[19]
-
0.1 M Phosphate Buffer (pH 7.4)[21]
-
NADPH Regenerating System (e.g., NADP⁺, glucose-6-phosphate, G6P dehydrogenase)[21]
-
Test Compounds (Pyrazole and Imidazole analogs, 10 mM stock in DMSO)
-
Control Compounds (e.g., Midazolam - high turnover; Verapamil - moderate turnover)
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well plates, incubator (37°C), centrifuge
Methodology:
-
Preparation: Thaw HLMs at 37°C and dilute to a working concentration of 0.5 mg/mL protein in phosphate buffer on ice.[13][19] Keep on ice.
-
Reaction Master Mix: Prepare a master mix containing the diluted HLMs and the NADPH regenerating system.
-
Compound Incubation:
-
Initiate Reaction: Add the pre-warmed HLM/NADPH master mix to each well to start the reaction.[19]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of ice-cold ACN with IS to the respective wells.[13][19] The 0-minute sample is quenched immediately after adding the master mix.
-
Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate half-life: t₁/₂ = 0.693 / k
-
Calculate intrinsic clearance: Clᵢₙₜ (µL/min/mg protein) = (k / microsomal protein concentration) * 1000
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (binding affinity Kₐ or Kₙ, enthalpy ΔH, entropy ΔS, and stoichiometry n).[22][23][24]
Objective: To determine and compare the binding affinity and thermodynamics of the pyrazole and imidazole analogs to their purified target protein.
Materials:
-
Purified Target Protein (dialyzed extensively against the final ITC buffer)
-
Ligands (Pyrazole and Imidazole analogs, accurately weighed and dissolved in the final ITC buffer)
-
ITC Buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.4). Note: Avoid buffers with high ionization enthalpies like Tris unless studying proton exchange.[23]
-
Isothermal Titration Calorimeter
Methodology:
-
Sample Preparation:
-
Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., 19 injections of 2 µL each).
-
Control Titration: Perform a control experiment by injecting the ligand solution into the buffer-filled sample cell. This measures the heat of dilution, which will be subtracted from the experimental data.[22]
-
Experimental Titration: Load the protein into the sample cell and the ligand into the injection syringe. Run the titration experiment.
-
Data Analysis:
-
The raw data is a series of heat spikes for each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding) to extract the thermodynamic parameters: Kₙ (dissociation constant), n (stoichiometry), and ΔH (enthalpy).[25]
-
Interpreting the Combined Data
-
A metabolically stable pyrazole (long t₁/₂) with high binding affinity in ITC (low Kₙ) would be a promising candidate.
-
An imidazole analog with high affinity but rapid metabolism (short t₁/₂) might require chemical modification to block the metabolic soft spot.
-
An imidazole analog that shows potent CYP inhibition (a follow-up experiment) would be flagged for high DDI risk, even if it has good stability and affinity.[14]
Conclusion and Future Perspectives
The choice between a pyrazole and an imidazole core is a nuanced decision that hinges on a deep understanding of their intrinsic properties. Imidazole offers the advantage of a more basic nitrogen, which can be crucial for specific pharmacophoric interactions, but this same feature often carries the liability of significant CYP-mediated drug-drug interactions.[3][14] Pyrazole, in contrast, presents a more metabolically stable and "quieter" scaffold from a DDI perspective, making it an increasingly popular choice in modern drug discovery.[2][4]
The rational selection between these two privileged scaffolds requires a multi-parameter optimization guided by the experimental data outlined above. By systematically evaluating metabolic stability, target affinity, and potential for off-target interactions, medicinal chemists can harness the unique strengths of each core to design safer and more effective medicines. The continued rise of pyrazole-containing drugs in oncology and beyond suggests that its favorable pharmacokinetic profile will ensure its place as a go-to scaffold for years to come.[4][26]
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Leys, D., et al. (2015). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry. Available from: [Link]
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Bouziani, A., et al. (2022). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Journal of the Indian Chemical Society. Available from: [Link]
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Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Available from: [Link]
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Validating Target Engagement of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol: A Comparative Guide to Cellular Assays
For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended target within the complex environment of a living cell is a cornerstone of preclinical research. This guide provides an in-depth comparison of cellular assays to validate the target engagement of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol, a compound belonging to a class of pyrazolyl-pyridine derivatives with known kinase inhibitory activity. Based on existing literature, a primary putative target for this class of compounds is the Activin Receptor-Like Kinase 5 (ALK5), a serine/threonine kinase pivotal in the TGF-β signaling pathway.[1][2][3] This guide will therefore focus on methodologies applicable to kinase targets, with a specific emphasis on ALK5, while also considering approaches to identify potential off-targets.
We will objectively compare the performance of several leading cellular target engagement assays, providing the underlying principles, detailed experimental protocols, and supporting data to guide your experimental design.
The Criticality of Cellular Target Engagement
Biochemical assays using purified proteins are invaluable for initial screening and determining a compound's intrinsic potency (e.g., IC50). However, they do not recapitulate the intricate environment of a cell. Factors such as cell permeability, efflux pumps, intracellular competition with endogenous ligands (like ATP for kinases), and the necessity for the compound to engage with the target in its native conformation and localization can significantly impact a compound's efficacy.[4][5] Validating target engagement in a cellular context is therefore a critical step to bridge the gap between biochemical potency and cellular activity, providing confidence that the observed phenotypic effects are a direct consequence of on-target activity.
Comparative Analysis of Key Cellular Target Engagement Assays
Here, we compare four widely adopted methods for validating kinase target engagement in cellular models: NanoBRET™ Target Engagement Assay, Cellular Thermal Shift Assay (CETSA), Kinobeads (Chemical Proteomics), and Immunoblotting for downstream signaling. Each method offers unique advantages and has specific limitations.
| Assay Method | Principle | Key Advantages | Key Limitations |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal.[6][7][8] | Live-cell, real-time measurement of compound binding. High sensitivity and quantitative measure of intracellular affinity (IC50). Suitable for high-throughput screening.[9][10] | Requires genetic modification of the target protein (NanoLuc® fusion). Dependent on the availability of a suitable fluorescent tracer. Potential for false negatives if the compound does not compete with the tracer.[11] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature. The amount of soluble protein remaining after heat treatment is quantified.[12][13][14] | Label-free and applicable to endogenous proteins in intact cells and tissues. Directly measures the biophysical consequence of binding.[15][16] | Not all ligand binding events result in a significant thermal shift. Can be lower throughput, especially the Western Blot-based readout.[11][17] |
| Kinobeads (Chemical Proteomics) | Competition-based affinity chromatography. A broad-spectrum kinase inhibitor-coated bead matrix captures kinases from a cell lysate. Pre-incubation with a test compound prevents its targets from binding to the beads.[18][19][20] | Unbiased, proteome-wide identification of on- and off-targets. Does not require genetic modification of targets.[21] | Typically performed on cell lysates, not intact cells. May not capture all kinases, particularly those with low expression levels or weak affinity for the beads.[19] |
| Immunoblotting (Western Blot) | Measures the phosphorylation state of downstream substrates as a functional readout of target kinase inhibition.[22][23] | Directly assesses the functional consequence of target engagement. Widely accessible and utilizes standard laboratory equipment. | Indirect measure of target engagement. Requires specific and validated phospho-antibodies. Signal can be influenced by other pathways. |
Signaling Pathways and Experimental Workflows
To effectively validate target engagement, understanding the relevant signaling pathways is crucial. For our compound of interest, the TGF-β/ALK5 pathway is the primary focus. However, given the nature of kinase inhibitors, assessing off-target effects on other kinases, such as TBK1/IKKε which are involved in inflammatory pathways, is also prudent.
TGF-β/ALK5 Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is initiated by the binding of TGF-β to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[24][25][26][27] Activated ALK5 subsequently phosphorylates the transcription factors SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate gene expression.[22]
Experimental Protocols
This protocol is adapted from Promega's NanoBRET™ Target Engagement Intracellular Kinase Assay technical manuals.[6][7][8][28][29]
Objective: To quantitatively measure the binding of this compound to ALK5 in live cells.
Methodology:
-
Cell Preparation:
-
Co-transfect HEK293 cells with a vector encoding for ALK5-NanoLuc® fusion protein and a suitable NanoBRET™ tracer.
-
Culture transfected cells for 24 hours to allow for protein expression.
-
-
Compound Treatment:
-
Harvest and resuspend the cells in Opti-MEM.
-
Dispense the cell suspension into a 96- or 384-well white assay plate.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate at 37°C in a CO2 incubator for 2 hours to allow for compound equilibration.
-
-
Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and extracellular NanoLuc® inhibitor solution.
-
Add the detection reagent to all wells.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the NanoBRET™ ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50.
-
This protocol is based on established CETSA methodologies.[12][13][14]
Objective: To determine if this compound binding to endogenous ALK5 increases its thermal stability.
Methodology:
-
Cell Treatment:
-
Culture cells (e.g., HaCaT or other cells with endogenous ALK5 expression) to 80-90% confluency.
-
Treat cells with this compound at a desired concentration (e.g., 10 µM) or vehicle control for 2 hours.
-
-
Heat Treatment:
-
Harvest and resuspend the cells in PBS supplemented with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet precipitated proteins.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against ALK5, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for ALK5 at each temperature for both treated and control samples.
-
Plot the percentage of soluble ALK5 relative to the non-heated control against the temperature to generate melting curves. A shift in the melting curve to the right for the compound-treated sample indicates target engagement.
-
This protocol is a generalized workflow based on published kinobeads methodologies.[18][19][20][21]
Objective: To identify the kinase targets and off-targets of this compound in an unbiased manner.
Methodology:
-
Lysate Preparation:
-
Prepare a cell lysate from a suitable cell line or a mixture of cell lines to ensure broad kinome coverage.
-
-
Competitive Binding:
-
Incubate the cell lysate with increasing concentrations of this compound or a vehicle control.
-
-
Kinase Enrichment:
-
Add the kinobeads slurry to the pre-incubated lysates and incubate to allow for the binding of kinases not occupied by the test compound.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Protein Digestion and Mass Spectrometry:
-
Elute the bound kinases and digest them into peptides (e.g., with trypsin).
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Generate dose-response curves for each identified kinase by plotting its abundance against the compound concentration. This allows for the determination of the binding affinity (Kd or IC50) for each target.
-
This protocol outlines the detection of phosphorylated SMAD2, a direct substrate of ALK5.[22][23][30]
Objective: To assess the functional consequence of ALK5 engagement by measuring the inhibition of SMAD2 phosphorylation.
Methodology:
-
Cell Treatment:
-
Plate cells and serum-starve them to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with TGF-β (e.g., 5 ng/mL) for 30-60 minutes to activate the ALK5 pathway.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and determine the protein concentration.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and transfer as described in the CETSA protocol.
-
Probe the membrane with primary antibodies against phosphorylated SMAD2 (p-SMAD2) and total SMAD2 (as a loading control).
-
Use appropriate HRP-conjugated secondary antibodies and detect the signal.
-
-
Data Analysis:
-
Quantify the band intensities for p-SMAD2 and total SMAD2.
-
Normalize the p-SMAD2 signal to the total SMAD2 signal.
-
Plot the normalized p-SMAD2 levels against the compound concentration to determine the IC50 for the inhibition of downstream signaling.
-
Conclusion and Recommendations
Validating the cellular target engagement of this compound is a multi-faceted process, and the choice of assay depends on the specific research question, available resources, and the stage of the drug discovery process.
-
For a highly quantitative and high-throughput assessment of direct binding to ALK5 in live cells, the NanoBRET™ Target Engagement Assay is an excellent choice, provided a suitable tracer is available or can be developed.
-
To confirm target engagement with the endogenous, unmodified ALK5 protein in a physiologically relevant context, CETSA is a powerful, label-free method.
-
To broadly profile the selectivity of this compound and identify potential off-targets across the kinome, Kinobeads-based chemical proteomics is the most comprehensive approach.
-
To confirm that target binding translates into a functional cellular response, Immunoblotting for downstream signaling (e.g., p-SMAD2) provides essential mechanistic evidence.
A robust validation strategy often employs a combination of these methods. For instance, initial validation of ALK5 engagement could be performed using CETSA or NanoBRET, followed by kinobeads profiling to assess selectivity, and finally, immunoblotting to confirm the functional consequences of target inhibition. This multi-pronged approach provides a comprehensive and self-validating system, instilling a high degree of confidence in the cellular mechanism of action of this compound.
References
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ResearchGate. (n.d.). Demonstration of Quantitative Analysis of Cellular Target Engagement Using Energy Transfer. [Link]
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Journal of Cell Science. (2007). Signaling by ALK5 mediates TGF-β-induced ET-1 expression in endothelial cells: a role for migration and proliferation. [Link]
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PubMed Central. (2007). Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension. [Link]
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American Journal of Respiratory and Critical Care Medicine. (2007). Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension. [Link]
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MDPI. (n.d.). Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer. [Link]
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National Institutes of Health. (2017). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. [Link]
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bioRxiv. (2019). Transforming growth factor-beta signaling via ALK1 and ALK5 regulates distinct functional pathways in vein graft intimal hyperplasia. [Link]
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Semantic Scholar. (2017). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. [Link]
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PubMed. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. [Link]
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ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF. [Link]
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ACS Publications. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
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PubMed Central. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. [Link]
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ResearchGate. (2021). (PDF) TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation. [Link]
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mediaTUM. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. [Link]
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Frontiers. (2022). Current Advances in CETSA. [Link]
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PubMed. (2012). Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. [Link]
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PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
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ResearchGate. (n.d.). TBK1 controls the protein stability of IKKϵ independent of.... [Link]
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MDPI. (n.d.). Roles for the IKK-Related Kinases TBK1 and IKKε in Cancer. [Link]
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
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National Institutes of Health. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. [Link]
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ResearchGate. (n.d.). Western blotting for phosphorylated Smad2 (pSmad2), CTGF, and α-SMA.... [Link]
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National Institutes of Health. (2022). Crosstalk between TBK1/IKKε and the type I interferon pathway contributes to tubulointerstitial inflammation and kidney tubular injury. [Link]
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Proceedings of the National Academy of Sciences. (2021). TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation. [Link]
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ResearchGate. (2025). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery | Request PDF. [Link]
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PubMed Central. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. [Link]
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Merck Millipore. (n.d.). Western Blotting Protocols | Life Science Research. [Link]
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ResearchGate. (2025). Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. [Link]
-
PubMed Central. (n.d.). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. [Link]
-
PubMed Central. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol
For laboratory professionals engaged in the dynamic fields of research, discovery, and drug development, the responsible management of chemical waste is a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step operational plan for the proper disposal of (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol, a heterocyclic compound featuring both pyrazole and pyridine moieties. By integrating established safety protocols with a deep understanding of chemical properties, this document aims to be your preferred resource for ensuring safety and regulatory compliance in your laboratory.
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following disposal procedures are therefore based on the known hazards of its structural components, pyrazole and pyridine, and general principles of chemical waste management.[1] It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities.[1]
Hazard Profile and Risk Assessment
Due to the presence of the pyrazole and pyridine rings, this compound should be handled as a hazardous substance. The hazard profile is inferred from its constituent parts:
-
Pyrazole: Classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[2][3][4] It is also considered harmful to aquatic life.[2]
-
Pyridine: Used in various industrial applications and is considered a hazardous waste by the Environmental Protection Agency (EPA).[5][6]
Based on this, this compound should be treated as a substance that is, at a minimum:
-
Harmful if swallowed.
-
A skin and eye irritant.
-
Potentially harmful to the environment.
The following table summarizes the anticipated hazard classifications.
| Hazard Category | Inferred Finding for this compound | Supporting Evidence from Analogs |
| Acute Oral Toxicity | Harmful if swallowed | Pyrazole is classified as "Acute toxicity - Category 4, Oral".[4] |
| Skin Irritation | Causes skin irritation | Pyrazole is classified as a skin irritant.[2][3] |
| Eye Irritation | Causes serious eye irritation | Pyrazole is classified as causing serious eye irritation.[2][3] |
| Environmental Hazards | Potentially harmful to aquatic life | Pyrazole is known to be harmful to aquatic life.[2] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to wear the appropriate personal protective equipment to minimize exposure risks.
-
Eye Protection: Chemical safety goggles or a face shield are essential.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of degradation or puncture before use.[2][7]
-
Body Protection: A standard laboratory coat is required.[7]
-
Respiratory Protection: All handling of this compound, especially in solid form or when generating aerosols, should be conducted within a certified chemical fume hood to prevent inhalation.[7]
Step-by-Step Disposal Protocol
The guiding principle for chemical waste management is to ensure that waste is properly segregated, contained, and labeled to facilitate safe handling and disposal.[8][9]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[10]
-
Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department.[1][11]
-
At a minimum, keep this waste separate from acids, bases, oxidizers, and reactive chemicals.[10]
Step 2: Waste Collection
Solid Waste:
-
Collect any unused or contaminated solid this compound in a dedicated, sealable, and chemically compatible waste container.[1]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9] Include appropriate hazard warnings such as "Harmful" and "Irritant".[1]
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[12] Plastic-coated glass or high-density polyethylene (HDPE) carboys are often suitable.
-
Ensure the container is compatible with the solvent used. For instance, strong acids should not be stored in metal containers.[12]
-
Label the container with "Hazardous Waste," the full chemical name, the solvent system (e.g., "in Methanol"), and the estimated concentration. All constituents must be listed and should add up to 100%.[13]
-
Keep the waste container securely capped at all times, except when adding waste.[8][9] Using a funnel and removing it after use is standard practice.[13]
Step 3: Management of Contaminated Materials
-
Sharps: Any sharps (needles, razor blades, etc.) contaminated with this chemical must be disposed of in a designated sharps container for hazardous chemical waste.
-
Labware and PPE: Disposable items such as gloves, weigh boats, and pipette tips that are contaminated should be collected in a sealed bag or container, clearly labeled as hazardous waste with the chemical name, and disposed of as solid waste.[14]
-
Spill Cleanup: Materials used to clean up spills of this compound must be treated as hazardous waste and disposed of accordingly.[15]
Step 4: Empty Container Disposal
Empty containers that held this compound must be decontaminated before being discarded as regular trash.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (such as water or ethanol) that can dissolve the compound.[11][16]
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected and disposed of as liquid chemical waste.[11][17]
-
Deface Label: Completely remove or deface the original label on the container.[9][16]
-
Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[18]
Note: Containers that held acutely toxic (P-listed) chemicals have more stringent disposal requirements and should not be triple-rinsed.[9] While this compound is not anticipated to be P-listed, it is crucial to confirm with your EHS department.
Storage and Final Disposal
-
Storage: Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9] This area should be at or near the point of generation and away from incompatible materials.[9] Ensure secondary containment is used for liquid waste.[13]
-
Professional Disposal: The ultimate disposal of this compound must be handled by a licensed professional waste disposal company arranged through your institution's EHS department.[1][2] The most common and recommended method for such organic compounds is high-temperature incineration.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound (2-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol, a molecule of interest in medicinal chemistry, requires meticulous handling. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure—a fusion of pyrazole and pyridine moieties—provides a clear and conservative path for assessing its potential hazards and defining appropriate safety protocols. This guide synthesizes data from structurally related compounds to establish a robust framework for personal protection, operational planning, and disposal.
Hazard Assessment: A Foundation of Chemical Analogy
The principle of chemical analogy is a cornerstone of laboratory safety, particularly for novel compounds. By examining the known hazards of the core structures within this compound, we can anticipate its toxicological profile and implement necessary precautions. The primary structures of concern are pyridine and pyrazole.
-
Pyridine Moiety: Pyridine and its derivatives are well-characterized as potentially hazardous.[1] They are often volatile, flammable liquids with a strong odor.[2] Critical hazards include toxicity upon inhalation, ingestion, or skin absorption, and they are known to cause severe skin and eye irritation.[2] Chronic exposure can lead to damage to the liver, kidneys, and central nervous system.
-
Pyrazole Moiety: The pyrazole ring and its derivatives are also associated with specific hazards. They are typically classified as causing skin and eye irritation and may lead to respiratory irritation.[3][4][5] Some pyrazole-containing compounds are listed as harmful if swallowed.[3]
Based on this analysis, we must handle this compound as a substance that is, at a minimum, a skin, eye, and respiratory irritant, and potentially harmful if swallowed, inhaled, or absorbed through the skin.
Table 1: Anticipated Hazard Profile
| Hazard Classification | Basis from Structural Analogs | Potential Effects |
|---|---|---|
| Acute Toxicity | Pyridine & Pyrazole Derivatives[3][6] | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | Pyridine & Pyrazole Derivatives[4][5][7] | Causes skin irritation. Prolonged contact may lead to dermatitis. |
| Eye Irritation | Pyridine & Pyrazole Derivatives[4][5][7] | Causes serious eye irritation. Splashes may lead to severe damage. |
| Respiratory Irritation | Pyridine & Pyrazole Derivatives[2][5] | Vapors or dust may cause respiratory tract irritation, headaches, or dizziness.[2] |
The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment (PPE) is the final and essential barrier between a researcher and a chemical hazard. However, it should never be the only line of defense. A comprehensive safety strategy always begins with engineering and administrative controls.
-
Engineering Controls: The single most critical engineering control is the mandatory use of a certified chemical fume hood.[2][8] This protects the user from inhaling potentially harmful vapors or dust. The workspace within the hood should be prepared with absorbent bench paper to contain any minor spills.[9] An emergency eyewash station and safety shower must be readily accessible and tested regularly.[7][10][11]
-
Administrative Controls: All personnel must be thoroughly trained on the specific hazards and handling procedures for this class of compounds. A designated area for handling should be established. Never work alone when handling hazardous materials.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE must be tailored to the specific task and the associated risks of exposure, such as splashes or aerosol generation.
Table 2: Recommended PPE for Handling this compound
| Protection Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection | When to Use |
|---|---|---|---|---|---|
| Standard Laboratory Use | Chemical splash goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[7][12] | Chemical-resistant nitrile or neoprene gloves.[1][8] Avoid latex.[2] Inspect gloves before use.[10] | Standard, fully-buttoned lab coat.[8] | Not generally required if handled exclusively within a certified chemical fume hood.[9] | For handling small quantities (<1g) of solid or dilute solutions in a fume hood. |
| Increased Risk of Splash or Aerosol | Chemical splash goggles and a full-face shield.[1][4] | Double-gloving with nitrile or neoprene gloves.[9] | Chemical-resistant apron or coveralls over a lab coat.[9] | A NIOSH-approved respirator with organic vapor cartridges may be necessary if there is a risk of exceeding exposure limits or if ventilation is inadequate.[1][7][9] | For handling larger quantities, during reactions that may generate aerosols (e.g., sonicating, vortexing), or when performing transfers outside of a fume hood. |
| Emergency (Spill) | Full-face respirator with appropriate cartridges.[9] | Heavy-duty, chemical-resistant gloves.[9] | Fully encapsulated, chemical- and vapor-protective suit.[9] | Positive pressure, full face-piece self-contained breathing apparatus (SCBA).[9] | In the event of a significant spill or release. |
PPE Selection Workflow
The following workflow provides a logical pathway for determining the appropriate level of PPE for any given task involving this compound.
Caption: PPE selection workflow based on risk assessment.
Operational Plan: A Step-by-Step Guide
Adherence to a strict, methodical procedure is critical for ensuring safety and experimental integrity.
I. Preparation
-
Verify Controls: Confirm that the chemical fume hood is functioning correctly. Ensure the safety shower and eyewash station are unobstructed.
-
Don PPE: Put on the appropriate level of PPE as determined by your risk assessment before entering the designated handling area.
-
Prepare Workspace: Cover the work surface inside the fume hood with disposable, absorbent bench paper.[9]
-
Assemble Equipment: Gather all necessary glassware and equipment. Ensure all items are clean, dry, and free of defects.
II. Handling the Compound
-
Weighing: If the compound is a solid, weigh it directly into a tared container within the fume hood to minimize dust generation.
-
Transfers: Conduct all transfers of the solid or its solutions within the fume hood. Use a spatula for solids and appropriate glassware for liquids. Keep containers tightly closed when not in use.[2][8]
-
Reaction Setup: If the compound is used in a reaction, ensure the apparatus is securely clamped.
III. Post-Procedure and Decontamination
-
Quenching: Carefully quench any reactions within the fume hood.
-
Decontamination: Wipe down all surfaces, glassware, and equipment with an appropriate solvent (e.g., 70% ethanol) after use.
-
PPE Removal: Remove PPE in the correct order (gloves first, then apron/lab coat, then face/eye protection) to avoid cross-contamination. Never wear gloves outside the laboratory.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6][10]
Disposal Plan: Environmental and Regulatory Compliance
Improper disposal of chemical waste poses a significant threat to both personnel and the environment.[8]
-
Waste Segregation: All materials contaminated with this compound must be treated as hazardous waste.[11] This includes:
-
Solid Waste: Contaminated gloves, bench paper, pipette tips, and empty containers. Place these in a designated, sealed, and clearly labeled solid waste container.[4][11]
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses. Collect these in a sealable, airtight, and compatible waste container.[11] Do not pour any amount down the drain.[8][10]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Storage: Store waste containers in a cool, well-ventilated secondary containment area, away from incompatible materials, until they can be collected by trained waste disposal personnel.[8][11]
-
Regulations: All disposal activities must comply with local, regional, and national environmental regulations.[13]
By implementing this comprehensive safety framework, you build a culture of proactive risk management that protects you, your colleagues, and your research.
References
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Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
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Washington State University. Pyridine Standard Operating Procedure. WSU Laboratory Safety Manual. [Link]
-
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